molecular formula C9H19N B1354626 3-Cyclohexylpropan-1-amine CAS No. 4361-44-8

3-Cyclohexylpropan-1-amine

Cat. No.: B1354626
CAS No.: 4361-44-8
M. Wt: 141.25 g/mol
InChI Key: KPOYTMZDCUXJBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclohexylpropan-1-amine is a useful research compound. Its molecular formula is C9H19N and its molecular weight is 141.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclohexylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c10-8-4-7-9-5-2-1-3-6-9/h9H,1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOYTMZDCUXJBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80506196
Record name 3-Cyclohexylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4361-44-8
Record name 3-Cyclohexylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyclohexylpropylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Cyclohexylpropan-1-amine synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Cyclohexylpropan-1-amine

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound (CPA), a valuable building block in pharmaceutical and organic synthesis.[1] With the molecular formula C₉H₁₉N, this compound features a cyclohexyl group attached to a propan-1-amine backbone, lending it unique chemical properties for various applications.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of key synthetic methodologies. The guide delves into the mechanistic underpinnings, procedural details, and comparative analysis of each route, supported by authoritative references and visual aids to facilitate understanding and practical application.

Introduction: The Significance of this compound

This compound, also known as cyclohexanepropanamine, is a primary amine that serves as a crucial intermediate in the synthesis of more complex organic molecules.[1][2] Its structural motif, combining a flexible alkyl chain with a bulky cyclohexyl ring, makes it an attractive scaffold in medicinal chemistry.[1] Research has explored its derivatives as potential antidepressants, specifically as selective serotonin reuptake inhibitors (SSRIs), and as anticancer agents.[1] Beyond pharmaceuticals, CPA is utilized as a building block in the development of agrochemicals and novel materials.[1] The efficient and scalable synthesis of this amine is therefore of considerable interest to the scientific community.

This guide will explore the following key synthetic strategies:

  • Reductive Amination of 3-Cyclohexylpropionaldehyde

  • Reduction of 3-Cyclohexylpropionitrile

  • Hofmann Rearrangement of 3-Cyclohexylpropanamide

  • Curtius Rearrangement of 3-Cyclohexylpropanoyl Azide

  • Schmidt Reaction of 3-Cyclohexylpropanoic Acid

Pathway I: Reductive Amination

Reductive amination is a highly versatile and widely employed method for the synthesis of amines.[1][3] This one-pot reaction involves the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its immediate reduction to the corresponding amine.[3][4] This approach is favored for its efficiency, mild reaction conditions, and high atom economy.[4]

Mechanistic Overview

The reaction proceeds in two main steps:

  • Imine Formation: 3-Cyclohexylpropionaldehyde reacts with an ammonia source (e.g., ammonia, ammonium acetate) to form a hemiaminal intermediate. This intermediate then dehydrates to yield a protonated imine (iminium ion).

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the target primary amine, this compound.

A variety of reducing agents can be employed, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices.[5] Sodium cyanoborohydride is particularly effective as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde.[5]

Reductive_Amination 3-Cyclohexylpropionaldehyde 3-Cyclohexylpropionaldehyde Iminium Ion Iminium Ion 3-Cyclohexylpropionaldehyde->Iminium Ion + NH₃ - H₂O This compound This compound Iminium Ion->this compound + [H⁻] (Reducing Agent)

Caption: Reductive amination pathway for this compound synthesis.

Experimental Protocol

Materials:

  • 3-Cyclohexylpropionaldehyde

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-cyclohexylpropionaldehyde (1 equivalent) and ammonium acetate (10 equivalents) in methanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

  • Stir for 1 hour to hydrolyze any remaining imine.

  • Basify the solution with 4 M NaOH until pH > 12.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the product by distillation under reduced pressure.

Pathway Analysis
Parameter Assessment
Yield Generally good to excellent.
Scalability Readily scalable for industrial production.[1]
Safety Sodium cyanoborohydride is toxic and should be handled with care. The reaction should be performed in a well-ventilated fume hood.
Advantages One-pot procedure, mild reaction conditions, high functional group tolerance.[4]
Disadvantages Potential for over-alkylation to form secondary and tertiary amines, though this is minimized with an excess of the ammonia source.

Pathway II: Reduction of 3-Cyclohexylpropionitrile

The reduction of nitriles offers a direct and efficient route to primary amines.[1] This transformation can be achieved using various reducing agents, most notably lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Mechanistic Considerations

Using Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups, including nitriles.[6] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group. This is followed by a second hydride addition to the resulting imine intermediate, which upon acidic workup, yields the primary amine.[7]

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as Palladium on carbon (Pd/C), Raney nickel, or platinum oxide.[8] The nitrile is adsorbed onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond.[9]

Nitrile_Reduction cluster_LiAlH4 LiAlH₄ Reduction cluster_H2 Catalytic Hydrogenation 3-Cyclohexylpropionitrile_L 3-Cyclohexylpropionitrile_L Imine Intermediate_L Imine Intermediate_L 3-Cyclohexylpropionitrile_L->Imine Intermediate_L 1. LiAlH₄, THF 3-Cyclohexylpropan-1-amine_L 3-Cyclohexylpropan-1-amine_L Imine Intermediate_L->3-Cyclohexylpropan-1-amine_L 2. H₃O⁺ workup 3-Cyclohexylpropionitrile_H 3-Cyclohexylpropionitrile_H Imine Intermediate_H Imine Intermediate_H 3-Cyclohexylpropionitrile_H->Imine Intermediate_H H₂, Catalyst (e.g., Pd/C) 3-Cyclohexylpropan-1-amine_H 3-Cyclohexylpropan-1-amine_H Imine Intermediate_H->3-Cyclohexylpropan-1-amine_H H₂, Catalyst

Caption: Two primary methods for the reduction of 3-cyclohexylpropionitrile.

Experimental Protocols

A. Lithium Aluminum Hydride Reduction:

Materials:

  • 3-Cyclohexylpropionitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • Caution: LiAlH₄ reacts violently with water.[6] All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • In a three-necked flask equipped with a reflux condenser and a dropping funnel, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF.

  • Slowly add a solution of 3-cyclohexylpropionitrile (1 equivalent) in anhydrous THF to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, reflux the mixture for 4-6 hours.[1]

  • Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% NaOH solution, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with diethyl ether.

  • Combine the filtrate and the ether washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by distillation.

B. Catalytic Hydrogenation:

Materials:

  • 3-Cyclohexylpropionitrile

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Ammonia (optional, to suppress secondary amine formation)

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation vessel, dissolve 3-cyclohexylpropionitrile (1 equivalent) in ethanol.

  • Add the Pd/C catalyst (5-10 mol%).

  • (Optional) Add a small amount of ammonia to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (e.g., 50-100 psi) and stir vigorously at room temperature or with gentle heating until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield this compound.

Comparative Analysis
Method Yield Safety Advantages Disadvantages
LiAlH₄ Reduction High (75-90%)[1]High risk due to pyrophoric nature of LiAlH₄.[10]Fast and effective for a wide range of nitriles.Requires stringent anhydrous conditions and careful handling.[10]
Catalytic Hydrogenation Generally highRequires handling of flammable hydrogen gas and potentially pyrophoric catalysts.Milder conditions, environmentally benign byproducts.Can be slow, catalyst can be expensive, potential for side reactions.[11]

Pathway III: Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom.[12] This degradative transformation proceeds via an isocyanate intermediate.[13]

Mechanistic Details

The reaction of 3-cyclohexylpropanamide with bromine in a basic solution (e.g., NaOH) initiates the rearrangement.[12]

  • Deprotonation of the amide by the base, followed by reaction with bromine to form an N-bromoamide.

  • A second deprotonation yields an unstable N-bromoamide anion.

  • This anion rearranges, with the cyclohexylethyl group migrating from the carbonyl carbon to the nitrogen, and simultaneous expulsion of the bromide ion to form an isocyanate.

  • The isocyanate is then hydrolyzed by the aqueous base to a carbamic acid, which spontaneously decarboxylates to give the final primary amine.[12]

Hofmann_Rearrangement 3-Cyclohexylpropanamide 3-Cyclohexylpropanamide N-Bromoamide N-Bromoamide 3-Cyclohexylpropanamide->N-Bromoamide Br₂, NaOH Isocyanate Isocyanate N-Bromoamide->Isocyanate NaOH, Rearrangement Carbamic Acid Carbamic Acid Isocyanate->Carbamic Acid H₂O This compound This compound Carbamic Acid->this compound - CO₂

Caption: Key steps in the Hofmann rearrangement for CPA synthesis.

Experimental Protocol

Materials:

  • 3-Cyclohexylpropanamide

  • Bromine

  • Sodium hydroxide (NaOH)

  • Ice

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Prepare a solution of sodium hydroxide in water and cool it to 0 °C.

  • Slowly add bromine to the cold NaOH solution to form sodium hypobromite in situ.

  • In a separate flask, dissolve 3-cyclohexylpropanamide in a minimal amount of cold water or a suitable solvent.

  • Slowly add the amide solution to the cold sodium hypobromite solution with vigorous stirring.

  • After the addition, warm the reaction mixture gently until the reaction is complete (indicated by a color change or cessation of gas evolution).

  • Acidify the reaction mixture with concentrated HCl.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the amine.

Pathway Analysis
Parameter Assessment
Yield Moderate to good.
Scalability Can be scaled, but handling large quantities of bromine requires special precautions.
Safety Bromine is highly corrosive and toxic. The reaction is exothermic and requires careful temperature control.
Advantages A well-established, one-pot method for carbon chain shortening.
Disadvantages Use of hazardous bromine, potential for side reactions, and the starting amide needs to be synthesized first (e.g., from 3-cyclohexylpropanoic acid).

Pathway IV: Curtius Rearrangement

Similar to the Hofmann rearrangement, the Curtius rearrangement transforms a carboxylic acid derivative, specifically an acyl azide, into an isocyanate, which can then be converted to the primary amine.[14][15] This reaction is known for its reliability and the retention of configuration at the migrating group.[16]

Mechanistic Pathway

The synthesis begins with the conversion of 3-cyclohexylpropanoic acid into an acyl azide. This is typically done by first converting the carboxylic acid to an acyl chloride, which then reacts with sodium azide. Alternatively, diphenylphosphoryl azide (DPPA) can be used to directly convert the carboxylic acid to the acyl azide.[16]

  • Acyl Azide Formation: 3-Cyclohexylpropanoic acid is converted to 3-cyclohexylpropanoyl azide.

  • Rearrangement: Thermal or photochemical decomposition of the acyl azide leads to the loss of nitrogen gas (N₂) and a concerted migration of the cyclohexylethyl group to the electron-deficient nitrogen, forming an isocyanate.[17]

  • Hydrolysis: The isocyanate is then hydrolyzed with acid or base to form a carbamic acid, which decarboxylates to yield this compound.[18]

Curtius_Rearrangement 3-Cyclohexylpropanoic Acid 3-Cyclohexylpropanoic Acid 3-Cyclohexylpropanoyl Azide 3-Cyclohexylpropanoyl Azide 3-Cyclohexylpropanoic Acid->3-Cyclohexylpropanoyl Azide 1. SOCl₂ 2. NaN₃ Isocyanate Isocyanate 3-Cyclohexylpropanoyl Azide->Isocyanate Heat (Δ) - N₂ This compound This compound Isocyanate->this compound H₃O⁺, Heat - CO₂

Caption: The Curtius rearrangement pathway from a carboxylic acid.

Experimental Protocol

Materials:

  • 3-Cyclohexylpropanoic acid[19]

  • Thionyl chloride (SOCl₂)

  • Sodium azide (NaN₃)

  • Toluene

  • Hydrochloric acid (HCl)

Procedure:

  • Caution: Acyl azides and sodium azide are explosive and should be handled with extreme care behind a blast shield.

  • Convert 3-cyclohexylpropanoic acid to 3-cyclohexylpropanoyl chloride by refluxing with an excess of thionyl chloride. Remove the excess SOCl₂ under reduced pressure.

  • Dissolve the crude acyl chloride in a suitable solvent like acetone or toluene.

  • Slowly add a solution of sodium azide in water to the acyl chloride solution at 0 °C.

  • After stirring for a few hours, separate the organic layer, dry it, and carefully remove the solvent.

  • Heat the crude acyl azide in an inert solvent like toluene. The rearrangement to the isocyanate will occur with the evolution of nitrogen gas.

  • After the rearrangement is complete, add aqueous HCl and reflux the mixture to hydrolyze the isocyanate to the amine.

  • Work up the reaction mixture by basifying and extracting the amine as described in previous sections.

Pathway Analysis
Parameter Assessment
Yield Generally good.
Scalability Limited by the hazardous nature of azides.
Safety High risk due to the explosive nature of acyl azides and the toxicity of sodium azide.
Advantages Clean reaction with gaseous nitrogen as the only byproduct of the rearrangement step. Milder conditions compared to the Schmidt reaction.
Disadvantages The synthesis and handling of explosive intermediates require specialized equipment and safety protocols.

Pathway V: Schmidt Reaction

The Schmidt reaction provides another route from a carboxylic acid to a primary amine with the loss of one carbon atom.[20] It involves the reaction of a carboxylic acid with hydrazoic acid (HN₃) in the presence of a strong acid catalyst, typically sulfuric acid.[21]

Mechanistic Overview
  • Protonation of the carboxylic acid by the strong acid catalyst, followed by the loss of water, forms an acylium ion.

  • The acylium ion is attacked by hydrazoic acid.

  • The resulting intermediate undergoes a rearrangement, similar to the Curtius rearrangement, with migration of the alkyl group and expulsion of nitrogen gas to form a protonated isocyanate.[20]

  • The protonated isocyanate is then attacked by water, and subsequent deprotonation and decarboxylation yield the primary amine.[21]

Schmidt_Reaction 3-Cyclohexylpropanoic Acid 3-Cyclohexylpropanoic Acid Acylium Ion Acylium Ion 3-Cyclohexylpropanoic Acid->Acylium Ion H₂SO₄ - H₂O Protonated Isocyanate Protonated Isocyanate Acylium Ion->Protonated Isocyanate + HN₃ - N₂ Rearrangement This compound This compound Protonated Isocyanate->this compound + H₂O - CO₂ - H⁺

Caption: The Schmidt reaction for converting a carboxylic acid to an amine.

Experimental Protocol

Materials:

  • 3-Cyclohexylpropanoic acid

  • Sodium azide (NaN₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Chloroform or other suitable solvent

Procedure:

  • Caution: Hydrazoic acid is highly toxic and explosive. This reaction should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety measures.

  • Dissolve 3-cyclohexylpropanoic acid in chloroform and cool the solution in an ice bath.

  • Slowly add concentrated sulfuric acid.

  • Add sodium azide portion-wise to the stirred solution. This will generate hydrazoic acid in situ.

  • Allow the reaction to proceed at a controlled temperature until the evolution of nitrogen gas ceases.

  • Carefully pour the reaction mixture onto crushed ice.

  • Separate the aqueous layer, basify it with a strong base (e.g., NaOH), and extract the amine product with an organic solvent.

Pathway Analysis
Parameter Assessment
Yield Variable, can be good.
Scalability Not recommended for large-scale synthesis due to extreme hazards.
Safety Extremely hazardous. Involves the in-situ generation of highly toxic and explosive hydrazoic acid and the use of concentrated strong acids.
Advantages One-pot conversion from a carboxylic acid.
Disadvantages Severe safety concerns associated with hydrazoic acid. Requires strongly acidic conditions which may not be compatible with other functional groups.

Conclusion and Pathway Selection

Several viable pathways exist for the synthesis of this compound, each with distinct advantages and disadvantages.

  • For laboratory-scale synthesis and versatility, reductive amination stands out as a robust and reliable method, offering good yields under relatively mild conditions.

  • For a direct and high-yielding route, the reduction of 3-cyclohexylpropionitrile is an excellent choice. Catalytic hydrogenation is generally preferred for its operational simplicity and safety on a larger scale compared to the use of LiAlH₄.

  • The Hofmann, Curtius, and Schmidt rearrangements are powerful transformations for converting carboxylic acid derivatives into the target amine. However, their practical application is often limited by the use of hazardous reagents (bromine, azides) and, in the case of the Schmidt reaction, extremely dangerous conditions. These methods are typically reserved for specific applications where other routes are not feasible.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, considering factors such as scale, available equipment, safety protocols, and cost. For most applications, particularly in a drug development setting, reductive amination and catalytic hydrogenation of the corresponding nitrile represent the most practical and scalable approaches.

References

Physicochemical properties of 3-Cyclohexylpropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Cyclohexylpropan-1-amine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound (CAS No: 4361-44-8). Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular structure, solubility, basicity (pKa), and other key physical characteristics that dictate the compound's behavior and application. The narrative synthesizes theoretical principles with practical, field-proven experimental methodologies, ensuring a self-validating and authoritative resource. All claims are substantiated with citations to established scientific literature and databases.

Introduction and Strategic Importance

This compound, a primary aliphatic amine with the molecular formula C₉H₁₉N, serves as a versatile building block in modern organic synthesis and a scaffold of interest in medicinal chemistry.[1] Its unique structure, featuring a non-polar cyclohexyl group and a basic primary amine connected by a propyl linker, imparts a distinct physicochemical profile that is critical for its application.[1] Understanding these properties is paramount for predicting its reactivity, bioavailability, and suitability in various applications, from the synthesis of complex molecules to its potential use as a lead compound in drug discovery programs.[1][2] This guide offers an in-depth exploration of these essential characteristics.

Molecular Structure and Identification

The molecular architecture of this compound consists of a saturated six-membered cyclohexyl ring bonded to a three-carbon propyl chain, which terminates in a primary amine (-NH₂) functional group. This structure results in a molecular weight of approximately 141.25 g/mol .[1] The conformational flexibility of the cyclohexyl ring (chair-boat interconversion) and the rotational freedom of the propyl chain influence its interaction with other molecules and biological targets.

Caption: 2D representation of this compound.

For unambiguous identification, a standardized set of chemical identifiers is used across global databases and regulatory bodies.

IdentifierValueSource
IUPAC Name This compound[3][4]
CAS Number 4361-44-8[2][3][4]
Molecular Formula C₉H₁₉N[4]
Molecular Weight 141.25 g/mol
SMILES C1CCC(CC1)CCCN[3]
InChI InChI=1S/C9H19N/c10-8-4-7-9-5-2-1-3-6-9/h9H,1-8,10H2[3]
InChIKey KPOYTMZDCUXJBP-UHFFFAOYSA-N

Core Physicochemical Data

The functional properties of this compound are quantitatively described by several key parameters. These values are essential for process chemistry, safety assessments, and computational modeling in drug design.

PropertyValueSignificance in Research & Development
Appearance Colorless to yellow liquid
Boiling Point 191.8 ± 8.0 °C (at 760 mmHg)[1][5]
Density 0.9 ± 0.1 g/cm³[1]
Flash Point 64.7 ± 13.3 °C[1]
Refractive Index 1.462[1]
XLogP3-AA 2.7 - 2.99[1]
TPSA 26 Ų[3]

Solubility Profile: A Tale of Two Moieties

The solubility of this compound is dictated by the interplay between its hydrophobic cyclohexyl "tail" and its hydrophilic primary amine "head".

  • In Aqueous Media: The large, non-polar cyclohexyl group limits its solubility in water.[1][2]

  • In Organic Solvents: It exhibits good solubility in common organic solvents like ethanol, ether, methanol, chloroform, and acetone, consistent with the "like dissolves like" principle.[1][2]

  • In Acidic Solutions: As a base, the amine group is readily protonated in dilute aqueous acids (e.g., HCl) to form the corresponding ammonium salt.[6] This ionic species is significantly more polar and thus much more soluble in water. This property is fundamental for purification, formulation, and analytical sample preparation.

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a rapid assessment of the compound's solubility class, a crucial first step in characterization.

start Start: Obtain Sample water_test Add 2 drops of amine to 15 drops of H₂O. Stir vigorously. start->water_test observe_water Observe Homogeneous or Heterogeneous? water_test->observe_water hcl_test Add 2 drops of amine to 25 drops of 5% HCl (aq). Stir vigorously. observe_water->hcl_test Heterogeneous (Insoluble) observe_hcl Observe Homogeneous or Heterogeneous? hcl_test->observe_hcl class_b Conclusion: Class B Base (Water-insoluble amine) observe_hcl->class_b Homogeneous (Soluble) end End class_b->end

Caption: Workflow for classifying a water-insoluble base.

Methodology:

  • Apparatus: Small test tubes, graduated pipettes, stirring rod.

  • Reagents: this compound, deionized water, 5% (w/v) aqueous HCl.

  • Procedure (Water Solubility):

    • Add 15 drops (~0.75 mL) of deionized water to a small test tube.

    • Add 2 drops of this compound.

    • Stir the mixture vigorously for 60 seconds.

    • Observation: The compound is expected to be poorly soluble, forming a heterogeneous mixture (e.g., droplets or a separate layer).[1][7]

  • Procedure (Acid Solubility):

    • Add 25 drops (~1.25 mL) of 5% aqueous HCl to a new test tube.

    • Add 2 drops of this compound.

    • Stir vigorously for 60 seconds.

    • Observation: The compound should dissolve to form a clear, homogeneous solution, confirming its basic nature.[6]

Basicity and pKa: The Ionization Constant

The pKa is the negative logarithm of the acid dissociation constant (Ka) of the conjugate acid (R-NH₃⁺). It is the single most important parameter for predicting the ionization state of an amine at a given pH. For drug development, the pKa dictates absorption, distribution, metabolism, and excretion (ADME) properties, as only the neutral form of a molecule can passively diffuse across most biological membranes. Primary aliphatic amines typically have pKa values in the range of 9-11.[8]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of amines.[9] The method involves monitoring the pH of the amine solution as a standardized acid titrant is added. The pKa corresponds to the pH at the half-equivalence point.

start Prepare Amine Solution (Known Concentration) titrate Titrate with Standardized HCl, Recording pH vs. Volume start->titrate plot Plot pH vs. Volume of HCl Added (Titration Curve) titrate->plot find_ep Identify Equivalence Point (Steepest Inflection) plot->find_ep find_half_ep Determine Volume at Half-Equivalence Point (V₁/₂) find_ep->find_half_ep determine_pka pKa = pH at V₁/₂ find_half_ep->determine_pka end End determine_pka->end

Caption: Workflow for pKa determination via potentiometric titration.

Methodology:

  • Apparatus: Calibrated pH meter with a combination electrode, magnetic stirrer and stir bar, 25 mL burette, 100 mL beaker.

  • Reagents: this compound, standardized 0.1 M HCl solution, deionized water.

  • Procedure:

    • Accurately prepare a dilute solution of this compound (e.g., 0.01 M) in deionized water.

    • Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.

    • Allow the pH reading to stabilize.

    • Begin adding the 0.1 M HCl titrant from the burette in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH to stabilize and record both the volume of titrant added and the corresponding pH.

    • Continue this process until the pH has dropped significantly past the inflection point of the titration curve.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis).

    • Determine the equivalence point (the point of steepest slope), often by calculating the first or second derivative of the curve.

    • The half-equivalence point is the volume of HCl that is exactly half of the volume at the equivalence point.

    • The pKa is the pH of the solution at this half-equivalence point.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

  • Primary Hazards: It is classified as harmful if swallowed (Acute Toxicity, Oral) and causes serious eye irritation.[3] It may also cause skin and respiratory irritation.[4]

  • Precautions for Safe Handling:

    • Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors.[10][11]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10][12]

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[2][12]

  • Storage Conditions: Store in a tightly sealed container in a cool, dry place, protected from light.[10][13]

Conclusion

This compound is a compound with a well-defined set of physicochemical properties that are dominated by its bifunctional nature. Its limited aqueous solubility, high boiling point, and pronounced basicity are direct consequences of its molecular structure. The experimental protocols detailed in this guide provide a framework for the robust and reliable characterization of this and similar aliphatic amines. A thorough understanding of these properties is not merely academic; it is a prerequisite for the effective and safe utilization of this chemical in pioneering research and the development of next-generation chemical entities.

References

An In-Depth Technical Guide to 3-Cyclohexylpropan-1-amine (CAS Number: 4361-44-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclohexylpropan-1-amine is a versatile primary amine that serves as a valuable building block in organic synthesis and medicinal chemistry.[1] Its unique structure, featuring a flexible propyl linker attached to a lipophilic cyclohexyl group, makes it an attractive scaffold for the development of novel therapeutic agents and other complex organic molecules.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and applications of this compound, with a particular focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound, with the molecular formula C₉H₁₉N, has a molecular weight of 141.25 g/mol .[1][2] It is a colorless to yellow liquid under standard conditions and is characterized by its aliphatic structure.[1]

PropertyValue
Molecular Formula C₉H₁₉N
Molecular Weight 141.25 g/mol
CAS Number 4361-44-8
Appearance Colorless to yellow liquid

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in research and development. The following sections detail the expected spectroscopic signatures of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals corresponding to the different proton environments in the molecule. The protons on the cyclohexyl ring will appear as a series of multiplets in the upfield region, typically between 0.8 and 1.8 ppm.[1] The methylene protons of the propyl chain will also produce signals in this region, around 1.4-1.7 ppm.[1] The methylene protons adjacent to the nitrogen atom are deshielded and will appear further downfield, at approximately 2.6-2.8 ppm.[1] The amine protons (NH₂) will typically present as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.[1]

¹³C NMR: The carbon NMR spectrum provides further structural confirmation. The carbon atoms of the cyclohexyl ring will resonate in the aliphatic region of the spectrum. The three distinct carbons of the propyl chain will also have characteristic chemical shifts, with the carbon directly bonded to the nitrogen atom being the most downfield of the three due to the electronegativity of nitrogen.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (141). The fragmentation pattern will be characteristic of a primary amine. A prominent fragment is often observed from the loss of a propyl group.

Infrared (IR) Spectroscopy

As a primary amine, the IR spectrum of this compound will exhibit characteristic N-H stretching vibrations.[3] These typically appear as two bands in the region of 3300-3500 cm⁻¹.[3] Other significant peaks include C-H stretching vibrations of the cyclohexyl and propyl groups, and N-H bending vibrations.[4]

Synthesis of this compound

Several synthetic routes can be employed to prepare this compound. The two most common methods are reductive amination and alkylation of ammonia.

Method 1: Reductive Amination

Reductive amination is a widely used and versatile method for the synthesis of amines.[5][6] This approach involves the reaction of a carbonyl compound, in this case, 3-cyclohexanepropionaldehyde, with ammonia to form an intermediate imine, which is then reduced in situ to the desired primary amine.[6]

Reductive Amination 3-Cyclohexanepropionaldehyde 3-Cyclohexanepropionaldehyde Imine Intermediate Imine Intermediate 3-Cyclohexanepropionaldehyde->Imine Intermediate + Ammonia (NH3) Ammonia (NH3) Ammonia (NH3) This compound This compound Imine Intermediate->this compound + Reducing Agent Reducing Agent (e.g., NaBH3CN) Reducing Agent (e.g., NaBH3CN)

Reductive amination pathway for the synthesis of this compound.

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of 3-cyclohexanepropionaldehyde (1 equivalent) in a suitable solvent such as methanol, add a solution of ammonia in methanol (excess, typically 7-10 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents), portion-wise while monitoring the temperature.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel to yield pure this compound.

Method 2: Alkylation of Ammonia

This method involves the nucleophilic substitution reaction between an alkyl halide, such as 1-bromo-3-cyclohexylpropane, and ammonia.[7][8][9] To favor the formation of the primary amine and minimize over-alkylation to secondary and tertiary amines, a large excess of ammonia is typically used.[8][9]

Alkylation of Ammonia 1-Bromo-3-cyclohexylpropane 1-Bromo-3-cyclohexylpropane This compound This compound 1-Bromo-3-cyclohexylpropane->this compound + Ammonia (large excess) Ammonia (large excess) Ammonia (large excess) Ammonium Bromide Ammonium Bromide This compound->Ammonium Bromide + HBr

Alkylation of ammonia for the synthesis of this compound.

Experimental Protocol: Alkylation of Ammonia

  • Reaction Setup: In a sealed pressure vessel, combine 1-bromo-3-cyclohexylpropane (1 equivalent) with a large excess of aqueous or alcoholic ammonia (e.g., 20-50 equivalents).

  • Reaction Conditions: Heat the sealed vessel to a temperature between 100-150 °C for several hours. The reaction progress can be monitored by GC-MS analysis of aliquots.

  • Work-up: After cooling the reaction vessel to room temperature, carefully vent any excess pressure. Transfer the reaction mixture to a separatory funnel and add a solution of a strong base (e.g., NaOH) to neutralize the ammonium salt and liberate the free amine.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic extracts, dry over a suitable drying agent, and remove the solvent in vacuo. The resulting crude amine can be purified by distillation under reduced pressure.

Applications in Drug Discovery and Development

The this compound scaffold is of significant interest to medicinal chemists due to its favorable physicochemical properties and its presence in some known bioactive molecules.[1] The primary amine handle allows for a wide range of chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

As a Scaffold for Selective Serotonin Reuptake Inhibitors (SSRIs)

Derivatives of this compound have been investigated as potential selective serotonin reuptake inhibitors (SSRIs) for the treatment of depression.[1] The cyclohexyl group can occupy hydrophobic pockets in the serotonin transporter, while the amine functionality is crucial for binding. By modifying the amine or attaching various substituents to the cyclohexyl ring or propyl chain, researchers can fine-tune the potency and selectivity of these compounds.

In the Development of Anticancer Agents

The lipophilic nature of the cyclohexyl group can enhance cell membrane permeability, a desirable property for anticancer drugs. The primary amine can be functionalized to introduce pharmacophores that interact with specific biological targets involved in cancer progression. For example, the amine can be converted to amides, sulfonamides, or other functional groups to explore interactions with enzymes or receptors implicated in cancer.

Drug Discovery Workflow A This compound Scaffold B Library Synthesis (e.g., Amidation, Alkylation) A->B C In Vitro Screening (Target-based or Phenotypic) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F Preclinical Development E->F

Conceptual workflow for drug discovery using the this compound scaffold.

Analytical Methods

Robust analytical methods are essential for monitoring reaction progress, assessing purity, and quantifying this compound in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol). Derivatization with reagents like benzenesulfonyl chloride may be employed to improve chromatographic performance and sensitivity.[10]

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is typically used.

    • Injector: Split/splitless injector, with an injection volume of 1 µL.

    • Oven Program: A temperature gradient program is often used, for example, starting at 80 °C, holding for 1 minute, and then ramping up to 290 °C.[10]

    • Carrier Gas: Helium at a constant flow rate.[10]

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or ion trap.

    • Scan Range: m/z 50-450.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the analysis of this compound, particularly for non-volatile derivatives or in complex matrices. Since the parent amine lacks a strong chromophore, derivatization with a UV-active or fluorescent tag is often necessary for sensitive detection.[11][12]

Experimental Protocol: HPLC Analysis (with pre-column derivatization)

  • Derivatization: React the amine sample with a derivatizing agent such as o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) to form a highly fluorescent or UV-absorbent derivative.[11][12]

  • HPLC Conditions:

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[13]

    • Detector: UV or fluorescence detector, with the wavelength set appropriately for the chosen derivative.

    • Flow Rate: Typically 1.0 mL/min.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[2] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its straightforward synthesis, combined with the reactivity of the primary amine group, allows for the creation of diverse molecular libraries for biological screening. A thorough understanding of its properties, synthesis, and analytical methods, as outlined in this guide, is crucial for its effective utilization in research and development.

References

An In-depth Technical Guide to 3-Cyclohexylpropan-1-amine: Molecular Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Cyclohexylpropan-1-amine, a versatile primary amine with significant potential in synthetic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, robust synthetic protocols, physicochemical properties, and its emerging applications, grounding all claims in authoritative scientific literature.

Core Molecular Identity and Structure

This compound is an organic compound featuring a saturated six-membered cyclohexyl ring linked to a three-carbon propyl chain, which is terminated by a primary amine functional group.[1][2] This unique combination of a bulky, lipophilic cycloalkane and a reactive, hydrophilic primary amine imparts a distinct set of chemical and physical properties.

Nomenclature and Identifiers

The unambiguous identification of this molecule is crucial for research and regulatory purposes. The following table summarizes its key identifiers.

IdentifierValueSource(s)
IUPAC Name This compound[2]
Molecular Formula C₉H₁₉N[1][2]
Molecular Weight 141.25 g/mol [1][2]
CAS Number 4361-44-8[2][3]
Canonical SMILES C1CCC(CC1)CCCN[2]
InChI Key KPOYTMZDCUXJBP-UHFFFAOYSA-N[2]
Synonyms 3-Cyclohexylpropylamine, Cyclohexanepropanamine[2]
Molecular and Structural Visualization

The structural formula of this compound is fundamental to understanding its reactivity and interactions.

Caption: 2D representation of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below, providing essential data for its handling, storage, and application in various experimental setups.

PropertyValueSource(s)
Appearance Colorless to yellow liquid[1]
Boiling Point 191.8 ± 8.0 °C at 760 mmHg[1]
Density 0.9 ± 0.1 g/cm³[1]
Flash Point 64.7 ± 13.3 °C[1]
Refractive Index 1.462[1]
Solubility Slightly soluble in water; Soluble in ethanol, methanol, diethyl ether, chloroform, and acetone.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several reliable methods. The choice of a particular synthetic route often depends on the availability of starting materials, desired scale, and safety considerations. Two of the most common and effective methods are the reduction of 3-cyclohexylpropanenitrile and the reductive amination of 3-cyclohexylpropanal.

Synthesis via Reduction of 3-Cyclohexylpropanenitrile

This method involves the reduction of a nitrile functional group to a primary amine using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄). This is a high-yielding and straightforward transformation for researchers comfortable with handling reactive hydrides.

cluster_0 3-Cyclohexylpropanenitrile cluster_1 This compound Struc1 C₆H₁₁-CH₂-CH₂-C≡N Reagents 1. LiAlH₄, THF 2. H₂O workup Struc1->Reagents Struc2 C₆H₁₁-CH₂-CH₂-CH₂-NH₂ Reagents->Struc2

Caption: Synthesis of this compound from 3-cyclohexylpropanenitrile.

Causality: Lithium aluminum hydride is a potent source of hydride ions (H⁻), which are strong nucleophiles. The nitrile carbon is electrophilic, making it susceptible to nucleophilic attack. Two successive additions of hydride, followed by an aqueous workup, are required to fully reduce the carbon-nitrogen triple bond to a primary amine. The use of an anhydrous ether solvent like THF is critical as LiAlH₄ reacts violently with water.

Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting nitrile and the appearance of the more polar amine product. The final product's identity and purity are confirmed by spectroscopic methods (NMR, IR, MS).

Step-by-Step Methodology:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled under a nitrogen atmosphere.

  • Reagent Preparation: A suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) is prepared in the reaction flask and cooled to 0 °C in an ice bath.

  • Addition of Nitrile: A solution of 3-cyclohexylpropanenitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours, or until the reaction is complete as indicated by TLC or GC analysis.

  • Workup (Fieser method): The reaction is carefully quenched by the sequential and dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where 'x' is the mass of LiAlH₄ used in grams. This procedure is exothermic and produces hydrogen gas, requiring a well-ventilated fume hood and cautious addition.

  • Isolation: The resulting granular precipitate of aluminum salts is removed by filtration. The filter cake is washed with additional THF or diethyl ether.

  • Purification: The combined organic filtrates are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Synthesis via Reductive Amination

Reductive amination is a versatile one-pot method for forming amines from carbonyl compounds. In this case, 3-cyclohexylpropanal would be reacted with ammonia in the presence of a reducing agent. A key advantage of this method is the use of milder and more selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which do not readily reduce the starting aldehyde but efficiently reduce the intermediate imine.

Causality: The reaction proceeds through the initial formation of an imine from the condensation of the aldehyde with ammonia. The in-situ reducing agent then selectively reduces the C=N double bond of the imine to the corresponding amine. The slight acidity of the reaction medium often catalyzes the imine formation.

Self-Validation: Monitoring the reaction by GC-MS can show the transient formation of the imine intermediate and its subsequent conversion to the final amine product. The final product is validated by standard spectroscopic techniques.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-cyclohexylpropanal (1.0 equivalent) in methanol, add a solution of ammonia in methanol (7N, 5-10 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise, controlling any effervescence.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Workup: Quench the reaction by the careful addition of water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amine can be purified by distillation under reduced pressure.

Structural Elucidation by Spectroscopy

The confirmation of the molecular structure of this compound is unequivocally achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint of the molecule. Based on its structure, the following signals are predicted:

  • δ 2.6-2.8 ppm (triplet, 2H): Methylene protons adjacent to the amine group (-CH₂-NH₂). The downfield shift is due to the deshielding effect of the electronegative nitrogen atom.

  • δ 0.8-1.8 ppm (multiplets, 17H): A complex series of overlapping signals corresponding to the eleven protons of the cyclohexyl ring and the four protons of the two central methylene groups of the propyl chain.

  • δ ~1.1 ppm (broad singlet, 2H): The protons of the primary amine (-NH₂). This signal is often broad and its chemical shift can vary with concentration and solvent. It will exchange with D₂O.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show the number of chemically non-equivalent carbon atoms. The predicted chemical shifts are:

  • δ ~42 ppm: Carbon adjacent to the amine group (-CH₂-NH₂).

  • δ ~26-38 ppm: A cluster of peaks corresponding to the carbons of the cyclohexyl ring and the propyl chain.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands confirming the presence of the key functional groups:

  • 3300-3400 cm⁻¹ (two bands): Symmetric and asymmetric N-H stretching vibrations of the primary amine group.[1]

  • 2850-2950 cm⁻¹ (strong, sharp): C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexyl and propyl groups.

  • 1590-1650 cm⁻¹ (medium, broad): N-H scissoring (bending) vibration of the primary amine.

Applications in Research and Drug Development

The structural motifs present in this compound—a primary amine for polar interactions and a cyclohexyl group for lipophilicity and van der Waals interactions—make it an attractive building block in medicinal chemistry.

Scaffold for Novel Therapeutics
  • Antidepressants: Derivatives of this compound have been investigated as potential selective serotonin reuptake inhibitors (SSRIs). The primary amine can be further functionalized to interact with key residues in the serotonin transporter, while the cyclohexyl group can occupy hydrophobic pockets, potentially leading to high affinity and selectivity.

  • Anticancer Agents: The 3-cyclohexylpropylamine moiety has been incorporated into various heterocyclic systems, such as 1,2,4-triazoles, to explore their potential as anticancer agents. This scaffold can serve as a lipophilic tail that may enhance cell membrane permeability and interaction with biological targets.

Intermediate in Organic Synthesis

As a primary amine, this compound is a versatile intermediate for a wide range of chemical transformations, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Nucleophilic substitution reactions with alkyl halides to produce secondary and tertiary amines.

  • Coupling Reactions: Participation in various carbon-nitrogen bond-forming reactions to construct more complex molecules.

Safety, Handling, and Disposal

As a primary aliphatic amine, this compound requires careful handling due to its potential hazards.

Hazard Identification
  • Corrosivity: Like many aliphatic amines, it is expected to be corrosive and can cause skin irritation and serious eye damage.

  • Toxicity: It is harmful if swallowed. Inhalation may cause respiratory irritation.

  • Flammability: It is a combustible liquid.

Safe Handling Protocols
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling this compound.

  • Ventilation: Work in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.

  • Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal

Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

This compound is a valuable chemical entity with a well-defined molecular structure and accessible synthetic routes. Its combination of a reactive primary amine and a lipophilic cyclohexyl group makes it a versatile building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

Spectral Characterization of 3-Cyclohexylpropan-1-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative of 3-Cyclohexylpropan-1-amine

In the landscape of pharmaceutical development and complex organic synthesis, this compound (CAS: 4361-44-8) presents itself as a valuable building block.[1] Its molecular architecture, featuring a primary amine tethered to a bulky, lipophilic cyclohexyl group via a propyl chain, makes it a compelling scaffold for medicinal chemistry.[1] The primary amine offers a reactive handle for a multitude of chemical transformations, while the cyclohexyl moiety can be crucial for modulating pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability.

The unequivocal structural confirmation of this intermediate is not merely a procedural step; it is the foundation upon which all subsequent research and development rests. An erroneous identification can lead to the synthesis of incorrect target molecules, resulting in wasted resources and compromised timelines. This guide provides an in-depth analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—required to definitively characterize this compound. As a self-validating system, the data from each technique should converge to provide a cohesive and unambiguous structural portrait.

Molecular Structure Overview

To facilitate the discussion of spectral data, the structure of this compound is presented below with standardized atom numbering for NMR assignments.

Caption: Molecular structure of this compound with numbering.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Experience: Why MS First?

From a workflow efficiency perspective, Mass Spectrometry is the logical first step. It is a high-sensitivity technique that directly confirms the molecular weight of the compound. For a molecule like this compound, with a molecular formula of C₉H₁₉N, the "Nitrogen Rule" is a key validation checkpoint.[2] This rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Confirming this at the outset provides immediate confidence in the sample's identity. We employ Electron Ionization (EI) as it is a classic, robust method for volatile, low-molecular-weight organic compounds and provides reproducible fragmentation patterns valuable for structural elucidation.[3][4]

Interpretation of the Mass Spectrum

The EI mass spectrum of this compound is predicted to exhibit several key features:

  • Molecular Ion (M⁺•): The molecular ion peak will appear at a mass-to-charge ratio (m/z) of 141, corresponding to the molecular weight of C₉H₁₉N.[1] The presence of this peak, even at low intensity, is the most direct evidence of the compound's identity.

  • α-Cleavage (Alpha-Cleavage): The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[5][6] For this compound, the bond between C1 and C2 is the site of α-cleavage. This cleavage is energetically favorable as it results in a resonance-stabilized imminium cation. The expected fragment is [CH₂=NH₂]⁺, which would produce a prominent base peak at m/z 30 .[7] The observation of m/z 30 as the base peak is a strong confirmation of a primary amine attached to a propyl chain.

  • Other Fragments: Loss of the propyl-amine side chain from the cyclohexyl ring can lead to a cyclohexyl cation fragment at m/z 83. Further fragmentation of the cyclohexyl ring itself will produce a characteristic pattern of smaller fragments in the C₃-C₅ region (e.g., m/z 41, 55, 69).

cluster_mol Molecular Ion Formation cluster_frag α-Cleavage Fragmentation mol C₆H₁₁-(CH₂)₃-NH₂ (this compound) mol_ion [C₆H₁₁-(CH₂)₃-NH₂]⁺• m/z = 141 mol->mol_ion -e⁻ (70 eV) frag1 [CH₂=NH₂]⁺ Base Peak m/z = 30 mol_ion->frag1 α-Cleavage frag2 •CH₂-CH₂-C₆H₁₁ Radical (not detected) mol_ion->frag2

Caption: Primary fragmentation pathway of this compound in EI-MS.

Data Summary: Mass Spectrometry
Ionm/z (Predicted)IdentitySignificance
[M]⁺•141Molecular IonConfirms molecular formula and weight.[1]
[M-111]⁺30[CH₂NH₂]⁺Base peak; confirms primary amine on a propyl chain via α-cleavage.[6][7]
[M-58]⁺83[C₆H₁₁]⁺Cyclohexyl cation; loss of the side chain.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dilute a small amount (approx. 1 mg) of this compound in a volatile solvent like methanol or dichloromethane to a final concentration of ~100 µg/mL.

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV (standard for library matching and reproducible fragmentation).[3]

    • Ion Source Temperature: 200-250 °C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 25-250.

  • Sample Introduction: Inject 1 µL of the prepared solution into a Gas Chromatograph (GC) coupled to the mass spectrometer (GC-MS) or, for a pure sample, introduce via a direct insertion probe.

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient scans are averaged to obtain a good signal-to-noise ratio.

  • Data Analysis: Identify the molecular ion peak at m/z 141. Confirm the presence and relative intensity of the base peak at m/z 30 and other key fragments.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: A Rapid Functional Group Screen

FTIR spectroscopy is an indispensable tool for the rapid confirmation of key functional groups. For this compound, the primary objective is to verify the presence of the N-H bonds of the primary amine and the C-H bonds of the aliphatic (propyl and cyclohexyl) structures. The absence of other characteristic peaks (e.g., C=O stretch around 1700 cm⁻¹, O-H stretch around 3300 cm⁻¹) is equally important for confirming purity.

Interpretation of the IR Spectrum

The IR spectrum provides a distinct "fingerprint" based on molecular vibrations.

  • N-H Stretching: As a primary amine (R-NH₂), the molecule will exhibit two distinct, moderately sharp absorption bands in the 3400-3300 cm⁻¹ region.[5][8] These correspond to the asymmetric and symmetric N-H stretching vibrations, respectively. This two-band pattern is a definitive marker for a primary amine.[9]

  • C-H Stretching: Strong, sharp absorptions will be observed just below 3000 cm⁻¹. Specifically, the sp³ C-H stretching of the cyclohexyl and propyl groups will appear in the 2960-2850 cm⁻¹ range.

  • N-H Bending (Scissoring): A medium to strong absorption band is expected in the 1650-1580 cm⁻¹ region, which is characteristic of the N-H bending vibration in primary amines.[8]

  • C-N Stretching: A weak to medium absorption corresponding to the aliphatic C-N stretch will be present in the 1250–1020 cm⁻¹ range.[8]

Data Summary: Infrared Spectroscopy
Wavenumber (cm⁻¹) (Predicted)Vibration TypeFunctional GroupSignificance
3400 - 3300 (Two bands)N-H StretchPrimary AmineConfirms the -NH₂ group.[5][9]
2960 - 2850C-H StretchAlkane (sp³)Confirms cyclohexyl and propyl moieties.
1650 - 1580N-H BendPrimary AmineCorroborates the presence of the -NH₂ group.[8]
1250 - 1020C-N StretchAliphatic AmineConfirms the carbon-nitrogen bond.[8]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place one drop of neat (undiluted) this compound liquid directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

  • Cleaning and Analysis: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe. Analyze the resulting spectrum, identifying the key absorption bands as detailed in the summary table.

& 4. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: The Gold Standard for Structure Elucidation

NMR spectroscopy provides the most detailed information about the molecular structure, including the chemical environment of each carbon and hydrogen atom, and their connectivity. For this compound, ¹H NMR will confirm the number of protons in different environments and their proximity to one another, while ¹³C NMR will identify all unique carbon atoms in the molecule. The use of deuterated solvents is standard practice to avoid overwhelming the analyte signals.[10]

¹³C NMR Spectroscopy: The Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum will reveal the unique carbon environments. Based on the molecule's symmetry, we expect to see 7 distinct signals: 3 for the propyl chain and 4 for the cyclohexyl ring (C4' and the carbons attached to it are unique, while C5'/C9' and C6'/C8' are equivalent pairs).

Predicted shifts are based on additive rules and data for analogous structures. Solvent: CDCl₃.

Carbon Atom(s) Predicted Chemical Shift (δ, ppm) Rationale
C1 (-CH₂-NH₂) 40 - 45 Aliphatic carbon directly attached to electron-withdrawing nitrogen.[2]
C2 (-CH₂-) 30 - 35 Standard aliphatic carbon.
C3 (-CH₂-C₆H₁₁) 38 - 42 Aliphatic carbon adjacent to the cyclohexyl ring.
C4' (>CH-) 35 - 40 Methine carbon of the cyclohexyl ring.
C5', C9' (-CH₂-) 32 - 36 Cyclohexyl carbons beta to the substituent.
C6', C8' (-CH₂-) 26 - 29 Cyclohexyl carbons gamma to the substituent.

| C7' (-CH₂-) | 25 - 28 | Cyclohexyl carbon delta to the substituent. |

¹H NMR Spectroscopy: Proton Environments and Connectivity

The ¹H NMR spectrum provides a wealth of information through chemical shifts, integration (proton count), and signal splitting (multiplicity), which reveals adjacent protons.

  • Amine Protons (-NH₂): A broad singlet is expected between δ 0.5-2.0 ppm. The chemical shift of this signal is highly variable and depends on concentration and solvent. Its key identifying feature is that it will disappear upon shaking the sample with a drop of D₂O due to H/D exchange.[5]

  • Methylene Protons adjacent to Amine (H1): A triplet is expected around δ 2.6-2.8 ppm, deshielded by the adjacent nitrogen atom. It will be split by the two protons on C2.

  • Propyl Chain Protons (H2, H3): These protons will appear as complex multiplets in the aliphatic region (δ 1.1-1.7 ppm).

  • Cyclohexyl Protons (H4' - H9'): A series of broad, overlapping multiplets will be observed in the upfield region (δ 0.8-1.8 ppm), characteristic of the complex spin-spin coupling in a cyclohexane ring.[1]

Predicted shifts and multiplicities. Solvent: CDCl₃.

Proton(s) Predicted Shift (δ, ppm) Multiplicity Integration Rationale
-NH 0.5 - 2.0 Broad Singlet 2H Exchangeable amine protons.[5]
H1 2.6 - 2.8 Triplet (t) 2H Deshielded by adjacent -NH₂ group.
H2 1.4 - 1.6 Multiplet (m) 2H Propyl chain methylene.
H3 1.1 - 1.3 Multiplet (m) 2H Propyl chain methylene.

| H4' - H9' | 0.8 - 1.8 | Multiplet (m) | 11H | Overlapping signals from the cyclohexyl ring.[1] |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[11][12]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) and gently vortex to dissolve the sample completely.[11]

    • If any particulate matter is present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[12]

    • Cap the NMR tube securely.

  • Instrument Setup (400 MHz or higher recommended):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum using an appropriate number of scans (typically 8-16) with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio, especially for the quaternary carbon if one were present.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

    • Integrate the ¹H signals to determine proton ratios.

    • Analyze the chemical shifts and splitting patterns to assign signals to the corresponding protons and carbons in the structure.

Conclusion: A Convergent Spectroscopic Identity

The structural elucidation of this compound is a systematic process where each analytical technique provides a unique and essential piece of the puzzle. Mass spectrometry confirms the molecular weight (141 amu) and the presence of a single nitrogen atom. Infrared spectroscopy validates the existence of the primary amine and aliphatic C-H functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution map of the carbon skeleton and proton environments. When the data from these independent analyses converge—a molecular ion at m/z 141, a base peak at m/z 30, characteristic N-H stretches in the IR, and the predicted shifts and integrations in the NMR spectra—a confident and authoritative structural assignment can be made. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing drug development and synthetic chemistry programs.

References

A Technical Guide to the Solubility and Stability of 3-Cyclohexylpropan-1-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This whitepaper provides an in-depth analysis of the solubility and stability of 3-Cyclohexylpropan-1-amine (CAS 1622-63-5), a critical building block in pharmaceutical and synthetic chemistry. Recognizing the pivotal role of physicochemical properties in drug development and process optimization, this guide synthesizes theoretical principles with actionable experimental protocols. We will explore the compound's solubility across a range of aqueous and organic media, and delineate its stability profile under various stress conditions. This document is intended to serve as a comprehensive resource for researchers, enabling informed decisions in experimental design, formulation, and handling of this versatile amine.

Introduction: The Molecular Profile of this compound

This compound is an aliphatic primary amine characterized by a cyclohexyl group linked to a propyl amine chain.[1] This structure, with its distinct hydrophobic cyclohexyl moiety and a hydrophilic primary amine group, dictates its unique physicochemical behavior.[1] Its molecular formula is C₉H₁₉N, with a molecular weight of approximately 141.25 g/mol .[1][2][3] This compound serves as a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) such as antidepressants and anticancer agents.[1] A thorough understanding of its solubility and stability is therefore a prerequisite for its effective application.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented below. This data provides a baseline for understanding its behavior in various environments.

PropertyValueReference
Molecular Formula C₉H₁₉N[1][2][3]
Molecular Weight 141.25 g/mol [1][2][3]
Appearance Colorless to yellow liquid[1][4]
Density 0.9 ± 0.1 g/cm³[1][5]
Boiling Point 191.8 ± 8.0 °C at 760 mmHg[5]
Flash Point 64.7 ± 13.3 °C[1][5]
XLogP3 2.7 - 2.99[1][2][5]

Solubility Profile: A Dichotomy of Polarity

The solubility of this compound is governed by the interplay between its nonpolar cyclohexyl ring and its polar primary amine functional group, which is capable of hydrogen bonding.[1][6][7]

Aqueous Solubility

Lower aliphatic amines generally exhibit water solubility due to their ability to form hydrogen bonds.[8][9][10] However, for molecules with more than six carbon atoms, this solubility decreases significantly as the hydrophobic character of the alkyl chain begins to dominate.[7][8][9] this compound, with nine carbon atoms, has limited solubility in neutral water.[1][4]

The basicity of the amine group (pKa of the conjugate acid is typically around 10-11 for primary amines) is the key to manipulating its aqueous solubility. In acidic solutions, the amine is protonated to form an ammonium salt, which is significantly more polar and readily dissolves in water.

Organic Solvent Solubility

Reflecting its significant hydrocarbon content, this compound demonstrates good solubility in a wide range of organic solvents.[1][4][7] This includes polar organic solvents as well as non-polar ones.[7] It is reported to be soluble in ethanol, methanol, diethyl ether, and chloroform.[1][4]

Solvent ClassSolubilityRationale
Polar Protic (e.g., Methanol, Ethanol) HighThe amine can both donate and accept hydrogen bonds with the solvent.
Polar Aprotic (e.g., Acetone, Chloroform) HighFavorable dipole-dipole interactions.
Non-Polar (e.g., Diethyl Ether) HighThe large, non-polar cyclohexyl group interacts favorably with non-polar solvents.
Experimental Protocol for Solubility Determination

To quantitatively assess solubility, a standardized method such as the shake-flask method is recommended. This protocol is designed to achieve equilibrium between the dissolved and undissolved compound, providing a reliable measure of saturation solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess amine to solvent B Seal vial A->B C Agitate at constant temperature (e.g., 24-48 hours) B->C D Allow phases to separate C->D E Filter/centrifuge supernatant D->E F Quantify concentration (e.g., HPLC, GC) E->F

Caption: Workflow for Shake-Flask Solubility Determination.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a period sufficient to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation: Allow the mixture to stand, permitting the undissolved portion to settle.

  • Sampling: Carefully extract a sample from the clear supernatant.

  • Analysis: Quantify the concentration of the dissolved amine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Stability Profile: Considerations for Handling and Storage

The stability of this compound is a critical factor for ensuring its purity and integrity over time. Primary amines can be susceptible to oxidative and thermal degradation.

Oxidative Stability

Like many primary amines, this compound can be susceptible to atmospheric oxidation, which may lead to the formation of colored impurities over time.[10] The α-carbon to the nitrogen in cycloalkyl amines can be a site of metabolic oxidation, potentially forming electrophilic iminium and aldehyde metabolites.[11] While this is more of a concern in metabolic studies, it highlights a potential pathway for chemical oxidation.

Mitigation Strategy: To minimize oxidative degradation, it is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) and in amber vials to protect it from light.

Thermal Stability

The compound has a relatively high boiling point, suggesting good thermal stability under normal laboratory conditions. However, prolonged exposure to high temperatures should be avoided to prevent potential decomposition.

pH and Chemical Compatibility

As a base, this compound will react exothermically with acids to form salts. It is incompatible with strong oxidizing agents. It is also important to note that primary amines can react with ketones, such as acetone.[7]

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule. This involves subjecting the compound to a variety of stress conditions.

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC Stability-Indicating HPLC Method Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->HPLC Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Photo Photolytic Stress (e.g., UV/Vis light) Photo->HPLC MassSpec Mass Balance & Degradant ID (LC-MS) HPLC->MassSpec Start Solution of this compound Start->Acid Expose over time Start->Base Expose over time Start->Oxidation Expose over time Start->Thermal Expose over time Start->Photo Expose over time

Caption: Logic flow for a forced degradation study.

Methodology:

  • Prepare Solutions: Dissolve this compound in appropriate solvents for each stress condition.

  • Apply Stress: Expose the solutions to acidic, basic, oxidative, thermal, and photolytic stress for a defined period.

  • Time-Point Analysis: At specified intervals, withdraw samples and quench any ongoing reactions.

  • Analytical Quantification: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradants.

  • Mass Balance and Identification: Calculate the mass balance and use LC-MS to identify the structure of significant degradation products.

Conclusion and Best Practices

This compound is a compound of significant interest in chemical synthesis and drug discovery. Its solubility is highly dependent on the solvent system, exhibiting poor aqueous solubility at neutral pH but good solubility in organic solvents and acidic aqueous solutions. The primary stability concern is oxidative degradation, which can be mitigated by proper storage under an inert atmosphere and protection from light. For any application, it is crucial to perform specific solubility and stability tests under the exact experimental conditions to be used.

References

The Versatile Scaffold: Unlocking the Research Potential of 3-Cyclohexylpropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and chemical biology, the identification of versatile and synthetically accessible scaffolds is paramount to the discovery of novel therapeutics and research tools. 3-Cyclohexylpropan-1-amine, a seemingly simple aliphatic amine, emerges as a molecule of significant interest, offering a unique combination of a lipophilic cyclohexyl group and a reactive primary amine. This guide provides a comprehensive exploration of the potential research applications for this under-explored building block, grounded in established chemical principles and cutting-edge methodologies.

Physicochemical Properties and Synthetic Accessibility

This compound (CAS No: 4361-44-8) is a colorless to yellow liquid with a molecular formula of C₉H₁₉N and a molecular weight of 141.25 g/mol .[1][2] Its structure, featuring a flexible propyl linker connecting a bulky, non-polar cyclohexyl ring to a nucleophilic amine, provides a foundation for diverse chemical modifications.

PropertyValueReference
Molecular FormulaC₉H₁₉N[1]
Molecular Weight141.25 g/mol [1]
CAS Number4361-44-8[2]
AppearanceColorless to yellow liquid[1]
Density0.9 ± 0.1 g/cm³[2]
Boiling Point191.8 ± 8.0 °C at 760 mmHg[2]
Flash Point64.7 ± 13.3 °C[2]
Refractive Index1.462[2]

The synthesis of this compound is readily achievable through several established synthetic routes, ensuring its availability for research purposes.[1] Key methods include:

  • Reductive Amination: The reaction of cyclohexanepropanal with ammonia in the presence of a reducing agent like sodium borohydride.[1]

  • Alkylation of Ammonia: The nucleophilic substitution reaction between 3-cyclohexylpropyl bromide and ammonia.[1]

  • Grignard Reaction: The reaction of a cyclohexylmagnesium halide with a suitable three-carbon electrophile containing a masked amine functionality.[1]

The straightforward accessibility of this scaffold is a crucial factor that lowers the barrier to entry for its exploration in various research and development programs.

Application in Medicinal Chemistry: A Scaffold for Novel Therapeutics

The true potential of this compound lies in its utility as a foundational scaffold for the synthesis of novel bioactive molecules. Its structural components are reminiscent of motifs found in known pharmaceuticals, suggesting a high probability of discovering new compounds with interesting pharmacological profiles.

Development of Novel Antidepressants: Targeting the Serotonin Transporter

Rationale: The cyclohexylalkylamine moiety is a key pharmacophore in several centrally acting agents. The lipophilic cyclohexyl group can facilitate penetration of the blood-brain barrier, a critical requirement for drugs targeting the central nervous system (CNS).[3] Furthermore, the primary amine provides a versatile handle for the introduction of various functionalities that can modulate binding to specific neurotransmitter transporters. Studies have shown that derivatives of cyclohexylamine can exhibit affinity for the serotonin transporter (SERT), a primary target for selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression and anxiety disorders.[2][4]

Proposed Research Workflow: A focused library of N-substituted this compound derivatives can be synthesized to explore their potential as SERT inhibitors.

Caption: Workflow for the discovery of novel SSRIs based on the this compound scaffold.

Experimental Protocol: Synthesis of N-Aryl Derivatives

  • To a solution of this compound (1 mmol) in a suitable solvent (e.g., DMF, DMSO) is added an aryl halide (1.1 mmol) and a base (e.g., K₂CO₃, Cs₂CO₃, 2 mmol).

  • A palladium catalyst (e.g., Pd₂(dba)₃, 0.05 mmol) and a phosphine ligand (e.g., Xantphos, 0.1 mmol) are added.

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen, argon) at 80-120 °C for 12-24 hours.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-3-cyclohexylpropan-1-amine derivative.

Experimental Protocol: In vitro SERT Binding Assay

A competitive radioligand binding assay can be performed using membranes prepared from cells expressing the human serotonin transporter (hSERT).

  • Prepare cell membranes from HEK-293 cells stably expressing hSERT.

  • In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [³H]-citalopram) and varying concentrations of the synthesized test compounds.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC₅₀ values for each compound, representing the concentration that inhibits 50% of the specific binding of the radioligand.

This initial screening will identify hit compounds for further lead optimization through systematic structure-activity relationship (SAR) studies.

Exploration of Anticancer Agents: Building on the 1,2,4-Triazole Moiety

Rationale: The 1,2,4-triazole ring is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[5] The incorporation of a lipophilic cyclohexylpropylamine moiety onto a 1,2,4-triazole scaffold could enhance cell permeability and lead to novel compounds with improved antitumor activity.

Proposed Research Workflow: this compound can be used as a key intermediate in the synthesis of novel 1,2,4-triazole derivatives.

Caption: Synthetic and evaluation workflow for novel anticancer agents incorporating the this compound moiety.

Experimental Protocol: Synthesis of 1,2,4-Triazole Derivatives

  • A mixture of this compound (1 mmol), carbon disulfide (1.2 mmol), and a base (e.g., KOH) in ethanol is stirred at room temperature.

  • Hydrazine hydrate (1.5 mmol) is added, and the mixture is refluxed.

  • The resulting intermediate is then reacted with a substituted aryl isothiocyanate (1 mmol) in a suitable solvent (e.g., ethanol) under reflux to yield the target 1,2,4-triazole derivative.

  • The product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Experimental Protocol: In vitro Anticancer Screening

The synthesized compounds can be submitted to the National Cancer Institute (NCI) for screening against their panel of 60 human cancer cell lines. This will provide a broad assessment of their anticancer activity and identify cell lines that are particularly sensitive to the novel compounds. For promising candidates, further studies can be conducted to determine their IC₅₀ values against specific cancer cell lines using assays such as the MTT or SRB assay.

Application in Chemical Biology: Crafting Molecular Probes

Beyond its role as a scaffold for drug discovery, this compound can be elaborated into sophisticated molecular probes for studying biological systems. The primary amine serves as an ideal attachment point for reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent modification of proteins.

Development of Activity-Based Protein Profiling (ABPP) Probes

Rationale: Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes covalent probes to assess the functional state of enzymes in complex biological samples.[6][7] An ABPP probe typically consists of a reactive group (warhead), a recognition element, and a reporter tag. The this compound moiety can serve as a versatile linker and recognition element for designing novel ABPP probes.

Proposed Research Workflow: Design and synthesize ABPP probes where the this compound is functionalized with a reactive warhead (e.g., an acrylamide for targeting cysteines) and a reporter tag (e.g., an alkyne for click chemistry).

ABPP_Workflow cluster_synthesis Probe Synthesis cluster_application Proteomic Profiling cluster_outcome Data Analysis A This compound B Functionalization with Reactive Warhead A->B C Attachment of Reporter Tag (Alkyne) B->C D Incubate Probe with Cell Lysate or Live Cells E Click Chemistry with Azide-Reporter (e.g., Biotin, Fluorophore) D->E F Enrichment of Labeled Proteins (for Biotin) E->F G Analysis by SDS-PAGE or Mass Spectrometry F->G H Identification of Probe-Reactive Proteins G->H I Target Validation and Functional Studies H->I

Caption: Workflow for the development and application of an ABPP probe based on this compound.

Experimental Protocol: Synthesis of an Alkyne-Functionalized ABPP Probe

  • React this compound with an activated ester of an acryloyl-containing linker to introduce the reactive warhead.

  • The resulting secondary amine is then reacted with an alkyne-containing carboxylic acid using standard peptide coupling reagents (e.g., HATU, HOBt) to attach the reporter tag.

  • The final probe is purified by HPLC.

Experimental Protocol: ABPP in Cell Lysates

  • Treat a cell lysate with the synthesized ABPP probe at a specific concentration and for a defined period.

  • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with an azide-functionalized reporter tag (e.g., azide-biotin for enrichment or azide-fluorophore for in-gel visualization).

  • For biotin-tagged proteins, enrich the labeled proteins using streptavidin beads.

  • Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning or by mass spectrometry-based proteomics to identify the protein targets.

Conclusion and Future Directions

This compound represents a promising yet underexplored building block with significant potential across medicinal chemistry and chemical biology. Its straightforward synthesis and versatile reactivity make it an attractive starting point for the generation of diverse compound libraries. The proposed research applications in the development of novel antidepressants and anticancer agents, as well as in the design of sophisticated chemical probes, highlight the breadth of opportunities this scaffold presents.

Future research should focus on the systematic exploration of the chemical space around the this compound core. The generation of comprehensive SAR data for various biological targets will be crucial for unlocking its full therapeutic potential. Furthermore, the development of a wider range of chemical probes derived from this scaffold will provide valuable tools for dissecting complex biological processes. As the demand for novel chemical entities in drug discovery and chemical biology continues to grow, the strategic utilization of versatile scaffolds like this compound will be instrumental in driving innovation and scientific advancement.

References

Introduction: The Significance of the Cyclohexylpropylamine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Cyclohexylpropan-1-amine Derivatives and Analogs

This compound, a molecule characterized by a cyclohexyl ring linked to a three-carbon amino chain, serves as a pivotal structural motif in modern medicinal chemistry.[1] Its molecular formula is C₉H₁₉N, with a molecular weight of approximately 141.25 g/mol .[1][2][3] The lipophilic cyclohexyl group, combined with the versatile primary amine, provides an excellent foundation for designing molecules with specific pharmacological profiles. This scaffold is a key building block in the synthesis of a wide array of compounds, from potential antidepressants and anticancer agents to novel opioid receptor antagonists.[1][4] Its utility also extends to materials science and as a fundamental intermediate in complex organic synthesis.[1]

This guide provides a comprehensive exploration of the primary synthetic strategies for accessing this compound and its analogs, offering field-proven insights for researchers and drug development professionals. We will delve into methodologies that conserve the carbon skeleton, those that construct it, and those that modify it to produce valuable analogs.

Core Synthetic Strategies: A Multi-faceted Approach

The synthesis of this compound can be approached from several distinct retrosynthetic pathways. The choice of method is often dictated by the availability of starting materials, desired scale, and tolerance for specific reagents.

I. Synthesis via Carbon Skeleton Conservation

These methods begin with precursors that already contain the nine-carbon framework of the target molecule. The primary transformations involve the introduction or unmasking of the terminal amine functionality.

Reductive amination is arguably one of the most efficient and widely used methods for amine synthesis due to its operational simplicity, often allowing for a one-pot procedure.[5] The process involves the initial reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the target amine.[6][7]

Causality and Mechanistic Insight: The reaction is typically performed under weakly acidic conditions, which are necessary to catalyze the dehydration of the initial hemiaminal adduct to the imine, but not so acidic as to protonate the starting amine, rendering it non-nucleophilic. The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are mild enough not to reduce the starting aldehyde but are sufficiently reactive to reduce the protonated imine intermediate.[5][7] This selectivity is key to the success of the one-pot reaction.

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a solution of 3-cyclohexylpropanal (1.0 eq) in methanol or dichloromethane, add ammonium chloride (1.5 eq) followed by aqueous ammonia (to form the imine with ammonia).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0°C and add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Quench the reaction by carefully adding dilute HCl. Basify the aqueous layer with NaOH and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, filtered, and concentrated. Purification is typically achieved by flash column chromatography on silica gel.[1]

workflow cluster_main Reductive Amination Workflow start 3-Cyclohexylpropanal + Ammonia/NH4Cl imine Imine Formation (Intermediate) start->imine Nucleophilic Addition reduction Reduction with NaBH3CN imine->reduction In situ product This compound reduction->product

Caption: One-pot reductive amination workflow.

The reduction of carboxylic acid derivatives is a fundamental and robust strategy for amine synthesis. These methods are highly reliable and proceed in excellent yields, though they often require powerful reducing agents.

  • Amide Reduction: The direct reduction of a primary amide, 3-cyclohexylpropanamide, using a strong hydride agent like lithium aluminum hydride (LiAlH₄), is a high-yielding route that preserves the carbon count.[8][9] The reaction proceeds by nucleophilic addition of hydride to the amide carbonyl, followed by elimination to form an iminium ion, which is then reduced again to the amine.[8]

  • Nitrile Reduction: 3-Cyclohexylpropionitrile can be reduced to the primary amine by either catalytic hydrogenation (e.g., using H₂ over a Raney Nickel or Platinum catalyst) or chemical reduction with LiAlH₄.[10]

Experimental Protocol: LiAlH₄ Reduction of 3-Cyclohexylpropanamide

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Cool the suspension to 0°C and add a solution of 3-cyclohexylpropanamide (1.0 eq) in anhydrous THF dropwise.

  • Reaction Progression: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-8 hours, or until the reaction is complete as monitored by TLC.

  • Workup (Fieser Method): Cool the reaction to 0°C. Cautiously and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.

  • Isolation: Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate. The combined filtrate is dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude amine, which can be further purified by distillation or chromatography.

reaction Amide 3-Cyclohexylpropanamide Amine This compound Amide->Amine 1. LiAlH4, THF 2. H2O Workup

Caption: Reduction of an amide to an amine.

Direct alkylation of ammonia with 3-cyclohexylpropyl halide is often plagued by polyalkylation, leading to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt.[11][12] The Gabriel synthesis provides an elegant solution to this problem by using the phthalimide anion as an ammonia surrogate.[13]

Causality and Mechanistic Insight: The N-H proton of phthalimide is significantly more acidic (pKa ≈ 8.3) than that of a typical amine due to the two flanking electron-withdrawing carbonyl groups.[12] This allows for easy deprotonation with a mild base like potassium carbonate or potassium hydroxide. The resulting phthalimide anion is a soft nucleophile that undergoes an efficient Sₙ2 reaction with a primary alkyl halide.[14] Importantly, the resulting N-alkylphthalimide is no longer nucleophilic, preventing over-alkylation. The final primary amine is liberated by hydrolysis or, more commonly, by hydrazinolysis (the Ing-Manske procedure), which proceeds under milder conditions.[13][15]

Experimental Protocol: Gabriel Synthesis

  • Anion Formation: Combine potassium phthalimide (1.1 eq) and 3-cyclohexylpropyl bromide (1.0 eq) in a polar aprotic solvent like DMF.

  • Alkylation: Heat the mixture to 80-100°C and stir for several hours until the starting halide is consumed (monitored by TLC).

  • Amine Liberation: Cool the reaction mixture to room temperature and add hydrazine monohydrate (1.5-2.0 eq).

  • Reaction Progression: Heat the mixture to reflux for 2-4 hours. A thick precipitate of phthalhydrazide will form.

  • Workup and Isolation: After cooling, acidify the mixture with dilute HCl and filter to remove the phthalhydrazide precipitate. The filtrate is then basified with NaOH and the liberated amine is extracted with an organic solvent. The product is then purified by standard methods.

II. Synthesis of Analogs via Rearrangement Reactions

For the synthesis of analogs, particularly those with a modified carbon chain length, rearrangement reactions that proceed with the loss of a carbon atom are invaluable. These methods typically start from a carboxylic acid or a primary amide.

These three named reactions provide powerful pathways to convert carboxylic acid derivatives into primary amines with one less carbon atom.[16] They all proceed through a key isocyanate intermediate.[17][18]

  • Hofmann Rearrangement: Converts a primary amide (e.g., 3-cyclohexylbutanamide) to a primary amine using bromine or N-bromosuccinimide in the presence of a strong base.[19][20]

  • Curtius Rearrangement: Involves the thermal or photochemical decomposition of an acyl azide, which is typically generated from a carboxylic acid.[18][21][22] This method is versatile and compatible with a wide range of functional groups.[18]

  • Schmidt Reaction: A one-pot reaction where a carboxylic acid reacts directly with hydrazoic acid (HN₃) under acidic conditions.[23][24][25]

Causality and Mechanistic Insight: The core of these reactions is a 1,2-shift where an alkyl or aryl group migrates from a carbonyl carbon to an electron-deficient nitrogen atom, with the simultaneous loss of a leaving group (bromide in Hofmann, dinitrogen in Curtius and Schmidt).[17][22] This concerted rearrangement produces an isocyanate (R-N=C=O). This highly reactive intermediate is then trapped with water, which hydrolyzes it to an unstable carbamic acid that spontaneously decarboxylates to yield the final primary amine.[17][22]

rearrangements cluster_reactions Rearrangement Pathways to Amines start Carboxylic Acid Derivative (R-CO-X) isocyanate Isocyanate (R-N=C=O) start->isocyanate Hofmann, Curtius, or Schmidt Reaction carbamic Carbamic Acid (R-NH-COOH) isocyanate->carbamic + H2O amine Primary Amine (R-NH2) carbamic->amine - CO2

Caption: General mechanism of amine synthesis via rearrangement.

Experimental Protocol: Curtius Rearrangement

  • Acyl Chloride Formation: Convert 3-cyclohexylbutanoic acid (1.0 eq) to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Acyl Azide Formation: Dissolve the crude acid chloride in a solvent like acetone or THF and cool to 0°C. Add a solution of sodium azide (NaN₃) (1.5 eq) in water dropwise, ensuring the temperature remains low.

  • Rearrangement: After stirring for 1-2 hours, the acyl azide can be extracted. The organic layer is then heated gently in an inert solvent (e.g., toluene) until nitrogen evolution ceases, indicating the formation of the isocyanate.

  • Hydrolysis: Add dilute aqueous acid (e.g., HCl) to the isocyanate solution and heat to reflux to hydrolyze the isocyanate to the amine.

  • Isolation: After cooling, basify the reaction mixture and extract the amine product. Purify as needed.

Data Presentation: Comparison of Synthetic Routes

Method Starting Material Key Reagents Advantages Disadvantages Yield
Reductive Amination 3-CyclohexylpropanalNH₃, NaBH₃CNOne-pot, mild conditions, good functional group tolerance.[5]Requires aldehyde precursor, potential for side reactions.Good-Excellent
Amide Reduction 3-CyclohexylpropanamideLiAlH₄High yield, reliable, starts from stable amide.[9]Requires stoichiometric, highly reactive, and hazardous reagent (LiAlH₄).[8]Excellent
Nitrile Reduction 3-CyclohexylpropionitrileH₂/Catalyst or LiAlH₄High yield, common starting material.Catalytic hydrogenation requires pressure equipment.Excellent
Gabriel Synthesis 3-Cyclohexylpropyl HalidePotassium Phthalimide, N₂H₄Avoids polyalkylation, clean reaction for primary amines.[13][14]Multi-step, harsh conditions can be required for hydrolysis.[13]Good
Curtius Rearrangement 3-Cyclohexylbutanoic AcidDPPA or NaN₃Very versatile, mild conditions, wide substrate scope.[18][21]Use of potentially explosive azides requires caution.Good-Excellent
Hofmann Rearrangement 3-CyclohexylbutanamideBr₂, NaOHOne-pot from amide.[19]Use of stoichiometric bromine, can have side reactions.Good

Conclusion

The synthesis of this compound and its analogs is achievable through a variety of robust and well-established chemical transformations. For direct synthesis, reductive amination offers an efficient one-pot solution, while the reduction of amides or nitriles provides high-yielding, reliable routes. For the controlled synthesis of primary amines from alkyl halides, the Gabriel synthesis remains a superior choice to direct alkylation. When seeking to create structural diversity by modifying the carbon skeleton, the Curtius, Hofmann, and Schmidt rearrangements offer powerful tools for producing chain-shortened analogs. The selection of the optimal synthetic pathway requires a careful evaluation of factors such as starting material availability, scalability, safety, and the specific structural features desired in the final molecule. A thorough understanding of these methods provides the medicinal chemist with the flexibility needed to design and synthesize novel derivatives for drug discovery programs.

References

An In-Depth Technical Guide to the Thermodynamic Properties of 3-Cyclohexylpropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of 3-Cyclohexylpropan-1-amine

This compound, a primary aliphatic amine with a cyclohexyl moiety, is a versatile building block in organic synthesis.[4] Its unique structural features make it a compound of interest in medicinal chemistry and materials science. The presence of a primary amine group allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.[4]

The thermodynamic properties of this amine are critical for a variety of applications, from predicting its behavior in chemical reactions to ensuring its safe handling and storage. Understanding these properties is paramount for process optimization, reaction kinetics modeling, and the development of new applications.

Potential Applications:

  • Pharmaceuticals: Its structural similarity to known bioactive compounds makes it a potential scaffold in drug discovery.[4]

  • Corrosion Inhibitors: Like many amines, it has the potential for use in corrosion inhibition formulations, particularly in acidic environments.

  • Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds.[4]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These values have been compiled from various sources and provide a foundational understanding of the compound's physical state and behavior under standard conditions.

PropertyValueSource(s)
Molecular Formula C₉H₁₉N[2][5]
Molecular Weight 141.25 g/mol [2][5]
Appearance Colorless to yellow liquid[4]
Boiling Point 191.8 ± 8.0 °C at 760 mmHg[4]
Density 0.9 ± 0.1 g/cm³[4]
Vapor Pressure 0.5 ± 0.4 mmHg at 25 °C[4]
Flash Point 64.7 ± 13.3 °C[4]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and ether.[3]

Core Thermodynamic Properties: A Methodological Approach

While specific experimental values for the enthalpy of formation, standard molar entropy, and heat capacity of this compound are not readily found in scientific literature, this section details the established methodologies for their determination.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a critical thermodynamic quantity for assessing the stability of a compound and calculating the heat of reaction for chemical processes.

Combustion calorimetry is the primary experimental method for determining the enthalpy of formation of organic compounds. The process involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a bomb calorimeter.

Experimental Workflow:

cluster_prep Sample Preparation cluster_calorimeter Calorimeter Setup cluster_combustion Combustion and Measurement cluster_analysis Data Analysis prep1 Weigh a precise mass of This compound prep2 Place in a sample holder (e.g., quartz crucible) prep1->prep2 cal1 Place sample in the combustion bomb prep2->cal1 cal2 Pressurize with excess high-purity oxygen cal1->cal2 cal3 Immerse the bomb in a known volume of water in the calorimeter cal2->cal3 comb1 Ignite the sample cal3->comb1 comb2 Monitor and record the temperature change of the water comb1->comb2 ana1 Calculate the heat released using the calorimeter's heat capacity comb2->ana1 ana2 Apply corrections for ignition energy and formation of nitric and sulfuric acids ana1->ana2 ana3 Determine the standard enthalpy of combustion ana2->ana3 ana4 Calculate the standard enthalpy of formation using Hess's Law ana3->ana4

Figure 1: Experimental workflow for combustion calorimetry.

In the absence of experimental data, computational methods provide a powerful tool for estimating the enthalpy of formation. High-level quantum chemical methods, such as Gaussian-4 (G4) theory, combined with isodesmic reactions, can yield accurate predictions.[6]

Computational Workflow:

cluster_model Molecular Modeling cluster_calc Energy Calculation cluster_isodesmic Isodesmic Reaction Scheme cluster_final Final Calculation mod1 Build the 3D structure of This compound mod2 Perform geometry optimization using a suitable level of theory (e.g., B3LYP/6-31G*) mod1->mod2 calc1 Calculate the electronic energy using a high-level method (e.g., G4) mod2->calc1 calc2 Perform frequency analysis to obtain zero-point vibrational energy (ZPVE) and thermal corrections calc1->calc2 iso2 Calculate the energies of all species in the isodesmic reaction calc2->iso2 iso1 Define a balanced isodesmic reaction with known experimental ΔfH° for reference compounds iso1->iso2 iso3 Calculate the reaction enthalpy (ΔrH°) iso2->iso3 fin1 Calculate the ΔfH° of the target molecule using the calculated ΔrH° and known experimental ΔfH° iso3->fin1

Figure 2: Workflow for computational determination of enthalpy of formation.
Heat Capacity (Cp)

The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. It is a crucial parameter for heat transfer calculations and process design.

Differential Scanning Calorimetry is a widely used technique for measuring the heat capacity of liquids and solids. It measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

Experimental Protocol:

  • Calibration: Calibrate the DSC instrument using a known standard (e.g., sapphire) to determine the heat flow and temperature accuracy.

  • Sample Preparation: Accurately weigh a small amount of this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Measurement:

    • Perform a baseline run with two empty pans to establish the heat flow difference between the sample and reference holders.

    • Run the standard (e.g., sapphire) under the same conditions.

    • Run the sample of this compound.

  • Data Analysis: The heat capacity is calculated using the following equation:

    Cp,sample = (DSCsample / Masssample) * (Massstandard / DSCstandard) * Cp,standard

    Where DSC is the measured heat flow difference.

For aqueous solutions of amines, the heat capacity can be measured at various concentrations and temperatures to develop correlations for process modeling.[7][8][9][10][11]

Standard Molar Entropy (S°)

The standard molar entropy is a measure of the randomness or disorder of a substance at a standard state. It is typically determined from heat capacity measurements from near absolute zero to the temperature of interest, combined with the entropies of any phase transitions.

For a liquid at standard temperature, the entropy can be calculated by integrating the heat capacity data from T=0 K to the standard temperature (298.15 K), accounting for the entropy of fusion.

Phase Change and Vaporization Thermodynamics

The phase behavior of this compound is important for its purification, storage, and transport.

Enthalpy of Vaporization (ΔvapH)

The enthalpy of vaporization is the heat required to transform a given quantity of a substance from a liquid into a gas at a given pressure. It can be estimated from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. For amines, correlation gas chromatography is another technique used to determine vaporization enthalpies.[12]

Safety and Handling Considerations

This compound is classified as harmful if swallowed and causes serious eye irritation.[2] It is important to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

Conclusion

This technical guide has summarized the available physicochemical properties of this compound and provided a detailed overview of the standard experimental and computational methodologies for determining its key thermodynamic properties. While a complete thermodynamic dataset for this compound is not currently available in the public domain, the protocols and approaches outlined here provide a clear pathway for researchers to obtain this critical information. A thorough understanding of these properties is essential for the safe and effective application of this compound in research and development.

References

Methodological & Application

Application Notes and Protocols: 3-Cyclohexylpropan-1-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the applications of 3-cyclohexylpropan-1-amine, a key building block in modern organic synthesis. Its unique combination of a lipophilic cyclohexyl group and a reactive primary amine function makes it an invaluable synthon, particularly in the fields of medicinal chemistry and materials science. This guide moves beyond a simple recitation of facts to offer in-depth, field-proven insights into its synthesis, reactivity, and practical applications. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Strategic Value of this compound

This compound (also known as cyclohexanepropanamine) is a colorless to yellow liquid with the molecular formula C₉H₁₉N.[1][2] Its structure, featuring a flexible three-carbon linker connecting a bulky, non-polar cyclohexyl ring to a nucleophilic amine, imparts a desirable balance of lipophilicity and reactivity. This unique physicochemical profile has made it a sought-after building block for introducing the cyclohexyl moiety into more complex molecules. In drug development, the cyclohexyl group can enhance binding to hydrophobic pockets of target proteins, improve metabolic stability, and favorably modulate pharmacokinetic properties. The primary amine serves as a versatile handle for a wide array of chemical transformations, allowing for the construction of amides, secondary and tertiary amines, and the incorporation into various heterocyclic systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 4361-44-8[2]
Molecular Formula C₉H₁₉N[1]
Molecular Weight 141.25 g/mol [1][3]
Appearance Colorless to yellow liquid[1][2]
Density 0.9 ± 0.1 g/cm³[1]
Boiling Point 191.8 ± 13.3 °C at 760 mmHg[1]
Flash Point 64.7 ± 13.3 °C[1]
Solubility Soluble in organic solvents like ethanol and ether; sparingly soluble in water.[2]

Synthesis of this compound: Established Protocols

The efficient synthesis of this compound is crucial for its widespread application. Two primary, reliable methods are highlighted below: reductive amination and the reduction of nitriles.

Reductive Amination of Cyclohexanepropionaldehyde

Reductive amination is a highly versatile and widely employed method for amine synthesis due to its operational simplicity and the broad availability of starting materials. This one-pot reaction involves the initial formation of an imine or enamine from a carbonyl compound and an amine, followed by in-situ reduction.

start Cyclohexanepropionaldehyde + Ammonia intermediate Imine Intermediate start->intermediate Condensation product This compound intermediate->product Reduction reagents Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd-C) reagents->intermediate

Caption: Reductive Amination Workflow.

Protocol 1: Reductive Amination

  • Materials:

    • Cyclohexanepropionaldehyde

    • Ammonia (e.g., 7N solution in methanol)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM) or Methanol (MeOH)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve cyclohexanepropionaldehyde (1.0 eq) in DCM or MeOH.

    • Add a solution of ammonia in methanol (2.0-3.0 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent that reduces the iminium ion faster than the starting aldehyde, thus preventing side reactions.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by distillation or flash column chromatography on silica gel to yield pure this compound.

Reduction of 3-Cyclohexylpropanenitrile

The reduction of the corresponding nitrile offers a direct and often high-yielding route to the primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation.

Protocol 2: Nitrile Reduction with LiAlH₄

  • Materials:

    • 3-Cyclohexylpropanenitrile

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Water

    • 15% Aqueous sodium hydroxide (NaOH) solution

  • Procedure:

    • To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3-cyclohexylpropanenitrile (1.0 eq) in anhydrous THF dropwise at 0 °C. Safety Note: The reaction with LiAlH₄ is highly exothermic and releases hydrogen gas. Proper cooling and a controlled addition rate are essential.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

    • Monitor the reaction by TLC or IR spectroscopy (disappearance of the nitrile peak at ~2250 cm⁻¹).

    • After completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used (Fieser workup).

    • Stir the resulting granular precipitate vigorously for 1 hour.

    • Filter the solid and wash it thoroughly with THF or diethyl ether.

    • Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude amine by distillation under reduced pressure.

Application in Medicinal Chemistry: A Scaffold for Bioactive Molecules

The lipophilic cyclohexyl moiety and the versatile amine handle of this compound make it an attractive starting point for the synthesis of novel therapeutic agents.

Synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs)

Derivatives of this compound have been investigated as potential selective serotonin reuptake inhibitors (SSRIs) for the treatment of depression. The general synthetic strategy involves the N-functionalization of the primary amine.

start This compound intermediate N-Functionalized Intermediate start->intermediate N-Alkylation / N-Arylation product SSRI Candidate intermediate->product Further Modification reagents Aryl Halide / Aldehyde + Coupling or Reductive Amination reagents->start

Caption: General workflow for SSRI candidate synthesis.

Protocol 3: N-Arylation for SSRI Scaffolds (Illustrative)

  • Materials:

    • This compound

    • Substituted aryl halide (e.g., 4-fluorobenzaldehyde for subsequent reductive amination)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM)

    • Triethylamine (Et₃N)

  • Procedure:

    • Dissolve this compound (1.0 eq) and a substituted aromatic aldehyde (e.g., 4-fluorobenzaldehyde, 1.1 eq) in DCM.

    • Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.

    • Add NaBH(OAc)₃ (1.5 eq) portion-wise and continue stirring at room temperature for 12-24 hours.

    • Follow the workup and purification procedure as described in Protocol 1 to isolate the N-arylmethyl-3-cyclohexylpropan-1-amine derivative.

Building Block for Pyrrolo[1,2-a]quinoxaline Antibacterial Agents

This compound can be incorporated into heterocyclic scaffolds with potential biological activity. For instance, it can be used in the synthesis of pyrrolo[1,2-a]quinoxaline derivatives, which have shown promise as antibacterial agents. The synthesis typically involves a multi-step sequence where the amine is first acylated and then participates in a cyclization reaction.

Protocol 4: Synthesis of an Amide Intermediate for Pyrrolo[1,2-a]quinoxalines

  • Materials:

    • This compound

    • Acyl chloride (e.g., 2-chlorobenzoyl chloride)

    • Anhydrous dichloromethane (DCM)

    • Triethylamine (Et₃N) or Pyridine

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) to the stirred solution. Causality Note: A non-nucleophilic base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.

    • Add the acyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide, which can be purified by recrystallization or column chromatography.

Safety and Handling

This compound is a corrosive substance that can cause skin burns and serious eye damage.[4] It is also harmful if swallowed or inhaled.[3][4] Therefore, it is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2] It is a flammable liquid and should be stored away from heat and open flames.[2]

Table 2: GHS Hazard Information

Hazard StatementCode
Harmful if swallowedH302
Causes severe skin burns and eye damageH314
May cause respiratory irritationH335

Conclusion

This compound is a building block of significant utility in organic synthesis, offering a reliable means of introducing a cyclohexylpropyl moiety into a variety of molecular scaffolds. Its applications in medicinal chemistry, particularly in the development of novel CNS-active agents and antimicrobials, are well-documented. The protocols provided in this guide offer a starting point for the synthesis and functionalization of this versatile amine, with an emphasis on safe and efficient laboratory practices. As the demand for structurally diverse and potent bioactive molecules continues to grow, the importance of key building blocks like this compound in the synthetic chemist's toolbox is set to increase.

References

The Versatile Scaffold: Applications of 3-Cyclohexylpropan-1-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutics. 3-Cyclohexylpropan-1-amine, a seemingly simple aliphatic amine, has emerged as a valuable building block in medicinal chemistry, offering a unique combination of lipophilicity, conformational flexibility, and synthetic accessibility. This guide provides an in-depth exploration of its application in two distinct and highly significant therapeutic areas: the development of triple reuptake inhibitors for the treatment of depression and the synthesis of novel 1,2,4-triazole derivatives as potential anticancer agents. Through detailed application notes and protocols, this document aims to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage this scaffold in their own research endeavors.

Part 1: A Novel Approach to Antidepressant Therapy: this compound in Triple Reuptake Inhibitors

The monoamine hypothesis of depression posits that a deficiency in the synaptic concentrations of neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) contributes to depressive symptoms. While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have been mainstays of treatment, there is a growing interest in triple reuptake inhibitors (TRIs) that also modulate dopamine levels, potentially offering a broader spectrum of efficacy and a faster onset of action. The cyclohexylalkylamine scaffold has proven to be a fruitful starting point for the design of such agents.

A notable example is the development of novel chiral cyclohexylaryl amines with potent inhibitory activity against the serotonin, norepinephrine, and dopamine transporters.[1] These compounds represent a promising new architecture for the treatment of major depressive disorder.

Structure-Activity Relationship (SAR) Insights

The exploration of chiral N-methyl-1-(1-phenylcyclohexyl)ethanamine and its analogs has revealed key structural features that govern their potency and selectivity as triple reuptake inhibitors. The cyclohexyl group provides a lipophilic anchor, facilitating penetration of the blood-brain barrier, a critical attribute for centrally acting drugs. The relative stereochemistry of the substituents on the cyclohexane ring and the nature of the aromatic moiety are crucial determinants of biological activity.

Compound IDSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
Compound 31 ≤ 12128

Data abstracted from the literature on novel chiral cyclohexylaryl amines.[1]

The prototype compound, with potent inhibition of all three transporters, demonstrates the potential of this chemical class. Further optimization of the aromatic substitution and the alkylamine chain can fine-tune the selectivity profile, allowing for the development of agents with varying ratios of serotonin, norepinephrine, and dopamine reuptake inhibition.

Experimental Protocol: In Vitro Evaluation of Triple Reuptake Inhibition

This protocol outlines a general method for assessing the inhibitory activity of this compound derivatives on the serotonin, norepinephrine, and dopamine transporters, typically using cell lines stably expressing these transporters.

Objective: To determine the in vitro potency (IC50) of test compounds as inhibitors of serotonin, norepinephrine, and dopamine reuptake.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine

  • Test compounds (derivatives of this compound)

  • Reference inhibitors (e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT)

  • Scintillation fluid and a liquid scintillation counter

Protocol:

  • Cell Culture: Maintain the stable cell lines in appropriate culture medium. Seed the cells into 96-well plates at a suitable density to achieve a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare a stock solution of the test compounds in DMSO. Perform serial dilutions in KRH buffer to obtain a range of concentrations for the assay.

  • Assay Procedure: a. On the day of the assay, wash the cell monolayers twice with KRH buffer. b. Pre-incubate the cells with varying concentrations of the test compounds or reference inhibitors for 10-15 minutes at 37°C. c. Initiate the uptake reaction by adding the radiolabeled neurotransmitter ([³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine) at a concentration close to its Km value. d. Incubate for a predetermined time (e.g., 10 minutes) at 37°C. e. Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer. f. Lyse the cells with a suitable lysis buffer. g. Transfer the cell lysates to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Determine the non-specific uptake in the presence of a high concentration of a known inhibitor. b. Subtract the non-specific uptake from all other measurements. c. Plot the percentage of inhibition against the logarithm of the test compound concentration. d. Calculate the IC50 value using a non-linear regression analysis.

Causality Behind Experimental Choices:

  • The use of stably transfected cell lines provides a consistent and reproducible system for evaluating transporter inhibition.

  • Radiolabeled neurotransmitters are the gold standard for directly measuring uptake.

  • Pre-incubation with the test compound allows it to reach its target before the substrate is added.

  • Rapid washing with ice-cold buffer is crucial to stop the uptake process and remove extracellular radiolabel.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Culture & Seed Cells wash_cells Wash Cells cell_culture->wash_cells compound_prep Prepare Compound Dilutions pre_incubate Pre-incubate with Compound compound_prep->pre_incubate wash_cells->pre_incubate add_radiolabel Add Radiolabeled Neurotransmitter pre_incubate->add_radiolabel incubate Incubate at 37°C add_radiolabel->incubate terminate Terminate Uptake incubate->terminate lyse Lyse Cells terminate->lyse scintillation_count Scintillation Counting lyse->scintillation_count calculate_inhibition Calculate % Inhibition scintillation_count->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Workflow for In Vitro Triple Reuptake Inhibitor Assay.

Part 2: Forging New Weapons Against Cancer: this compound in the Synthesis of 1,2,4-Triazole Derivatives

The 1,2,4-triazole moiety is a well-established pharmacophore in medicinal chemistry, found in a variety of drugs with diverse biological activities, including antifungal, antiviral, and anticancer properties. The incorporation of a this compound side chain into the 1,2,4-triazole scaffold offers a promising strategy for the development of novel anticancer agents. The lipophilic cyclohexyl group can enhance membrane permeability and interactions with hydrophobic pockets in target proteins, while the flexible propyl linker allows for optimal positioning of the pharmacophore.

Research in this area has led to the synthesis and evaluation of novel 1,2,4-triazole derivatives containing a 3-cyclohexylpropylamine moiety with potential antitumor activity.

Synthetic Strategy: A Modular Approach

The synthesis of these derivatives typically follows a modular approach, allowing for the facile introduction of diversity at various positions of the triazole ring and the side chain. The primary amine of this compound serves as a key handle for derivatization.

General Synthetic Scheme:

G amine This compound intermediate1 N'-(3-cyclohexylpropyl)carbohydrazide amine->intermediate1 Step 1 intermediate2 Potassium 2-(3-cyclohexylpropyl)hydrazine-1-carbodithioate intermediate1->intermediate2 Step 2 triazole_core 5-substituted-4-(3-cyclohexylpropyl)-4H-1,2,4-triazole-3-thiol intermediate2->triazole_core Step 3 final_product Final 1,2,4-Triazole Derivative triazole_core->final_product Step 4 reagent1 CS2, KOH reagent1->intermediate1 reagent2 Hydrazine Hydrate reagent2->intermediate2 reagent3 R-COOH, POCl3 reagent3->triazole_core reagent4 Alkylation/Acylation/etc. reagent4->final_product

General synthetic pathway to 1,2,4-triazole derivatives.

This multi-step synthesis allows for the introduction of various substituents (R) on the triazole ring, enabling a thorough investigation of the structure-activity relationship.

Experimental Protocol: Synthesis of a Representative 1,2,4-Triazole Derivative

This protocol provides a representative procedure for the synthesis of a 4-(3-cyclohexylpropyl)-5-substituted-4H-1,2,4-triazole-3-thiol, a key intermediate for further derivatization.

Objective: To synthesize a key 1,2,4-triazole intermediate from this compound.

Materials:

  • This compound

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Hydrazine hydrate

  • Aromatic carboxylic acid (R-COOH)

  • Phosphorus oxychloride (POCl₃)

  • Ethanol

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Protocol:

  • Synthesis of Potassium dithiocarbazinate: a. Dissolve potassium hydroxide in absolute ethanol. b. To this solution, add this compound dropwise with stirring at 0-5°C. c. Then, add carbon disulfide dropwise, maintaining the temperature below 10°C. d. Continue stirring for 12-16 hours at room temperature. e. Collect the precipitated potassium dithiocarbazinate salt by filtration, wash with cold ether, and dry.

  • Synthesis of N'-(3-cyclohexylpropyl)carbohydrazide: a. To a suspension of the potassium dithiocarbazinate salt in water, add hydrazine hydrate. b. Reflux the mixture for a duration sufficient to see the evolution of hydrogen sulfide cease (typically monitored by lead acetate paper). c. Cool the reaction mixture and collect the precipitated product by filtration.

  • Cyclization to form the 1,2,4-triazole-3-thiol: a. To a mixture of the N'-(3-cyclohexylpropyl)carbohydrazide and an aromatic carboxylic acid, add phosphorus oxychloride as a cyclizing agent. b. Heat the mixture under reflux for several hours. c. Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate). d. Collect the precipitated solid, wash with water, and purify by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • The use of a strong base like KOH is essential for the formation of the dithiocarbazinate salt.

  • Hydrazine hydrate acts as a nucleophile to displace the dithiocarbamate group and form the carbohydrazide.

  • Phosphorus oxychloride is a common and effective dehydrating and cyclizing agent for the formation of 1,2,4-triazoles from carbohydrazides and carboxylic acids.

In Vitro Anticancer Activity Screening

The synthesized 1,2,4-triazole derivatives can be screened for their anticancer activity against a panel of human cancer cell lines using a standard cytotoxicity assay, such as the MTT assay.

Protocol: MTT Cytotoxicity Assay

  • Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized triazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Conclusion

This compound has demonstrated its utility as a versatile and valuable scaffold in medicinal chemistry. Its application in the development of both triple reuptake inhibitors for depression and novel 1,2,4-triazole-based anticancer agents highlights its potential to generate structurally diverse and biologically active molecules. The synthetic accessibility and the favorable physicochemical properties of the cyclohexylpropylamine moiety make it an attractive starting point for lead optimization campaigns. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this promising chemical entity in the ongoing quest for new and improved therapeutics.

References

Introduction: The Significance of N-Alkylation in Amine Diversification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the N-alkylation of 3-Cyclohexylpropan-1-amine

The N-alkylation of primary amines is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. This fundamental transformation allows for the introduction of a vast array of substituents onto a core amine structure, enabling the systematic exploration of a molecule's structure-activity relationship (SAR). This compound is a valuable building block, combining a lipophilic cyclohexyl group with a reactive primary amine, making its derivatives of interest in medicinal chemistry.[1] However, the successful N-alkylation of this amine requires careful consideration of the chosen synthetic route to ensure high yields and purity, primarily by avoiding common pitfalls such as over-alkylation.[2][3][4][5]

This guide provides detailed protocols for two robust and widely employed methods for the N-alkylation of this compound: reductive amination and direct alkylation. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific needs.

Method 1: Reductive Amination

Reductive amination is a highly controlled and often preferred method for the N-alkylation of primary amines.[5][6] The process involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[7][8][9][10] This one-pot procedure is efficient and generally avoids the issue of over-alkylation that can plague other methods.[6]

Reaction Mechanism: A Stepwise Look

The reaction proceeds in two main stages within the same pot:

  • Imine Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is typically acid-catalyzed and results in the formation of a carbinolamine intermediate. Subsequent dehydration leads to the formation of a C=N double bond, yielding an imine (or an iminium ion under acidic conditions).[7][10]

  • Reduction: A mild reducing agent, present in the reaction mixture, selectively reduces the imine as it is formed. Sodium cyanoborohydride (NaBH3CN) is a common choice for this step as it is less reactive towards the starting carbonyl compound, especially at a controlled pH.[6][10]

Reductive_Amination_Mechanism cluster_imine_formation Imine Formation cluster_reduction Reduction amine This compound (R'-NH2) imine Imine Intermediate [R'-N=CHR] amine->imine aldehyde Aldehyde/Ketone (R-CHO) aldehyde->imine product N-alkylated Amine (R'-NH-CH2R) imine->product reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->product Reduces C=N proton_source Acid Catalyst (e.g., AcOH) proton_source->imine Catalyzes dehydration

Reductive amination mechanism overview.
Detailed Experimental Protocol

This protocol describes the N-alkylation of this compound with a generic aldehyde.

Materials:

  • This compound

  • Aldehyde of choice (e.g., isobutyraldehyde)

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol (MeOH)

  • Glacial acetic acid (AcOH)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen supply (optional, for sensitive substrates)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the amine in methanol (approximately 0.2 M concentration).

  • Add the aldehyde (1.0-1.2 eq) to the solution and stir for 20-30 minutes at room temperature to allow for imine formation.

  • Carefully add glacial acetic acid to adjust the pH of the reaction mixture to approximately 5-6. This can be monitored using pH paper.

  • In a separate container, dissolve sodium cyanoborohydride (1.2-1.5 eq) in a minimal amount of methanol.

  • Slowly add the NaBH3CN solution to the reaction mixture. Caution: NaBH3CN is toxic and should be handled in a fume hood with appropriate personal protective equipment. The addition may cause gas evolution.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated this compound.

Data Summary Table
ParameterValue/ConditionRationale
Stoichiometry Amine:Aldehyde:NaBH3CN = 1:1.1:1.3A slight excess of the aldehyde and reducing agent ensures complete conversion of the starting amine.
Solvent MethanolGood solvent for both reactants and the reducing agent.
pH 5-6Optimal for imine formation and the stability and selectivity of NaBH3CN.[10]
Temperature Room TemperatureSufficient for the reaction to proceed at a reasonable rate without side reactions.
Reaction Time 12-24 hoursTypically sufficient for complete conversion. Progress should be monitored.

Method 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation with an alkyl halide is a classical and straightforward approach.[4] It involves a nucleophilic substitution reaction where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide.[11] However, this method is often complicated by over-alkylation, as the secondary amine product is often more nucleophilic than the primary amine starting material.[3][5]

Controlling Over-alkylation

Several strategies can be employed to favor mono-alkylation:[2][12]

  • Use of a large excess of the amine: By using a significant excess of the primary amine (5-10 equivalents), the probability of the alkyl halide encountering another primary amine molecule is much higher than it encountering the newly formed secondary amine product. This is often the most practical approach for simple and inexpensive amines.

  • Slow addition of the alkylating agent: Adding the alkyl halide dropwise to a solution of the amine can help maintain a low concentration of the alkylating agent, thus disfavoring the second alkylation step.[2]

Direct_Alkylation_Workflow amine_excess This compound (Large Excess) reaction Reaction (with Base) amine_excess->reaction alkyl_halide Alkyl Halide (R-X) alkyl_halide->reaction Slow Addition mono_product Mono-alkylated Product (Desired) reaction->mono_product Favored di_product Di-alkylated Product (Byproduct) reaction->di_product Minimized workup Aqueous Workup & Extraction mono_product->workup di_product->workup purification Purification (Chromatography) workup->purification purification->mono_product Isolated

Workflow for direct alkylation with over-alkylation control.
Detailed Experimental Protocol

This protocol describes the direct N-alkylation of this compound using a large excess of the amine.

Materials:

  • This compound

  • Alkyl halide (e.g., 1-bromopropane)

  • Potassium carbonate (K2CO3) or triethylamine (TEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add this compound (5.0 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq).

  • Add a suitable solvent such as acetonitrile.

  • Add the alkyl halide (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (or a suitable temperature depending on the reactivity of the alkyl halide) and stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the base.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess amine.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer with 1 M HCl to remove any remaining primary amine.

  • Neutralize the aqueous layer with 1 M NaOH until basic, then extract the product back into ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary Table
ParameterValue/ConditionRationale
Stoichiometry Amine:Alkyl Halide = 5:1A large excess of the amine statistically favors mono-alkylation over di-alkylation.[2]
Base K2CO3 or TEANeutralizes the hydrohalic acid byproduct, preventing the formation of the unreactive ammonium salt.
Solvent Acetonitrile (ACN)A polar aprotic solvent that is suitable for SN2 reactions.
Temperature RefluxProvides the necessary activation energy for the reaction.
Reaction Time 12-48 hoursHighly dependent on the reactivity of the alkyl halide.

Comparative Analysis and Troubleshooting

FeatureReductive AminationDirect Alkylation
Selectivity High for mono-alkylation.Prone to over-alkylation, requiring specific strategies to control.[3][4][5]
Substrate Scope Broad; requires a corresponding aldehyde or ketone.Requires an alkyl halide.
Reagents Uses potentially toxic cyanoborohydride.Uses simple bases and solvents.
Workup Generally straightforward.Can be more complex due to the need to remove a large excess of starting amine.
Overall Recommendation Preferred method for controlled and clean mono-alkylation.[6]Useful when the corresponding carbonyl compound is not readily available or when the amine is inexpensive.

Troubleshooting Guide:

ProblemPossible CauseSuggested Solution
Low or no conversion Insufficient activation (low temp), inactive reagents.Increase reaction temperature, check the quality of reagents. For reductive amination, ensure the pH is optimal.
Formation of multiple products Over-alkylation in the direct alkylation method.Increase the excess of the starting amine, add the alkyl halide more slowly.
Imine remains in reductive amination Incomplete reduction.Add more reducing agent, check the pH, extend the reaction time.
Difficult purification Products and starting materials have similar polarity.Optimize the chromatography mobile phase, consider derivatization or an alternative synthetic route.

References

The Strategic Role of 3-Cyclohexylpropan-1-amine in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency, cost-effectiveness, and the ultimate biological activity of the target molecule. 3-Cyclohexylpropan-1-amine, a versatile primary amine, has emerged as a valuable scaffold and intermediate in the synthesis of complex pharmaceutical agents. Its unique structural features—a lipophilic cyclohexyl group combined with a reactive primary amine connected by a flexible propyl linker—offer medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an in-depth exploration of the applications of this compound and its derivatives in pharmaceutical synthesis, complete with detailed protocols and an analysis of the chemical principles that underpin their use.

Core Physicochemical Properties and Strategic Advantages

This compound (C₉H₁₉N) is a colorless to yellow liquid with a molecular weight of 141.25 g/mol .[1] Its boiling point is approximately 191.8°C at 760 mmHg.[2] The presence of the cyclohexyl ring imparts a significant degree of lipophilicity, which can be advantageous for enhancing membrane permeability and oral bioavailability of drug molecules. The primary amine serves as a key functional handle for a wide array of chemical transformations, including acylation, alkylation, and reductive amination, making it a versatile intermediate for the construction of more complex molecular architectures.[1]

PropertyValueSource
Molecular FormulaC₉H₁₉N[1]
Molecular Weight141.25 g/mol [1]
Boiling Point191.8 ± 8.0 °C at 760 mmHg[2]
AppearanceColorless to yellow liquid[3]

Application Focus: Synthesis of Fesoterodine, an Antimuscarinic Agent

A prominent example illustrating the utility of a structurally related amine in pharmaceutical synthesis is in the development of Fesoterodine. Fesoterodine (marketed as Toviaz®) is an antimuscarinic agent used to treat overactive bladder.[2][4] While Fesoterodine itself does not contain the exact this compound moiety, its synthesis involves intermediates that are structurally analogous, such as N,N-diisopropyl-3-phenylpropanamine derivatives. The synthetic strategies employed for Fesoterodine provide a valuable blueprint for the types of reactions and chemical considerations relevant to the use of this compound in drug development.

The core of Fesoterodine's structure is built upon a 3-amino-1-phenylpropane backbone. The amine functionality, in this case a diisopropylamine, is crucial for its biological activity. The synthetic routes to Fesoterodine often involve the strategic introduction of this amino group, a process that mirrors the potential applications of this compound.

Synthetic Pathway Overview: The Lactol Route to Fesoterodine

One of the commercial-scale syntheses of Fesoterodine utilizes a lactol route, which involves an amine-promoted Friedel-Crafts alkylation as a key step.[5] This pathway highlights the role of amines in facilitating crucial bond-forming reactions.

fesoterodine_synthesis A 4-Hydroxymethyl Phenol Intermediate_Lactol Lactol Intermediate A->Intermediate_Lactol Friedel-Crafts Alkylation B Cinnamaldehyde B->Intermediate_Lactol C N-Methylpiperazine C->Intermediate_Lactol Racemic_F rac-Fesoterodine Precursor (rac-F) Intermediate_Lactol->Racemic_F Reductive Amination DIPA Diisopropylamine (DIPA) DIPA->Racemic_F H2_PdC H₂ / Pd/C H2_PdC->Racemic_F R_F (R)-Fesoterodine Precursor ((R)-F) Racemic_F->R_F Resolution Resolution Chiral Resolution ((R)-(-)-Mandelic Acid derivative) Resolution->R_F Fesoterodine_Base Fesoterodine Base R_F->Fesoterodine_Base Acylation Acylation Isobutyryl Chloride Acylation->Fesoterodine_Base Fesoterodine_Fumarate Fesoterodine Fumarate Fesoterodine_Base->Fesoterodine_Fumarate Salt Formation Salt_Formation Fumaric Acid Salt_Formation->Fesoterodine_Fumarate

Figure 1: Simplified workflow for the Lactol route to Fesoterodine Fumarate.

Detailed Protocols

Protocol 1: Synthesis of a Fesoterodine Precursor via Reductive Amination

This protocol outlines a key transformation analogous to how this compound could be utilized in a reductive amination reaction to introduce the amine moiety. This procedure is adapted from the principles described in the synthesis of Fesoterodine.[2][5]

Objective: To synthesize 2-[3-(diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol (a racemic precursor to Fesoterodine) from a chromene intermediate.

Materials:

  • (2-hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-yl)methanol

  • Diisopropylamine (DIPA)

  • 5% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas supply

  • Reaction vessel suitable for hydrogenation (e.g., Parr shaker)

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve (2-hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-yl)methanol (1.0 equivalent) in methanol.

  • Addition of Reagents: To this solution, add diisopropylamine (3.0 equivalents) followed by a catalytic amount of 5% Pd/C (typically 5-10% by weight of the starting material).

  • Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 7.35 bar) and heat to the target temperature (e.g., 40°C).[5]

  • Reaction Monitoring: Maintain the reaction under these conditions with vigorous stirring for approximately 20 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting residue is the crude racemic product, 2-[3-(diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by crystallization from a suitable solvent system.

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon is a highly effective and widely used catalyst for hydrogenation reactions, including reductive aminations.

  • Solvent: Methanol is a good solvent for the reactants and is suitable for hydrogenation reactions.

  • Excess Amine: The use of excess diisopropylamine helps to drive the reaction to completion.

  • Pressure and Temperature: The chosen pressure and temperature are optimized to ensure a reasonable reaction rate without causing degradation of the reactants or products.

Protocol 2: Acylation of the Phenolic Hydroxyl Group

This protocol details the final step in the synthesis of Fesoterodine base, where the phenolic hydroxyl group of the precursor is acylated. This type of transformation is common in late-stage functionalization of drug molecules to create prodrugs.

Objective: To synthesize Fesoterodine base from (R)-2-[3-(diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol.

Materials:

  • (R)-2-[3-(diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol

  • Isobutyryl chloride

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup: Dissolve (R)-2-[3-(diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere.

  • Cooling: Cool the solution to a low temperature (e.g., -12°C) using an ice-salt bath or a cryocooler.[5]

  • Base Addition: Add triethylamine (1.1 to 1.5 equivalents) to the cooled solution.

  • Acylating Agent Addition: Slowly add isobutyryl chloride (1.04 equivalents) dropwise to the reaction mixture, ensuring the temperature remains low.[5]

  • Reaction Monitoring: Stir the reaction mixture at the low temperature for a specified period (e.g., 2 hours) or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Fesoterodine base.

  • Purification: The crude product can be purified by column chromatography if necessary.

Self-Validation and Quality Control:

  • Reaction Monitoring: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) should be used to monitor the progress of the reaction and ensure the complete consumption of the starting material.

  • Product Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is the preferred method for determining the purity of the final compound.

Broader Applications and Future Perspectives

The synthetic strategies highlighted in the synthesis of Fesoterodine are broadly applicable to other pharmaceutical targets. The use of this compound as a building block can be envisioned in the development of a variety of therapeutic agents, including:

  • Selective Serotonin Reuptake Inhibitors (SSRIs): The cyclohexyl moiety can be incorporated to enhance the lipophilicity and brain penetration of potential antidepressant candidates.[1]

  • Anticancer Agents: The primary amine of this compound can be functionalized to introduce pharmacophores that interact with specific cancer targets.

The continued exploration of novel synthetic methodologies, such as biocatalytic and flow chemistry approaches, will further expand the utility of this compound and related building blocks in the efficient and sustainable synthesis of next-generation pharmaceuticals.

logical_relationships cluster_amine This compound cluster_applications Pharmaceutical Synthesis Applications cluster_reactions Key Synthetic Transformations Amine Core Building Block Properties Physicochemical Properties - Lipophilic Cyclohexyl Group - Reactive Primary Amine Amine->Properties Fesoterodine Fesoterodine Synthesis (Analogue) Amine->Fesoterodine Provides Structural Motif SSRIs SSRIs (Potential) Amine->SSRIs Potential Scaffold Anticancer Anticancer Agents (Potential) Amine->Anticancer Potential Scaffold Reductive_Amination Reductive Amination Fesoterodine->Reductive_Amination Utilizes Acylation Acylation Fesoterodine->Acylation Utilizes Friedel_Crafts Friedel-Crafts Alkylation Fesoterodine->Friedel_Crafts Utilizes

Figure 2: Logical relationships between this compound and its applications.

References

Application Notes: 3-Cyclohexylpropan-1-amine and its Chiral Analogs as Organocatalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Role of Primary Amines in Asymmetric Organocatalysis

The field of organocatalysis has emerged as a powerful third pillar of catalysis, complementing metal- and biocatalysis. It offers a more sustainable and often operationally simpler approach to constructing complex chiral molecules. Within this domain, primary amines have carved out a significant niche, primarily through their ability to activate carbonyl compounds via enamine formation. This mode of activation, known as enamine catalysis, transforms a prochiral ketone or aldehyde into a nucleophilic enamine, which can then react with various electrophiles in a stereocontrolled manner.

While simple achiral primary amines like 3-cyclohexylpropan-1-amine can facilitate the formation of enamines, they do not induce enantioselectivity. To achieve asymmetry, the amine catalyst must possess a chiral scaffold that effectively biases the approach of the electrophile to one face of the enamine intermediate. This guide, therefore, will first elucidate the fundamental mechanism of enamine catalysis using an achiral amine as a conceptual basis. It will then transition to a detailed exploration of a sophisticated, chiral primary amine organocatalyst, providing actionable protocols and in-depth mechanistic insights relevant to drug discovery and fine chemical synthesis.

Part 1: Foundational Principles of Enamine Catalysis

At its core, enamine catalysis relies on the reversible reaction between a primary or secondary amine and a carbonyl compound to form an enamine.[1][2] Primary amines react with ketones or aldehydes to initially form an iminium ion, which is then deprotonated at the α-carbon to yield the nucleophilic enamine.[1][2]

The increased nucleophilicity of the enamine's α-carbon, compared to the corresponding enol or enolate, allows it to readily participate in a variety of carbon-carbon bond-forming reactions, such as Michael additions, aldol reactions, and α-alkylations.[1][3][4]

The Catalytic Cycle of Enamine Activation

The general catalytic cycle for a primary amine-catalyzed reaction, for instance, a Michael addition, can be visualized as follows:

Enamine_Catalysis_Cycle Start Ketone/Aldehyde + Primary Amine Catalyst Iminium Iminium Ion Intermediate Start->Iminium - H₂O Enamine Nucleophilic Enamine Iminium->Enamine - H⁺ Adduct_Iminium Iminium Adduct Enamine->Adduct_Iminium + Electrophile Michael_Acceptor Electrophile (e.g., Nitroalkene) Michael_Acceptor->Adduct_Iminium Product_Release Hydrolysis Adduct_Iminium->Product_Release Product Chiral Product Product_Release->Product Catalyst_Regen Catalyst Regenerated Product_Release->Catalyst_Regen + H₂O Catalyst_Regen->Start caption General Catalytic Cycle of Enamine Catalysis.

Caption: General Catalytic Cycle of Enamine Catalysis.

Part 2: Application of a Chiral Primary Amine Organocatalyst in Asymmetric Michael Addition

To illustrate the practical application of these principles in asymmetric synthesis, we will focus on a well-established class of catalysts: chiral primary amine-thioureas derived from (R,R)-1,2-diphenylethylenediamine (DPEN). These bifunctional catalysts are highly effective in promoting the asymmetric Michael addition of ketones to nitroalkenes, a crucial reaction for constructing stereochemically rich molecules.[3][5][6]

The catalyst's primary amine moiety forms the enamine, while the chiral DPEN backbone provides the stereochemical control. The thiourea group acts as a hydrogen-bond donor, activating the nitroalkene electrophile and orienting it for a facial-selective attack by the enamine.[3][6]

Representative Reaction: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

This protocol details the synthesis of (R)-2-((S)-nitro(phenyl)methyl)cyclohexan-1-one, a valuable building block, using a DPEN-derived primary amine-thiourea catalyst.

Reaction Scheme:

Experimental Protocol

Materials:

  • (R,R)-DPEN-thiourea catalyst (e.g., N-(2-amino-1,2-diphenylethyl)-N'-(3,5-bis(trifluoromethyl)phenyl)thiourea) (10 mol%)

  • Cyclohexanone (1.0 mmol, 1.0 equiv.)

  • trans-β-Nitrostyrene (1.2 mmol, 1.2 equiv.)

  • Benzoic acid (co-catalyst, 10 mol%)

  • Anhydrous Toluene (2.0 mL)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the (R,R)-DPEN-thiourea catalyst (0.1 mmol) and benzoic acid (0.1 mmol).

  • Purge the flask with argon or nitrogen gas.

  • Add anhydrous toluene (2.0 mL) via syringe.

  • Add cyclohexanone (1.0 mmol, 102 µL) to the solution and stir at room temperature for 15 minutes to allow for pre-formation of the enamine.

  • Add trans-β-nitrostyrene (1.2 mmol, 179 mg) in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane/ethyl acetate eluent). The reaction is typically complete within 24-48 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired Michael adduct.

  • Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Presentation: Expected Outcomes

The use of bifunctional primary amine-thiourea catalysts in this type of reaction typically affords high yields and excellent stereoselectivities.

Substrate (Ketone)Electrophile (Nitroalkene)Yield (%)dr (syn/anti)ee (%) (syn)
Cyclohexanonetrans-β-Nitrostyrene88-99%>9:176-99%
Cyclopentanonetrans-β-Nitrostyrene90-95%>10:190-98%
Acetonetrans-β-Nitrostyrene85-92%N/A88-96%

Data is representative and compiled from literature on similar systems.[3][6]

Causality Behind Experimental Choices
  • Catalyst Choice : The bifunctional nature of the DPEN-thiourea catalyst is crucial. The primary amine is essential for enamine formation, and the thiourea moiety activates the nitroalkene through hydrogen bonding, leading to a highly organized transition state.[3][5]

  • Co-catalyst : A weak Brønsted acid, such as benzoic acid, is often used to facilitate both the formation of the iminium ion and the final hydrolysis step to regenerate the catalyst, without inhibiting the enamine's nucleophilicity.[1]

  • Solvent : Anhydrous, non-polar aprotic solvents like toluene are preferred to prevent unwanted hydrolysis of the enamine and iminium intermediates.

  • Stoichiometry : A slight excess of the Michael acceptor (nitroalkene) is used to ensure complete consumption of the limiting ketone.

  • Temperature : Room temperature is often sufficient for these reactions, balancing reaction rate with enantioselectivity.

Part 3: Mechanistic Grounding and Visualization

The stereochemical outcome of the reaction is determined in the C-C bond-forming step. The chiral catalyst creates a specific three-dimensional environment that favors one transition state over the other.

Proposed Stereochemical Model

The thiourea group of the catalyst coordinates with the nitro group of the electrophile via hydrogen bonding. Simultaneously, the bulky substituents on the chiral diamine backbone effectively shield one face of the enamine, directing the activated electrophile to the opposite face.

Stereochemical_Model cluster_model Proposed Transition State Enamine Chiral Enamine (Re-face exposed) Nitroalkene Activated Nitroalkene (H-bonded to Thiourea) Enamine->Nitroalkene C-C bond formation Catalyst Chiral Scaffold (Blocks Si-face) Nitroalkene->Catalyst H-bonding Catalyst->Enamine caption Stereochemical model for the Michael addition.

Caption: Stereochemical model for the Michael addition.

Experimental Workflow Visualization

Experimental_Workflow Start 1. Catalyst and Co-catalyst Addition Solvent 2. Add Anhydrous Toluene Start->Solvent Ketone 3. Add Ketone (e.g., Cyclohexanone) Solvent->Ketone Stir1 4. Stir for 15 min (Enamine Formation) Ketone->Stir1 Nitroalkene 5. Add Nitroalkene Stir1->Nitroalkene Reaction 6. Stir at RT for 24-48h Nitroalkene->Reaction TLC Monitor by TLC Reaction->TLC Workup 7. Quench and Concentrate Reaction->Workup Purification 8. Flash Column Chromatography Workup->Purification Analysis 9. Characterization & Stereoselectivity Analysis (NMR, HPLC) Purification->Analysis

Caption: Step-by-step experimental workflow.

Conclusion and Future Outlook

Primary amine organocatalysis, particularly through enamine activation, is a cornerstone of modern asymmetric synthesis. While simple amines like this compound lay the conceptual groundwork, the true power of this methodology is unlocked through the use of sophisticated chiral catalysts. The bifunctional primary amine-thiourea catalysts represent a highly successful design, enabling the synthesis of complex chiral molecules with high efficiency and stereocontrol. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the development of novel and even more effective primary amine-based organocatalysts will undoubtedly remain a vibrant and impactful area of research.

References

Application Notes and Protocols for the Analytical Detection of 3-Cyclohexylpropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Cyclohexylpropan-1-amine is a primary aliphatic amine with a molecular formula of C₉H₁₉N and a molecular weight of 141.25 g/mol [1]. Its structure, featuring a cyclohexyl group attached to a propyl amine chain, makes it a valuable building block in organic synthesis and a scaffold of interest in medicinal chemistry[1]. The accurate and sensitive detection of this compound is crucial for quality control in manufacturing processes, pharmacokinetic studies in drug development, and for monitoring its presence in various environmental and biological matrices.

This document provides a comprehensive guide to the analytical techniques for the detection and quantification of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into two primary analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection. These methods have been selected for their robustness, sensitivity, and applicability to a wide range of sample types.

Challenges in the Analysis of Primary Amines

The analysis of primary amines like this compound can be challenging due to their inherent chemical properties. These compounds are often highly polar and can exhibit low volatility, leading to poor chromatographic peak shapes, tailing, and irreversible adsorption on analytical columns[2][3]. To overcome these challenges, derivatization is a common and highly effective strategy. Derivatization chemically modifies the amine to create a less polar, more volatile, and more thermally stable derivative, thereby improving its chromatographic behavior and detectability[2].

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, derivatization is highly recommended to improve its volatility and chromatographic performance.

Principle

The primary amine is chemically converted into a less polar and more volatile derivative. This derivative is then introduced into the gas chromatograph, where it is vaporized and separated from other components in the sample based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within the GC column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for definitive identification and quantification.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Pharmaceutical Formulation, Water) Extraction Extraction of Analyte (LLE or SPE) Sample->Extraction Derivatization Derivatization (e.g., Acylation) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the GC-MS analysis of this compound.

Detailed Protocol: GC-MS with Trifluoroacetic Anhydride (TFAA) Derivatization

This protocol describes the acylation of this compound with TFAA to form a volatile trifluoroacetamide derivative.

1. Sample Preparation:

  • For Pharmaceutical Formulations: Accurately weigh a portion of the homogenized sample containing an estimated 1-10 µg of this compound into a glass vial. Dissolve the sample in a suitable solvent (e.g., 1 mL of ethyl acetate) and vortex thoroughly. If necessary, centrifuge the sample to pellet any excipients and transfer the supernatant to a clean vial[4].

  • For Water Samples: For a 100 mL water sample, adjust the pH to >10 with NaOH. Perform a liquid-liquid extraction (LLE) with three 20 mL portions of dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to approximately 1 mL under a gentle stream of nitrogen[5][6]. Alternatively, solid-phase extraction (SPE) can be used for cleaner extracts and higher concentration factors[7][8]. A C18 SPE cartridge is a suitable choice for retaining the amine under basic conditions[8].

2. Derivatization Protocol:

  • Transfer the 1 mL extract containing this compound to a 2 mL autosampler vial.

  • Add 100 µL of trifluoroacetic anhydride (TFAA) to the vial[2].

  • Cap the vial tightly and heat at 70°C for 20 minutes in a heating block.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS system.

3. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Volume 1 µL (splitless mode)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
MS System Agilent 5977B MSD or equivalent
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification and Scan mode for identification

4. Data Analysis and Quantification:

  • For quantification, monitor characteristic ions of the derivatized this compound in SIM mode. The molecular ion and key fragment ions should be determined by running a full scan analysis of a derivatized standard.

  • Construct a calibration curve by analyzing a series of derivatized standards of known concentrations. The linearity of the method should be assessed, with a correlation coefficient (r²) of ≥ 0.995 being acceptable[9].

Method 2: High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

HPLC is a versatile technique suitable for a wide range of analytes, including those that are not amenable to GC due to low volatility or thermal instability. For primary amines like this compound, which lack a strong chromophore, pre-column derivatization is necessary for sensitive UV or fluorescence detection[10][11].

Principle

The primary amine is reacted with a derivatizing agent to attach a chromophore or fluorophore. The resulting derivative is then separated by reversed-phase HPLC and detected by a UV or fluorescence detector. The choice of derivatizing agent depends on the desired sensitivity and the available detection capabilities.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix Extraction Extraction of Analyte (LLE or SPE) Sample->Extraction Derivatization Derivatization (e.g., Dansyl Chloride) Extraction->Derivatization Injection HPLC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the HPLC analysis of this compound.

Detailed Protocol: HPLC with Dansyl Chloride Derivatization and Fluorescence Detection

Dansyl chloride reacts with primary amines to form highly fluorescent derivatives, enabling sensitive detection[12].

1. Sample Preparation:

  • Follow the same extraction procedures (LLE or SPE) as described for the GC-MS method to isolate this compound from the sample matrix. After extraction, the solvent should be evaporated to dryness under a gentle stream of nitrogen.

2. Derivatization Protocol:

  • Reconstitute the dried extract in 100 µL of acetone.

  • Add 100 µL of a 100 mM sodium bicarbonate buffer (pH 9.5).

  • Add 200 µL of a 1.5 mg/mL solution of dansyl chloride in acetone.

  • Vortex the mixture and incubate at 60°C for 45 minutes in the dark.

  • After incubation, add 100 µL of a 2% methylamine solution to quench the excess dansyl chloride and vortex.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

3. HPLC Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Fluorescence Detector Excitation: 340 nm, Emission: 525 nm

4. Data Analysis and Quantification:

  • Identify the peak corresponding to the dansylated this compound based on its retention time, which should be confirmed by analyzing a derivatized standard.

  • Prepare a calibration curve by derivatizing and analyzing a series of standards of known concentrations. The linearity should be established with a correlation coefficient (r²) of ≥ 0.995[9].

Method Validation

For both GC-MS and HPLC methods, a thorough validation should be performed to ensure the reliability of the results. The key validation parameters to be assessed are outlined below, with typical acceptance criteria.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to unequivocally assess the analyte in the presence of other components.No interfering peaks at the retention time of the analyte in blank samples[13].
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995[9].
Accuracy The closeness of the test results to the true value.Recovery of 80-120% for spiked samples[14].
Precision The degree of agreement among individual test results.Relative Standard Deviation (RSD) ≤ 15%[14].
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-noise ratio of 3:1[9].
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1[9].
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in parameters like temperature, flow rate, etc.[15].

Logical Relationship of Key Validation Parameters

Validation_Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Precision->Accuracy LOD->LOQ

Caption: Interrelationship of key analytical method validation parameters.

Conclusion

The GC-MS and HPLC methods detailed in this application note provide robust and sensitive approaches for the detection and quantification of this compound. The choice between the two techniques will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Proper sample preparation and method validation are critical to ensure the accuracy and reliability of the analytical results. These protocols serve as a strong foundation for researchers and scientists in the development and implementation of analytical methods for this important compound.

References

The Versatile Role of 3-Cyclohexylpropan-1-amine in Advanced Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the dynamic landscape of polymer chemistry, the quest for novel monomers and modifying agents that impart unique properties to materials is perpetual. 3-Cyclohexylpropan-1-amine, a cycloaliphatic amine with the molecular formula C₉H₁₉N, has emerged as a valuable building block in the synthesis of advanced polymers.[1] Its distinct molecular architecture, featuring a bulky, hydrophobic cyclohexyl group appended to a flexible propyl amine chain, offers a unique combination of properties that can be leveraged to create polymers with tailored characteristics. This guide provides a comprehensive overview of the role of this compound in polymer synthesis, with a focus on its application in high-performance polyamides and as a curing agent for epoxy resins. Detailed protocols are provided to enable researchers and professionals in materials science and drug development to explore the potential of this versatile amine.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in polymer synthesis.

PropertyValueSource
Molecular Formula C₉H₁₉N[2][3]
Molecular Weight 141.25 g/mol [2][4]
Appearance Colorless to yellow liquid[1]
Boiling Point 212.6 ± 8.0 °C at 760 mmHg[1]
Density 0.875 g/mL[3]
Refractive Index 1.468[3]
Flash Point 77.8 ± 12.5 °C[1]
Solubility Limited solubility in water; soluble in organic solvents like ethanol, methanol, and chloroform.[1]

I. This compound in Polyamide Synthesis

The primary amine functionality of this compound makes it a candidate for incorporation into polyamide chains. While it is a monoamine and thus would act as a chain terminator, its diamine analogue, or its use in conjunction with other diamines, allows for the synthesis of specialty polyamides. The incorporation of the cyclohexyl group can significantly influence the properties of the resulting polymer.

Causality of Experimental Choices: The Impact of the Cyclohexyl Group

The introduction of the bulky and non-polar cyclohexyl group into a polyamide backbone is a deliberate choice to modify the polymer's properties in several key ways:

  • Reduced Crystallinity and Enhanced Solubility: The sterically demanding cyclohexyl group disrupts the regular packing of polymer chains, which is often governed by hydrogen bonding between amide linkages. This disruption leads to a more amorphous polymer with reduced crystallinity. A significant consequence of this is improved solubility in a wider range of organic solvents, which is a major advantage for processing and characterization.[5]

  • Increased Glass Transition Temperature (Tg): The rigid cyclohexyl ring restricts the rotational freedom of the polymer backbone. This increased rigidity leads to a higher glass transition temperature, meaning the resulting polyamide will retain its solid, glassy state at higher temperatures, enhancing its thermal stability.

  • Improved Hydrophobicity and Moisture Resistance: The aliphatic cyclohexyl group is inherently hydrophobic. Its presence in the polymer chain reduces the overall polarity of the polyamide, leading to lower moisture absorption. This is a critical property for applications where dimensional stability and consistent mechanical properties in humid environments are required.[6]

  • Enhanced Mechanical Properties: While reducing crystallinity might be perceived as a negative for mechanical strength, the bulky cyclohexyl group can also enhance properties like toughness and impact resistance by creating a more entangled polymer network.

Hypothetical Protocol for the Synthesis of a Cyclohexyl-Containing Polyamide

While specific literature on the use of a diamine derivative of this compound is scarce, a representative protocol for the synthesis of a polyamide incorporating a cycloaliphatic diamine can be extrapolated from general methods for polyamide synthesis.[7][8] This protocol serves as a starting point for researchers to explore the synthesis of novel polyamides.

Reaction Scheme:

G Diamine H₂N-(CH₂)₃-C₆H₁₀-(CH₂)₃-NH₂ (Hypothetical Cyclohexyl Diamine) Polyamide [-NH-(CH₂)₃-C₆H₁₀-(CH₂)₃-NH-CO-(CH₂)₄-CO-]n (Cyclohexyl-Containing Polyamide) Diamine->Polyamide + Diacid HOOC-(CH₂)₄-COOH (Adipic Acid) Diacid->Polyamide + Water H₂O Polyamide->Water - nH₂O

A hypothetical polycondensation reaction.

Materials:

  • Hypothetical diamine: 1,3-bis(3-aminopropyl)cyclohexane (as a proxy for a diamine derived from this compound)

  • Adipic acid

  • Nitrogen (high purity)

  • m-Cresol (solvent)

  • Methanol (for precipitation)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Heating mantle with a temperature controller

  • Condenser

Procedure:

  • Monomer Charging: In a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add equimolar amounts of 1,3-bis(3-aminopropyl)cyclohexane and adipic acid.

  • Solvent Addition: Add a sufficient amount of m-cresol to the flask to achieve a monomer concentration of 10-20% (w/v).

  • Inert Atmosphere: Purge the reaction flask with high-purity nitrogen for at least 30 minutes to remove any oxygen, which can cause side reactions and discoloration at high temperatures. Maintain a gentle nitrogen flow throughout the reaction.

  • Heating and Polymerization:

    • Slowly heat the reaction mixture to 180-200°C with continuous stirring.

    • Water will be generated as a byproduct of the condensation reaction and will be removed through the condenser.

    • The viscosity of the solution will gradually increase as the polymerization proceeds.

    • Maintain the reaction at this temperature for 4-6 hours.

  • Polymer Isolation:

    • After the reaction is complete, cool the viscous polymer solution to room temperature.

    • Slowly pour the polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyamide.

    • Filter the precipitated polymer and wash it thoroughly with fresh methanol to remove any residual solvent and unreacted monomers.

  • Drying: Dry the resulting polyamide in a vacuum oven at 80°C for 24 hours or until a constant weight is achieved.

Self-Validation: The success of the synthesis can be validated through standard polymer characterization techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of amide bonds (C=O stretch around 1630 cm⁻¹ and N-H stretch around 3300 cm⁻¹), Nuclear Magnetic Resonance (NMR) for structural elucidation, and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity of the polymer.

II. This compound as a Curing Agent for Epoxy Resins

Cycloaliphatic amines are a well-established class of curing agents for epoxy resins, known for imparting excellent thermal and mechanical properties to the cured product.[9] While direct literature on this compound is limited, a closely related compound, N-(3-aminopropyl) cyclohexylamine (APCHA), has been patented as a primary curing agent for epoxy resins, particularly for composite applications.[9][10] This provides a strong basis for the application of this compound in a similar capacity.

Mechanism of Epoxy Curing with this compound

The curing of epoxy resins with this compound proceeds via a nucleophilic addition reaction between the primary amine group and the epoxide ring of the epoxy resin. The reaction can be visualized as a two-step process:

  • Primary Amine Reaction: The primary amine (-NH₂) of this compound attacks the carbon atom of the epoxide ring, leading to ring-opening and the formation of a secondary amine and a hydroxyl group.[11]

  • Secondary Amine Reaction: The newly formed secondary amine can then react with another epoxide group, leading to the formation of a tertiary amine and another hydroxyl group. This cross-linking reaction builds up the three-dimensional network structure of the cured epoxy.[11]

G cluster_0 Step 1: Primary Amine Reaction cluster_1 Step 2: Secondary Amine Reaction Amine1 R-NH₂ (this compound) Intermediate1 R-NH(CH₂CH(OH)-R') (Secondary Amine) Amine1->Intermediate1 + Epoxy1 CH₂(O)CH-R' Epoxy1->Intermediate1 Amine2 R-NH(CH₂CH(OH)-R') Final R-N(CH₂CH(OH)-R')₂ (Crosslinked Polymer) Amine2->Final + Epoxy2 CH₂(O)CH-R' Epoxy2->Final

Epoxy curing mechanism with a primary amine.

Advantages of Using a Cycloaliphatic Amine Curing Agent

The use of this compound as a curing agent is expected to offer several advantages, similar to other cycloaliphatic amines:

  • High Glass Transition Temperature (Tg): The rigid cyclohexyl structure contributes to a high crosslink density and restricts chain mobility, resulting in a cured epoxy with a high Tg and excellent thermal stability.[12]

  • Good Mechanical Properties: The resulting thermoset is likely to exhibit high strength, stiffness, and good toughness.

  • Chemical Resistance: The crosslinked network structure provides good resistance to a wide range of chemicals and solvents.

  • Low Volatility: Compared to some linear aliphatic amines, this compound has a higher boiling point and lower volatility, which is advantageous for handling and processing.

Protocol for Curing of a Bisphenol A Epoxy Resin with this compound

This protocol provides a general procedure for the curing of a standard liquid epoxy resin with this compound. The exact stoichiometry and cure schedule may need to be optimized depending on the specific epoxy resin and desired properties.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (e.g., EPON™ 828)

  • This compound

  • Acetone (for cleaning)

Equipment:

  • Disposable mixing cups and stirring rods

  • Weighing balance (accurate to 0.01 g)

  • Vacuum oven or a standard oven with temperature control

  • Molds for sample preparation (e.g., silicone or aluminum)

Procedure:

  • Stoichiometric Calculation:

    • Determine the amine hydrogen equivalent weight (AHEW) of this compound. Since it has two active hydrogens (from the -NH₂ group), the AHEW is its molecular weight divided by 2 (141.25 g/mol / 2 = 70.63 g/eq).

    • Determine the epoxy equivalent weight (EEW) of the epoxy resin (provided by the manufacturer, typically around 185-192 g/eq for EPON™ 828).

    • Calculate the required weight of the curing agent per 100 parts of epoxy resin (phr) using the formula: phr = (AHEW / EEW) * 100 For example, with an EEW of 190 g/eq, the phr would be (70.63 / 190) * 100 ≈ 37.2 phr.

  • Mixing:

    • Accurately weigh the desired amount of epoxy resin into a clean, dry mixing cup.

    • Accurately weigh the calculated amount of this compound into the same cup.

    • Thoroughly mix the two components for 3-5 minutes, scraping the sides and bottom of the cup to ensure a homogeneous mixture. The mixture may exotherm (generate heat), so mixing should be done efficiently.

  • Degassing (Optional but Recommended):

    • To remove any entrapped air bubbles, which can create voids in the cured material, place the mixture in a vacuum chamber at room temperature for 5-10 minutes or until the bubbling subsides.

  • Curing:

    • Pour the mixed and degassed epoxy system into the desired molds.

    • The curing schedule will depend on the desired properties. A typical two-stage cure is recommended for cycloaliphatic amines to achieve full cure and optimal properties:

      • Initial Cure (Gelation): Place the molds in an oven at a moderate temperature, for example, 80°C for 2 hours. This allows the system to gel without excessive exotherm.

      • Post-Cure: Increase the temperature to a higher level, for instance, 125-150°C, for an additional 2-3 hours to complete the cross-linking reactions and achieve the final properties.

  • Demolding and Characterization:

    • Allow the cured samples to cool down to room temperature before demolding.

    • The cured epoxy can then be characterized for its thermal properties (e.g., using Differential Scanning Calorimetry to determine Tg) and mechanical properties (e.g., tensile strength, flexural modulus).

Self-Validation: The degree of cure can be monitored by techniques like DSC, where the absence of a residual exotherm indicates a complete reaction. The final properties of the cured material, such as a high Tg and good mechanical strength, will also validate the effectiveness of the curing process.

III. Potential in Biomedical Polymer Synthesis

While specific examples are not yet prevalent in the literature, the unique structure of this compound suggests potential for its use in the synthesis of biocompatible and biodegradable polymers for biomedical applications.[13][14][15]

The incorporation of the cyclohexyl group could be used to tune the hydrophobicity and degradation rate of polymers like polyamidoamines, which are known for their biocompatibility.[16] The synthesis of such polymers often involves aza-Michael addition reactions, where the primary amine of this compound could react with bisacrylamides. Further research in this area could lead to the development of novel biomaterials for drug delivery and tissue engineering.

Conclusion

This compound is a versatile chemical building block with significant potential in the field of polymer synthesis. Its unique cycloaliphatic structure offers a means to create polymers with enhanced thermal stability, improved solubility, and tailored mechanical properties. While its application as a curing agent for epoxy resins is strongly suggested by analogy to similar compounds, its role in creating novel polyamides and biomedical polymers presents an exciting frontier for further research and development. The protocols provided herein serve as a foundation for scientists and engineers to explore the full potential of this intriguing molecule in the creation of next-generation materials.

References

Application Notes and Protocols: 3-Cyclohexylpropan-1-amine as a Precursor for Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclohexylpropylamine Moiety in Agrochemical Design

3-Cyclohexylpropan-1-amine is a versatile primary amine that serves as a valuable building block in the synthesis of modern agrochemicals.[1] Its unique structure, featuring a flexible propyl linker and a lipophilic cyclohexyl group, allows for the systematic modulation of physicochemical properties critical for biological activity, such as membrane permeability and target protein interaction. This guide provides detailed application notes and synthetic protocols for researchers and professionals in the agrochemical industry, demonstrating the utility of this compound in the development of novel fungicides and herbicides. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for adaptation and further discovery.

Physicochemical Properties of this compound

A thorough understanding of the precursor's properties is essential for reaction design and optimization.

PropertyValueSource
Molecular Formula C₉H₁₉N[2]
Molecular Weight 141.25 g/mol [2]
CAS Number 4361-44-8[2]
Boiling Point 191.8 ± 8.0 °C at 760 mmHgPubChem
Density 0.9 ± 0.1 g/cm³PubChem
Flash Point 64.7 ± 13.3 °CPubChem

Core Synthetic Pathways: Leveraging the Amine Functionality

The primary amine group of this compound is the key to its synthetic versatility, readily participating in nucleophilic substitution and addition reactions. The two most common pathways for derivatization in an agrochemical context are N-acylation to form amides and N-alkylation to form secondary amines.

Synthetic_Pathways Precursor This compound Amide N-(3-cyclohexylpropyl) Amide (Fungicides / Herbicides) Precursor->Amide N-Acylation Secondary_Amine Secondary Amine (Herbicides) Precursor->Secondary_Amine N-Alkylation / Reductive Amination Acyl_Chloride Acyl Chloride / Carboxylic Acid Acyl_Chloride->Amide Alkyl_Halide Alkyl Halide / Aldehyde Alkyl_Halide->Secondary_Amine

Caption: Core synthetic routes for agrochemical synthesis.

Application in Fungicide Synthesis: The Rise of N-(3-cyclohexylpropyl) Amides

A significant application of this compound is in the synthesis of fungicidal carboxamides. These compounds often act by inhibiting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.[3] The cyclohexylpropyl moiety can confer optimal lipophilicity, facilitating transport to the target site.

Protocol 1: General Synthesis of N-(3-cyclohexylpropyl)benzamides

This protocol details the synthesis of a model N-(3-cyclohexylpropyl)benzamide, a scaffold found in several patented fungicidal compounds. The reaction proceeds via the acylation of this compound with a substituted benzoyl chloride.

Reaction Scheme:

Materials:

  • This compound

  • Substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride)

  • Triethylamine (TEA) or Pyridine (Base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add the substituted benzoyl chloride (1.05 eq) dropwise via a syringe. Ensure the temperature does not rise significantly during the addition.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the excess acid and base. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-(3-cyclohexylpropyl)benzamide derivative.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is crucial as acyl chlorides are highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired amide.

  • Base: Triethylamine or pyridine is used to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Dropwise Addition at 0 °C: The acylation reaction is exothermic. Slow addition at low temperature helps to control the reaction rate and prevent the formation of side products.

Application in Herbicide Synthesis: Crafting Novel Secondary Amines and Amides

The versatility of this compound extends to the synthesis of herbicides. By forming secondary amines or more complex amides, novel compounds with potent herbicidal activity can be developed.

Protocol 2: Synthesis of N-Arylmethyl-3-cyclohexylpropan-1-amines via Reductive Amination

This protocol describes the synthesis of a secondary amine, a common structural motif in herbicides, through reductive amination of an aromatic aldehyde with this compound.

Reaction Scheme:

References

Application Notes and Protocols for the Large-Scale Production of 3-Cyclohexylpropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Cyclohexylpropan-1-amine is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principal methods for its large-scale production. Three primary synthetic routes are detailed: reductive amination of 3-cyclohexylpropanal, catalytic hydrogenation of 3-cyclohexylpropionitrile, and direct amination of 3-cyclohexylpropan-1-ol. Each method is presented with a detailed, step-by-step protocol, a discussion of the underlying chemical principles, and an analysis of its suitability for industrial-scale synthesis. A comparative analysis of these methods is provided to guide process selection based on factors such as efficiency, cost, and environmental impact.

Introduction to this compound

This compound, with the chemical formula C₉H₁₉N, is a primary amine featuring a cyclohexyl moiety linked to a propyl amine chain.[1][2] Its structural characteristics make it a versatile intermediate in organic synthesis. The presence of the amine group allows for a wide range of chemical transformations, making it a key component in the development of more complex molecules with specific biological activities.

Strategic Approaches to Large-Scale Synthesis

The industrial production of primary amines is a well-established field, with several key methodologies being widely adopted.[3] For the synthesis of this compound, the most viable large-scale approaches are:

  • Reductive Amination of 3-Cyclohexylpropanal: This method involves the reaction of an aldehyde with ammonia to form an imine, which is then reduced to the corresponding primary amine.[4]

  • Catalytic Hydrogenation of 3-Cyclohexylpropionitrile: The reduction of a nitrile to a primary amine is a common and efficient industrial process.[1]

  • Direct Catalytic Amination of 3-Cyclohexylpropan-1-ol: This "hydrogen-borrowing" strategy uses an alcohol as the starting material, offering a more atom-economical and greener alternative.[4][5]

The choice of the optimal synthetic route depends on a variety of factors, including the cost and availability of starting materials, desired purity of the final product, and the capital investment in equipment.

Method 1: Reductive Amination of 3-Cyclohexylpropanal

Reductive amination is a cornerstone of amine synthesis due to its versatility and efficiency. The reaction proceeds in two main steps: the formation of an imine from the aldehyde and ammonia, followed by the reduction of the imine to the amine.

Reductive_Amination Aldehyde 3-Cyclohexylpropanal Imine Imine Intermediate Aldehyde->Imine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine Amine This compound Imine->Amine + H2 / Catalyst H2_Catalyst H2 / Catalyst (e.g., Raney Ni, Pd/C)

Caption: Reductive Amination Workflow.

Causality Behind Experimental Choices

The selection of a catalyst is critical for the efficiency and selectivity of the reduction step. Nickel-based catalysts, such as Raney® Nickel, are often favored in large-scale operations due to their high activity and cost-effectiveness.[3] The reaction is typically carried out in a solvent that can dissolve the reactants and facilitate the reaction, such as an alcohol. The use of ammonia in excess helps to drive the equilibrium towards the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.[1]

Large-Scale Production Protocol

Materials:

  • 3-Cyclohexylpropanal

  • Anhydrous Ammonia (gas or solution in a suitable solvent like methanol)

  • Raney® Nickel (activated, as a slurry in a suitable solvent)

  • Hydrogen gas (high pressure)

  • Methanol (solvent)

  • Pressurized reaction vessel (autoclave)

Procedure:

  • Vessel Preparation: Ensure the autoclave is clean, dry, and purged with an inert gas (e.g., nitrogen) to remove any residual air and moisture.

  • Charging the Reactor:

    • Charge the autoclave with a solution of 3-cyclohexylpropanal in methanol.

    • Carefully add the Raney® Nickel slurry. The catalyst loading is typically in the range of 5-10% by weight relative to the aldehyde.

  • Introduction of Ammonia: Seal the autoclave and introduce anhydrous ammonia to the desired pressure. The molar excess of ammonia to the aldehyde should be significant (e.g., 10-20 fold) to favor primary amine formation.

  • Hydrogenation:

    • Pressurize the autoclave with hydrogen gas. The pressure can range from 30 to 100 bar, depending on the catalyst activity and desired reaction rate.

    • Begin agitation and heat the reactor to the target temperature, typically between 80-120°C.

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen and ammonia.

  • Catalyst Removal: Filter the reaction mixture to remove the Raney® Nickel catalyst. Caution: The catalyst is pyrophoric and must be handled with care, typically kept wet with solvent at all times.

  • Product Isolation and Purification:

    • Remove the methanol solvent by distillation.

    • The crude this compound can be purified by fractional vacuum distillation.

Method 2: Catalytic Hydrogenation of 3-Cyclohexylpropionitrile

The reduction of nitriles is a direct and efficient route to primary amines and is widely used in industrial settings.[1] This method offers high selectivity towards the primary amine when appropriate catalysts and reaction conditions are employed.

Nitrile_Reduction Nitrile 3-Cyclohexylpropionitrile Amine This compound Nitrile->Amine + 2 H2 / Catalyst H2_Catalyst H2 / Catalyst (e.g., Raney Ni, Rh/Al2O3)

Caption: Nitrile Reduction Workflow.

Synthesis of 3-Cyclohexylpropionitrile

A common route to 3-cyclohexylpropionitrile is the reaction of 3-cyclohexylpropan-1-ol with a cyanide source, often via an intermediate sulfonate ester.

Protocol for 3-Cyclohexylpropionitrile Synthesis:

  • Esterification: React 3-cyclohexylpropan-1-ol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the corresponding mesylate.

  • Cyanation: The crude mesylate is then reacted with sodium cyanide in a suitable solvent (e.g., DMSO) to yield 3-cyclohexylpropionitrile.

  • Purification: The product is isolated by extraction and purified by vacuum distillation.

Causality Behind Experimental Choices

The choice of catalyst is crucial in nitrile hydrogenation to avoid the formation of secondary and tertiary amines. Raney® Nickel and rhodium-based catalysts are known to be effective.[1] The addition of a base, such as sodium hydroxide, can help to suppress the formation of byproducts by neutralizing any acidic sites on the catalyst support. The reaction is typically carried out under high pressure to ensure a sufficient concentration of hydrogen on the catalyst surface.

Large-Scale Production Protocol

Materials:

  • 3-Cyclohexylpropionitrile

  • Raney® Nickel (activated, as a slurry) or Rhodium on Alumina

  • Hydrogen gas (high pressure)

  • Ethanol or Methanol (solvent)

  • Sodium Hydroxide (optional, as a promoter)

  • Pressurized reaction vessel (autoclave)

Procedure:

  • Vessel Preparation: As in Method 1, ensure the autoclave is clean, dry, and purged with an inert gas.

  • Charging the Reactor:

    • Charge the autoclave with a solution of 3-cyclohexylpropionitrile in ethanol or methanol.

    • If using, add a small amount of sodium hydroxide.

    • Carefully add the catalyst slurry.

  • Hydrogenation:

    • Seal the autoclave and pressurize with hydrogen gas to the desired pressure (e.g., 50-150 bar).

    • Begin agitation and heat the reactor to the target temperature, typically between 100-150°C.

  • Reaction Monitoring: Monitor the reaction by hydrogen uptake.

  • Cooling and Depressurization: Cool the reactor and vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture to remove the catalyst.

  • Product Isolation and Purification:

    • Remove the solvent by distillation.

    • Purify the crude this compound by fractional vacuum distillation.

Method 3: Direct Catalytic Amination of 3-Cyclohexylpropan-1-ol

This "hydrogen-borrowing" or "hydrogen autotransfer" method is an increasingly attractive green chemistry approach.[4] It involves the in-situ oxidation of the alcohol to the corresponding aldehyde, which then undergoes reductive amination with ammonia. The hydrogen produced in the initial dehydrogenation step is then consumed in the final reduction step.

Alcohol_Amination Alcohol 3-Cyclohexylpropan-1-ol Aldehyde 3-Cyclohexylpropanal (in-situ) Alcohol->Aldehyde - H2 (borrowed) Imine Imine Intermediate (in-situ) Aldehyde->Imine + NH3 - H2O Amine This compound Imine->Amine + H2 (returned) Catalyst Catalyst (e.g., Ni-based) Ammonia Ammonia (NH3) Ammonia->Imine

Caption: Direct Amination of Alcohol Workflow.

Causality Behind Experimental Choices

This one-pot process requires a catalyst that is active for both dehydrogenation and hydrogenation.[4] Nickel-based catalysts are often employed for this transformation. The reaction is typically carried out at elevated temperatures to facilitate the initial dehydrogenation step. As with reductive amination, an excess of ammonia is used to favor the formation of the primary amine.

Large-Scale Production Protocol

Materials:

  • 3-Cyclohexylpropan-1-ol

  • Anhydrous Ammonia

  • Nickel-based catalyst (e.g., Ni/Al₂O₃ or a supported Nickel catalyst)

  • Pressurized reaction vessel (autoclave)

Procedure:

  • Vessel Preparation: Ensure the autoclave is clean, dry, and purged with an inert gas.

  • Charging the Reactor:

    • Charge the autoclave with 3-cyclohexylpropan-1-ol and the nickel-based catalyst.

  • Introduction of Ammonia: Seal the autoclave and introduce anhydrous ammonia to the desired pressure.

  • Reaction:

    • Begin agitation and heat the reactor to a temperature typically in the range of 150-200°C.

    • The reaction is typically run for several hours until completion, which can be monitored by GC analysis of samples taken from the reactor.

  • Cooling and Depressurization: Cool the reactor and vent the excess ammonia.

  • Catalyst Removal: Filter the reaction mixture to remove the catalyst.

  • Product Isolation and Purification:

    • The product mixture will contain unreacted alcohol, the desired amine, and water.

    • Separate the organic and aqueous layers.

    • The organic layer is then subjected to fractional vacuum distillation to isolate the pure this compound.

Comparative Analysis of Synthetic Routes

ParameterReductive Amination of AldehydeCatalytic Hydrogenation of NitrileDirect Amination of Alcohol
Starting Material 3-Cyclohexylpropanal3-Cyclohexylpropionitrile3-Cyclohexylpropan-1-ol
Typical Yield High (often >90%)High (often >90%)Moderate to High (can be variable)
Key Reagents Ammonia, Hydrogen, CatalystHydrogen, CatalystAmmonia, Catalyst
Reaction Steps One-pot (in-situ imine formation)One-step reductionOne-pot multi-step (in-situ)
Reaction Conditions Moderate temperature and pressureHigh temperature and pressureHigh temperature and pressure
Catalyst Raney® Ni, Pd/CRaney® Ni, Rh/Al₂O₃Ni-based catalysts
Byproducts Water, potential for secondary/tertiary aminesPotential for secondary/tertiary aminesWater, potential for nitrile formation
Cost-Effectiveness Dependent on aldehyde costDependent on nitrile costPotentially high due to directness
Environmental Impact Use of high-pressure hydrogenUse of high-pressure hydrogen, cyanide in precursor synthesis"Green" due to water as the main byproduct

Safety and Environmental Considerations

Safety:

  • Hydrogen: The use of high-pressure hydrogen gas presents a significant fire and explosion hazard. All equipment must be properly rated and maintained, and the reaction area should be well-ventilated.

  • Raney® Nickel: Activated Raney® Nickel is pyrophoric and can ignite if allowed to dry in the air. It should always be handled as a slurry and kept wet.

  • Ammonia: Anhydrous ammonia is a corrosive and toxic gas. Appropriate personal protective equipment (PPE) and handling procedures are essential.

  • Cyanides: The synthesis of the nitrile precursor involves the use of highly toxic cyanide salts. Strict safety protocols must be in place to prevent exposure.

Environmental Impact:

The primary environmental concerns associated with these processes are the use of flammable and potentially hazardous solvents, the energy consumption for high-pressure and high-temperature reactions, and the disposal of spent catalysts. The direct amination of alcohols is considered a greener alternative as it generates water as the primary byproduct and is more atom-economical.[4]

Conclusion

The large-scale production of this compound can be effectively achieved through several synthetic routes. The choice of method will depend on a thorough evaluation of economic, safety, and environmental factors. Reductive amination of the corresponding aldehyde and catalytic hydrogenation of the nitrile are robust and high-yielding methods. The direct amination of the alcohol presents a promising green alternative, although it may require more specialized catalysts and process optimization. The protocols and comparative analysis provided in this document serve as a valuable resource for the development and implementation of a safe, efficient, and cost-effective manufacturing process for this important chemical intermediate.

References

Application Notes and Protocols: The Versatility of 3-Cyclohexylpropan-1-amine in the Synthesis of Novel Surfactants and Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Unique Alicyclic Amine

3-Cyclohexylpropan-1-amine, a primary aliphatic amine featuring a bulky cyclohexyl group, presents a unique molecular architecture for the synthesis of advanced functional chemicals.[1] Its combination of a reactive primary amine and a hydrophobic, non-planar cyclohexyl moiety makes it an attractive building block for creating novel surfactants and dyes with specialized properties.[2] The cyclohexyl group can impart enhanced thermal stability, interesting solubility characteristics, and unique packing properties in self-assembled structures. This guide provides detailed application notes and protocols for the synthesis of cationic and non-ionic surfactants, as well as formazan dyes, utilizing this compound as a key precursor.

These protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and expected outcomes.

Physicochemical Properties of this compound

A thorough understanding of the starting material is critical for successful synthesis. The key properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₉H₁₉N[3]
Molecular Weight 141.25 g/mol [3]
Appearance Colorless to yellow liquid[1]
Boiling Point Approx. 215-217 °C
Density Approx. 0.87 g/cm³[1]
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol and ether.

Part 1: Synthesis of Surfactants from this compound

The amphiphilic nature of molecules derived from this compound, with the cyclohexylpropane group as the hydrophobic tail and a modified amine as the hydrophilic head, allows for the creation of various classes of surfactants.

Cationic Surfactants: Quaternary Ammonium Salts

Cationic surfactants are known for their antimicrobial properties and their use in fabric softeners and hair conditioners.[4] The synthesis of a quaternary ammonium salt from this compound involves a two-step process: exhaustive methylation to form the tertiary amine, followed by quaternization with a long-chain alkyl halide.

A This compound B Exhaustive Methylation (Eschweiler-Clarke Reaction) A->B Formaldehyde, Formic Acid C N,N-dimethyl-3-cyclohexylpropan-1-amine (Tertiary Amine Intermediate) B->C D Quaternization (Menshutkin Reaction) C->D Long-chain Alkyl Halide (e.g., Dodecyl Bromide) E N-Alkyl-N,N-dimethyl-3-cyclohexylpropan-1-ammonium Halide (Cationic Surfactant) D->E F Purification (Recrystallization) E->F G Characterization (NMR, IR, MS) F->G

Caption: Synthetic workflow for a cationic surfactant.

Step 1: Exhaustive Methylation to N,N-dimethyl-3-cyclohexylpropan-1-amine

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 14.1 g (0.1 mol) of this compound.

  • Reagent Addition: Add 22.5 mL (0.3 mol) of aqueous formaldehyde (37%) and 13.8 mL (0.3 mol) of formic acid (98%).

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) for 8-12 hours. The reaction progress can be monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and add 50 mL of 2M sodium hydroxide solution to basify the mixture (pH > 10). Extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary amine. Further purification can be achieved by vacuum distillation.

Step 2: Quaternization to the Cationic Surfactant

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the purified N,N-dimethyl-3-cyclohexylpropan-1-amine (0.08 mol) in 50 mL of acetonitrile.

  • Reagent Addition: Add 21.9 g (0.088 mol) of 1-bromododecane.

  • Reaction: Reflux the mixture for 24-48 hours. The progress of the reaction can be monitored by the disappearance of the tertiary amine spot on TLC.

  • Purification: Cool the reaction mixture to room temperature. The quaternary ammonium salt may precipitate. If so, filter the solid. If not, remove the solvent under reduced pressure. Wash the crude product with cold diethyl ether to remove unreacted alkyl bromide. Recrystallize from a suitable solvent system (e.g., acetone/ether) to obtain the pure cationic surfactant.[5]

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

The resulting cationic surfactant is expected to exhibit good surface activity. The critical micelle concentration (CMC) is anticipated to be in the millimolar range, influenced by the bulky cyclohexyl group.

PropertyExpected ValueReference (for similar structures)
Appearance White to off-white solid
Critical Micelle Concentration (CMC) 0.5 - 5 mM[6][7]
Surface Tension at CMC (γCMC) 30 - 40 mN/m[8]
Non-Ionic Surfactants: N-Acyl Amides

Non-ionic surfactants are valued for their low irritation potential and stability in the presence of electrolytes.[9] A straightforward route to a non-ionic surfactant from this compound is through N-acylation with a long-chain fatty acid chloride to form a fatty acid amide.[10]

A This compound B N-Acylation (Schotten-Baumann conditions) A->B Dodecanoyl chloride, NaOH(aq) C N-(3-cyclohexylpropyl)dodecanamide (Non-ionic Surfactant) B->C D Purification (Recrystallization) C->D E Characterization (NMR, IR, MS) D->E

Caption: Synthetic workflow for a non-ionic surfactant.

  • Reaction Setup: In a 250 mL beaker, dissolve 14.1 g (0.1 mol) of this compound in 100 mL of 1M sodium hydroxide solution. Cool the mixture in an ice bath.

  • Reagent Addition: While stirring vigorously, slowly add 21.9 g (0.1 mol) of dodecanoyl chloride dropwise. A white precipitate will form.

  • Reaction: Continue stirring in the ice bath for 1 hour after the addition is complete, then allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Purification: Filter the solid precipitate and wash thoroughly with cold water until the washings are neutral. Dry the crude product in a vacuum oven. Recrystallize from ethanol or an ethanol/water mixture to obtain the pure N-(3-cyclohexylpropyl)dodecanamide.[11][12]

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

This N-acyl amide is expected to have limited water solubility but function as a non-ionic surfactant, particularly as an emulsifier or thickening agent.

PropertyExpected Value
Appearance White waxy solid
Melting Point 70 - 90 °C
Solubility Insoluble in cold water, may form dispersions in hot water. Soluble in organic solvents.

Part 2: Synthesis of Dyes from this compound

While the synthesis of traditional azo dyes from aliphatic amines is challenging due to the instability of the corresponding diazonium salts, other classes of dyes can be readily prepared. Formazan dyes, which are intensely colored compounds, can be synthesized from aliphatic amines.[13]

Formazan Dyes

Formazan dyes are characterized by the –N=N–C(R)=N–NH– backbone and can be synthesized by coupling a diazonium salt with a hydrazone. In this proposed synthesis, this compound is first converted to a hydrazone, which then couples with a diazonium salt derived from an aromatic amine.

cluster_0 Hydrazone Formation cluster_1 Diazonium Salt Formation A This compound B Reaction with Benzaldehyde A->B C Benzaldehyde (3-cyclohexylpropyl)hydrazone B->C G Azo Coupling C->G D Aniline E Diazotization D->E NaNO₂, HCl, 0-5 °C F Benzenediazonium chloride E->F F->G H 1,5-Diphenyl-3-(3-cyclohexylpropyl)formazan (Formazan Dye) G->H I Purification & Characterization H->I

Caption: Synthetic workflow for a formazan dye.

Step 1: Synthesis of Benzaldehyde Phenylhydrazone (Intermediate)

  • Reaction Setup: In a 100 mL flask, dissolve 5.3 g (0.05 mol) of benzaldehyde in 25 mL of ethanol.

  • Reagent Addition: Add 5.4 g (0.05 mol) of phenylhydrazine. A few drops of glacial acetic acid can be added as a catalyst.

  • Reaction: Stir the mixture at room temperature for 1 hour. A precipitate should form.

  • Purification: Cool the mixture in an ice bath, filter the solid, wash with cold ethanol, and dry to obtain benzaldehyde phenylhydrazone.[14]

Step 2: Diazotization of this compound

Note: This step deviates from the standard formazan synthesis which typically uses an aromatic amine for the diazonium salt. A more appropriate method for incorporating the aliphatic amine is to first form a hydrazone from it, and then couple that with an aromatic diazonium salt. The workflow and protocol below reflect this more chemically sound approach.

Revised Step 2: Diazotization of Aniline

  • Reaction Setup: In a 250 mL beaker, dissolve 4.65 g (0.05 mol) of aniline in a mixture of 15 mL concentrated hydrochloric acid and 15 mL of water. Cool the solution to 0-5 °C in an ice-salt bath.

  • Reagent Addition: In a separate beaker, dissolve 3.5 g (0.05 mol) of sodium nitrite in 10 mL of water and cool the solution.

  • Diazotization: Slowly add the cold sodium nitrite solution to the aniline hydrochloride solution, keeping the temperature below 5 °C. Stir for 15 minutes to form the benzenediazonium chloride solution.

Step 3: Coupling to Form the Formazan Dye

  • Reaction Setup: In a 500 mL beaker, dissolve 9.8 g (0.05 mol) of the benzaldehyde phenylhydrazone (from Step 1) in 100 mL of pyridine and cool to 0-5 °C.

  • Coupling Reaction: Slowly add the cold benzenediazonium chloride solution (from revised Step 2) to the hydrazone solution with constant stirring, maintaining the temperature below 10 °C.[14]

  • Reaction: After the addition is complete, stir the mixture for 4 hours in the cold.

  • Precipitation and Purification: Pour the reaction mixture into 500 mL of ice-cold water. The formazan dye will precipitate. Filter the solid, wash thoroughly with water, and then with a small amount of cold methanol. Recrystallize from ethanol to obtain the pure formazan dye.

  • Characterization: Characterize the dye using UV-Vis spectroscopy to determine its absorption maximum (λmax), as well as FT-IR and NMR for structural confirmation.

Formazan dyes are known for their intense colors. The specific color of the synthesized dye will depend on the substituents on the aromatic rings. The presence of the cyclohexylpropyl group may influence its solubility in different solvents and its affinity for various substrates.

PropertyExpected ValueReference
Appearance Deeply colored solid (e.g., red, blue, or purple)[2]
λmax (in Ethanol) 450 - 600 nm[2]
Solubility Soluble in organic solvents like ethanol, acetone, and chloroform.

Conclusion

This compound is a versatile and valuable building block for the synthesis of a range of functional molecules. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel cationic and non-ionic surfactants, as well as intensely colored formazan dyes. The unique structural features of this alicyclic amine offer opportunities to create materials with tailored properties for a wide array of applications, from industrial detergents and coatings to advanced materials and biomedical research. Further optimization of these protocols and exploration of other synthetic routes will undoubtedly expand the utility of this promising chemical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Cyclohexylpropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-Cyclohexylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile primary amine. As a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, achieving high purity of this compound is critical for downstream applications where impurities can significantly impact reaction outcomes, biological activity, and overall product safety and efficacy.[1][2][3][4][5]

This resource is structured in a question-and-answer format to directly address specific issues you may face in the laboratory. We will delve into the rationale behind various purification strategies, offering practical, field-proven insights to help you optimize your experimental workflow and obtain this compound of the desired purity.

Understanding the Starting Material: Crude this compound

Before diving into purification techniques, it is crucial to understand the potential impurity profile of the crude material. This compound is commonly synthesized via the reductive amination of 3-cyclohexylpropanal with ammonia.[6][7] This synthetic route, while efficient, can lead to a variety of impurities that must be removed.

Diagram: Synthesis and Potential Impurities

cluster_impurities Potential Impurities 3-Cyclohexylpropanal 3-Cyclohexylpropanal Crude Product Mixture Crude Product Mixture 3-Cyclohexylpropanal->Crude Product Mixture Ammonia (NH3) Ammonia (NH3) Ammonia (NH3)->Crude Product Mixture Reducing Agent Reducing Agent Reducing Agent->Crude Product Mixture Unreacted Aldehyde Unreacted Aldehyde Crude Product Mixture->Unreacted Aldehyde Secondary Amine Secondary Amine Crude Product Mixture->Secondary Amine Tertiary Amine Tertiary Amine Crude Product Mixture->Tertiary Amine Alcohol Byproduct Alcohol Byproduct Crude Product Mixture->Alcohol Byproduct This compound (Desired Product) This compound (Desired Product) Crude Product Mixture->this compound (Desired Product) Purification Peak Tailing Observed Peak Tailing Observed Add Triethylamine to Eluent Add Triethylamine to Eluent Peak Tailing Observed->Add Triethylamine to Eluent Use Amine-Functionalized Silica Use Amine-Functionalized Silica Peak Tailing Observed->Use Amine-Functionalized Silica Optimize Solvent Gradient Optimize Solvent Gradient Peak Tailing Observed->Optimize Solvent Gradient Improved Peak Shape Improved Peak Shape Add Triethylamine to Eluent->Improved Peak Shape Use Amine-Functionalized Silica->Improved Peak Shape Optimize Solvent Gradient->Improved Peak Shape

References

Identifying common byproducts in 3-Cyclohexylpropan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Cyclohexylpropan-1-amine (CAS 4361-44-8).[1][2] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formation encountered during the synthesis of this valuable aliphatic amine building block.[3][4] We will delve into the mechanistic origins of common impurities and provide field-proven troubleshooting strategies and purification protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common industrial and lab-scale synthesis routes for this compound?

A1: The two most prevalent and scalable methods are the reductive amination of 3-cyclohexylpropanal and the catalytic hydrogenation of 3-cyclohexylpropionitrile. Reductive amination is often favored for its versatility and the use of readily available reducing agents.[3][5][6] Catalytic hydrogenation of the corresponding nitrile is also a robust method, particularly in settings equipped for high-pressure reactions.[7]

Q2: My post-reaction mass spec analysis shows a major impurity at M+124 (e.g., ESI-MS m/z around 266 for [M+H]⁺). What is this byproduct?

A2: This is almost certainly the secondary amine, Bis(3-cyclohexylpropyl)amine . Its molecular weight is 265.49 g/mol . This is the most common byproduct in both major synthetic routes. It forms when the desired product, this compound, acts as a nucleophile and reacts with a reaction intermediate (either the starting aldehyde in reductive amination or the intermediate imine in nitrile hydrogenation).

Q3: My yield of the target amine is low, and I've isolated a significant amount of 3-Cyclohexylpropan-1-ol. What caused this?

A3: This issue is specific to the reductive amination route. It indicates that your reducing agent directly reduced the starting material, 3-cyclohexylpropanal, to the corresponding alcohol. This typically happens when the reducing agent is not sufficiently selective for the iminium ion over the carbonyl group, or when the reaction conditions (like pH) do not favor imine formation. Using a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) can mitigate this.[8]

Q4: How can I minimize the formation of the secondary amine byproduct during reductive amination?

A4: The key is to leverage Le Châtelier's principle and kinetics. Using a large excess of the ammonia source (e.g., ammonium acetate, or ammonia in an alcoholic solvent) will statistically favor the reaction of the aldehyde with ammonia over its reaction with the primary amine product. Additionally, ensuring the reduction of the imine intermediate is rapid and efficient can prevent the accumulation of intermediates that lead to side reactions.

Section 2: Troubleshooting Guide by Synthesis Method

This section provides a detailed analysis of byproducts and mitigation strategies for the two primary synthetic pathways.

Method A: Reductive Amination of 3-Cyclohexylpropanal

Reductive amination is a powerful C-N bond-forming reaction where a carbonyl compound reacts with an amine source to form an imine (or iminium ion), which is subsequently reduced in situ to the target amine.[6]

Reaction Pathway and Byproduct Formation

G Start 3-Cyclohexylpropanal Imine Intermediate Imine Start->Imine + NH3 - H2O Alcohol 3-Cyclohexylpropan-1-ol (Byproduct) Start->Alcohol + [H] (Direct Reduction) Ammonia Ammonia (NH3) Product This compound (Target Product) Imine->Product SecondaryAmine Bis(3-cyclohexylpropyl)amine (Byproduct) Product->SecondaryAmine + 3-Cyclohexylpropanal + [H] ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Start ReducingAgent->Imine

Caption: Reductive amination pathway and common side reactions.

Troubleshooting Common Issues
Problem / Observation Probable Mechanistic Cause Recommended Solution & Protocol
High level of secondary amine The primary amine product outcompetes ammonia in reacting with the starting aldehyde, forming a new imine that is then reduced.1. Increase Ammonia Equivalents: Use a large excess (5-10 equivalents) of the ammonia source (e.g., ammonium acetate, ammonia in methanol).[8] 2. Control Reagent Addition: If practical, add the reducing agent slowly to the mixture of aldehyde and ammonia to ensure the imine is reduced as it forms.
Significant alcohol byproduct The reducing agent is not selective and reduces the aldehyde carbonyl faster than or concurrent with imine formation. This is common with powerful hydrides like NaBH₄ at neutral pH.1. Use a Selective Reducing Agent: Switch to Sodium triacetoxyborohydride (NaBH(OAc)₃). It is milder and selectively reduces the protonated iminium ion over the neutral carbonyl.[8] 2. Optimize pH: Maintain a slightly acidic pH (around 5-6) using acetic acid to promote the formation and protonation of the imine, which accelerates its reduction.[8]
Residual starting aldehyde Incomplete reaction due to insufficient reducing agent, poor kinetics (low temperature/time), or deactivation of reagents.1. Verify Stoichiometry: Ensure at least 1.2-1.5 equivalents of the reducing agent are used. 2. Increase Reaction Time/Temperature: Monitor the reaction by TLC or GC-MS and extend the reaction time or gently increase the temperature (e.g., to 40°C) if the reaction stalls.
Method B: Catalytic Hydrogenation of 3-Cyclohexylpropionitrile

This method involves the reduction of the nitrile functional group to a primary amine using hydrogen gas and a metal catalyst, typically Palladium on Carbon (Pd/C) or Raney Nickel.

Reaction Pathway and Byproduct Formation

G Start 3-Cyclohexylpropionitrile Imine Intermediate Imine Start->Imine + H2 Catalyst H2, Pd/C Catalyst->Imine Product This compound (Target Product) Imine->Product SecondaryAmine Bis(3-cyclohexylpropyl)amine (Byproduct) Product->SecondaryAmine + Intermediate Imine - NH3

Caption: Nitrile hydrogenation pathway and secondary amine formation.

Troubleshooting Common Issues
Problem / Observation Probable Mechanistic Cause Recommended Solution & Protocol
High level of secondary amine The primary amine product attacks the intermediate imine on the catalyst surface, leading to the formation of a secondary amine after elimination of ammonia and further reduction.1. Use Acidic Additives: The presence of an acid (e.g., H₂SO₄, NaH₂PO₄) can protonate the primary amine product, rendering it non-nucleophilic and preventing it from reacting with the imine intermediate.[7] 2. Add Ammonia: Conducting the hydrogenation in a solution of ammonia can suppress the side reaction by shifting the equilibrium away from secondary amine formation.
Incomplete conversion Catalyst deactivation (poisoning), insufficient hydrogen pressure, or non-optimal temperature/solvent conditions.1. Ensure Catalyst Quality: Use fresh, high-quality catalyst. 2. Optimize Conditions: Increase hydrogen pressure (e.g., 5-10 bar). Ensure the solvent (e.g., methanol, ethanol) is appropriate and pure.[7] 3. Monitor Reaction: Track hydrogen uptake to determine the reaction endpoint.

Section 3: General Purification & Characterization

Effective purification is critical for isolating this compound with high purity.[3] A multi-step approach is often required.

General Purification Workflow

G Crude Crude Reaction Mixture Workup Aqueous Workup (Quench & pH Adjustment) Crude->Workup Extraction Liquid-Liquid Extraction (e.g., DCM or EtOAc vs. aq. HCl) Workup->Extraction Combine Combine Organic/Aqueous Layers (Basify & Back-extract) Extraction->Combine Dry Dry & Concentrate Combine->Dry Final Final Purification Dry->Final Chroma Flash Chromatography Final->Chroma Lab Scale Distill Vacuum Distillation Final->Distill Large Scale Pure Pure Product >98% Chroma->Pure Distill->Pure

Caption: General workflow for purification of the target amine.

Protocol 1: Acid-Base Extraction

This protocol is essential for separating the basic amine product from neutral (alcohol, unreacted aldehyde) or acidic impurities.

  • Cool the crude reaction mixture in an ice bath.

  • Carefully quench any remaining reducing agent (e.g., by adding water or saturated Rochelle's salt solution).

  • Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., dichloromethane or ethyl acetate) and water.

  • Acidify the aqueous layer with 1M HCl to a pH of ~2. This protonates the primary and secondary amine products, making them water-soluble.

  • Separate the layers. The neutral impurities (like 3-cyclohexylpropan-1-ol) will remain in the organic layer.

  • Wash the acidic aqueous layer with fresh organic solvent to remove any residual neutral impurities.

  • Basify the aqueous layer to a pH of >12 with 5M NaOH or KOH. This deprotonates the amines, making them insoluble in water.

  • Extract the free amine product into a fresh organic solvent (3x portions).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.

Protocol 2: Flash Column Chromatography

This is the most effective method for separating the primary amine from the higher Rf secondary amine on a lab scale.[3]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient system is often most effective. Start with a non-polar eluent and gradually increase polarity.

    • Typical System: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH₄OH).

    • Example Gradient: Start with 100% DCM, progressing to 98:2:0.2 (DCM:MeOH:NH₄OH), and then to 95:5:0.5. The small amount of base deactivates acidic sites on the silica, preventing peak tailing of the amines.

Byproduct Characterization Data

Use this table to assist in the identification of species in your reaction mixture by mass spectrometry.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
This compound (Product) C₉H₁₉N141.25142.26
Bis(3-cyclohexylpropyl)amine (Byproduct) C₁₈H₃₅N265.49266.50
3-Cyclohexylpropan-1-ol (Byproduct) C₉H₁₈O142.24143.25
3-Cyclohexylpropanal (Starting Material) C₉H₁₆O140.22141.23
3-Cyclohexylpropionitrile (Starting Material) C₉H₁₅N137.22138.23

References

Technical Support Center: 3-Cyclohexylpropan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex chemical synthesis, this technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction yield for 3-Cyclohexylpropan-1-amine. As a Senior Application Scientist, my goal is to distill complex synthetic challenges into actionable, field-proven insights, ensuring your path to a high-purity product is both efficient and scientifically sound.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will delve into the most prevalent synthetic routes, dissect common challenges, and provide step-by-step protocols to maximize your yield and purity.

FAQ 1: What are the primary synthetic routes to this compound, and how do they compare?

There are two principal and highly effective methods for synthesizing this compound: the catalytic hydrogenation of 3-cyclohexylpropionitrile and the reductive amination of 3-cyclohexylpropanal. The choice between them often depends on the availability of starting materials, scale, and specific equipment capabilities.

  • Hydrogenation of 3-Cyclohexylpropionitrile : This is a robust and high-yielding method, particularly suitable for larger-scale synthesis. It involves the reduction of a nitrile functional group to a primary amine.

  • Reductive Amination of 3-Cyclohexylpropanal : This versatile two-step, one-pot reaction involves forming an imine from an aldehyde and an ammonia source, which is then reduced in situ to the target amine.[1]

Below is a workflow to aid in selecting the appropriate synthetic route.

cluster_0 cluster_1 start Starting Material Availability a1 3-Cyclohexylpropionitrile start->a1 Nitrile Available a2 3-Cyclohexylpropanal start->a2 Aldehyde Available b1 Route 1: Catalytic Hydrogenation a1->b1 b2 Route 2: Reductive Amination a2->b2 end Product: this compound b1->end High Yield (80-95%) Scalable b2->end Good Yield (70-95%) Milder Conditions

Caption: Synthetic route selection workflow.

Data Summary: Comparison of Primary Synthetic Routes
FeatureCatalytic Hydrogenation of NitrileReductive Amination of Aldehyde
Starting Material 3-Cyclohexylpropionitrile3-Cyclohexylpropanal, Ammonia Source
Key Reagents H₂, Catalyst (e.g., Pd/C, Raney Ni)Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃)
Typical Yield 80-95%[2]70-95%[2]
Pros High atom economy, high yields, proven scalability.Milder reaction conditions, avoids high-pressure H₂, wide substrate scope.[1]
Cons Requires high-pressure hydrogenation equipment, potential for catalyst poisoning.Can generate toxic byproducts (e.g., HCN from NaBH₃CN), risk of over-alkylation.[1]

FAQ 2: My nitrile hydrogenation is stalling or giving low yields. What should I investigate?

Low yields in the catalytic hydrogenation of 3-cyclohexylpropionitrile are typically traced back to catalyst issues, suboptimal reaction conditions, or the formation of secondary amine byproducts.

A. Catalyst Inactivation or Insufficiency: The catalyst is the heart of the reaction. Its activity can be compromised by impurities in the starting material or solvent.

  • Recommendation:

    • Ensure the 3-cyclohexylpropionitrile starting material is pure. Consider passing it through a short plug of activated carbon or alumina to remove potential catalyst poisons.

    • Use a high-quality catalyst from a reputable supplier. For palladium on carbon (Pd/C), a 5-10% loading is standard.

    • Increase catalyst loading if the reaction remains sluggish, but be mindful of cost implications on a larger scale.

B. Suboptimal Hydrogen Pressure & Temperature: These two parameters are intrinsically linked. Insufficient pressure will result in a slow reaction rate, while excessive temperature can promote side reactions.

  • Recommendation:

    • For lab-scale reactions using Pd/C, a hydrogen pressure of 4-6 bar is a good starting point.[3][4][5]

    • Begin the reaction at a moderate temperature (e.g., 30-50°C).[3][4][5] If the reaction is slow, a gradual increase to 80°C can be beneficial, but monitor for byproduct formation.

C. Suppression of Secondary Amine Formation: A significant yield loss in nitrile hydrogenation is often due to the formation of the secondary amine, bis(3-cyclohexylpropyl)amine. This occurs when the intermediate imine reacts with the newly formed primary amine product.[5]

cluster_main Nitrile Hydrogenation Pathway cluster_side Side Reaction cluster_solution Suppression Strategy Nitrile 3-Cyclohexylpropionitrile Imine Intermediate Imine Nitrile->Imine + H₂/Catalyst PrimaryAmine Product: this compound (Desired) Imine->PrimaryAmine + H₂/Catalyst SecondaryAmine Secondary Amine Byproduct (Undesired) Imine->SecondaryAmine + PrimaryAmine Ammonia Add Excess NH₃ Ammonia->Imine Shifts Equilibrium (Le Chatelier's Principle)

Caption: Suppression of secondary amine byproduct.

  • Recommendation:

    • Ammonia Addition: The most effective strategy is to conduct the hydrogenation in a solvent saturated with ammonia (e.g., ethanolic ammonia). The excess ammonia competes with the primary amine product for reaction with the intermediate imine, effectively suppressing secondary amine formation.

    • Acidic Additives: The use of acidic additives like NaH₂PO₄ can protonate the primary amine product, rendering it less nucleophilic and reducing its ability to form the secondary amine.[3][4][5]

FAQ 3: My reductive amination yield is poor. How can I troubleshoot it?

Reductive amination is a powerful technique, but its success hinges on the delicate balance between imine formation and reduction.[6]

Troubleshooting Workflow: Reductive Amination

cluster_no Aldehyde Remaining cluster_yes Aldehyde Consumed start Low Yield in Reductive Amination q1 Analyze Crude Reaction Mixture (TLC, GC-MS) Is starting aldehyde consumed? start->q1 a1 Check pH of reaction. Is it weakly acidic (pH 5-6)? q1->a1 No b1 Are there spots other than product? (e.g., alcohol from aldehyde reduction) q1->b1 Yes a2 Imine formation is pH-dependent. Adjust with acetic acid. a1->a2 No a3 Consider a different ammonia source (e.g., NH₄OAc). a1->a3 Yes b2 Reducing agent is too strong or was added too early. Use a selective agent like NaBH₃CN. b1->b2 Yes, alcohol present b3 Check for over-alkylation products (secondary/tertiary amines). b1->b3 Yes, higher MW products b4 Use a large excess of ammonia source to favor primary amine formation. b3->b4

Caption: Troubleshooting flowchart for reductive amination.

A. pH Control is Critical: Imine formation is catalyzed by acid, but too much acid will protonate the amine nucleophile (ammonia), rendering it inactive. The optimal pH is typically between 5 and 6.

  • Protocol: Add a weak acid, such as acetic acid, to your reaction mixture. You can monitor the pH with test strips. Using an ammonium salt like ammonium acetate can act as both the ammonia source and a buffer.

B. Choice of Reducing Agent: The ideal reducing agent for this reaction is one that selectively reduces the imine C=N bond in the presence of the starting aldehyde's C=O bond.[7]

  • Recommendation:

    • Sodium Cyanoborohydride (NaBH₃CN): This is the classic choice. It is mild enough not to reduce the aldehyde but is highly effective at reducing the protonated imine (iminium ion).[8] Yields of 70-95% are common.[2]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is an excellent, safer alternative to NaBH₃CN that avoids the generation of cyanide waste. It is particularly effective for one-pot reactions.[7]

C. Managing Stoichiometry: To prevent the newly formed this compound from acting as a nucleophile and reacting with more aldehyde (leading to secondary and tertiary amines), the ammonia source should be in large excess.

  • Recommendation: Use at least 3-5 equivalents of the ammonia source (e.g., ammonium acetate) relative to the 3-cyclohexylpropanal.

FAQ 4: How can I purify this compound to >99%?

Achieving high purity requires selecting a method appropriate for the scale of your synthesis and the nature of the impurities.

Recommended Purification Methods
MethodScaleAchievable PurityBest For Removing
Vacuum Distillation Large (>>1 g)90-98%[2]High-boiling impurities, catalyst residues.
Flash Column Chromatography Small (<5 g)95-99%[2]Structurally similar byproducts (e.g., secondary amine).
Acid-Base Extraction All Scales>98% (Post-distillation)Non-basic organic impurities, starting aldehyde/nitrile.

A. Protocol: Lab-Scale Purification via Acid-Base Extraction

This classic technique leverages the basicity of the amine to separate it from neutral or acidic impurities.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous hydrochloric acid (HCl). The amine will be protonated (R-NH₃⁺Cl⁻) and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the aqueous layers. Wash this combined aqueous layer with a fresh portion of organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 4M aqueous sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 12). This deprotonates the ammonium salt and regenerates the free amine, which may appear as a cloudy precipitate or an oily layer.

  • Final Extraction: Extract the free amine back into a fresh organic solvent (DCM or ethyl acetate). Repeat 2-3 times.

  • Drying and Concentration: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

B. Protocol: Large-Scale Purification via Vacuum Distillation

For multi-gram quantities, distillation is the most efficient method.

  • Setup: Assemble a distillation apparatus suitable for vacuum operation. A short-path distillation head is recommended to minimize product loss.

  • Conditions: this compound has a reported boiling point of 191.8°C at atmospheric pressure and distills at 140-160°C under reduced pressure.[2][9]

  • Procedure: Heat the crude oil under vacuum. Collect the fraction that distills within the expected temperature range. Discard the initial forerun and the high-boiling residue.

References

Navigating the Nuances of 3-Cyclohexylpropan-1-amine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support center for 3-Cyclohexylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth assistance for challenges encountered during experimentation. While the inquiry specified challenges related to the viscosity of this compound, a comprehensive review of available literature and supplier documentation does not indicate that this compound is classified as a viscous liquid under standard laboratory conditions. In fact, its physical properties are more aligned with those of a standard, non-viscous liquid amine.

Therefore, to provide the most accurate and useful guidance, this document is structured in two parts. Part 1 directly addresses the known handling challenges and properties of this compound. Part 2 offers a general, but detailed, troubleshooting guide for handling genuinely viscous liquids, a valuable skill set in any chemical laboratory.

Part 1: Technical Support for this compound

This compound is a primary amine with a cyclohexyl moiety, making it a useful building block in pharmaceutical and chemical synthesis.[1] Its proper handling is crucial for experimental success and laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound?

A1: As with many primary amines, this compound is an irritant and can be harmful if swallowed.[2] It is crucial to handle it in a well-ventilated area, preferably a fume hood, and to wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4] The compound has a flash point of approximately 64.7 °C, so it should be kept away from ignition sources.[1][4]

Q2: I'm having trouble dissolving this compound for my reaction. What are suitable solvents?

A2: this compound is sparingly soluble in water but is soluble in many organic solvents such as ethanol and ether.[3] For reactions, anhydrous tetrahydrofuran (THF) is a commonly used solvent, particularly in procedures involving reducing agents like lithium aluminum hydride (LiAlH4).[1] The choice of solvent will ultimately depend on the specific reaction conditions and the other reagents involved.

Q3: My reaction with this compound is not proceeding as expected. What are some common pitfalls?

A3: The primary amine group of this compound is a nucleophile and a base. Common issues in reactions can stem from:

  • Moisture: The amine can react with water, and for reactions requiring anhydrous conditions (e.g., with Grignard reagents or LiAlH4), it is critical to use dry solvents and handle the reagents under an inert atmosphere.[1]

  • Incompatible Reagents: The amine will react with acids, acid chlorides, and other electrophiles. Ensure that your reaction medium and other reagents are compatible.

  • Temperature Control: As with many chemical reactions, the temperature can significantly impact the outcome. For instance, when using reactive reagents like n-butyllithium in syntheses involving similar amines, cooling to low temperatures (e.g., -78 °C) is often necessary to control the reaction.[5]

Troubleshooting Guide
Issue Potential Cause Troubleshooting Steps
Low Reaction Yield Presence of moisture or other impurities.Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Purify the this compound if its purity is in doubt.
Incorrect stoichiometry or reaction conditions.Verify the molar ratios of your reactants. Optimize the reaction temperature and time based on literature precedents for similar transformations.
Formation of Side Products Amine acting as a base rather than a nucleophile.If the desired reaction is nucleophilic addition or substitution, consider using a non-nucleophilic base to handle any necessary deprotonation steps separately.
Over-alkylation of the amine.In alkylation reactions, the primary amine can react further to form secondary and tertiary amines. Use a large excess of the amine or protect the amine group if necessary.
Difficulty in Product Isolation Emulsion formation during aqueous workup.Amines can act as surfactants. To break emulsions, try adding a saturated brine solution or a small amount of a different organic solvent.
Experimental Protocol: N-Benzoylation of this compound

This protocol details a standard acylation reaction, a common use for primary amines like this compound.

  • Preparation: In a round-bottom flask, dissolve 10 mmol of this compound in 20 mL of dichloromethane (DCM).

  • Addition of Base: Add 1.2 equivalents (12 mmol) of triethylamine to the solution.

  • Acylation: Cool the mixture in an ice bath. Slowly add 1.1 equivalents (11 mmol) of benzoyl chloride dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding 20 mL of water. Separate the organic layer. Wash the organic layer successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

N_Benzoylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve this compound in DCM prep2 Add Triethylamine prep1->prep2 react1 Cool in Ice Bath prep2->react1 react2 Add Benzoyl Chloride react1->react2 react3 Stir at Room Temp react2->react3 workup1 Quench with Water react3->workup1 workup2 Wash Organic Layer workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Column Chromatography workup3->purify

Caption: Workflow for N-Benzoylation of this compound.

Part 2: General Troubleshooting Guide for Handling Viscous Liquids

While this compound is not notably viscous, many other reagents used in scientific research are. This section provides a comprehensive guide to the challenges and solutions for handling these materials.

Frequently Asked Questions (FAQs)

Q1: What makes a liquid viscous, and why is it challenging to handle in the lab?

A1: Viscosity is a measure of a fluid's resistance to flow. It arises from the internal friction between molecules. Highly viscous liquids, like glycerol or honey, have strong intermolecular forces. These forces make them difficult to pipette accurately, lead to the formation of air bubbles, and can leave a significant residue on container and pipette tip surfaces, all of which compromise experimental reproducibility.

Q2: What is the best pipetting technique for viscous liquids?

A2: Reverse pipetting is the most recommended technique. In this method, you aspirate more liquid than needed by depressing the plunger to the second stop, and then dispense the desired volume by depressing only to the first stop. This leaves the excess liquid in the tip, which helps to compensate for the film of liquid that clings to the inner surface of the tip.

Q3: Are there specialized tools for handling viscous liquids?

A3: Yes, several tools can significantly improve the handling of viscous liquids:

  • Positive-displacement pipettes: These use a piston that comes into direct contact with the liquid, scraping it off the capillary walls during dispensing. This is the most accurate method for highly viscous or dense liquids.

  • Wide-bore pipette tips: A larger opening reduces the shear forces on the liquid and makes it easier to aspirate and dispense.

  • Low-retention pipette tips: These have a hydrophobic inner surface that reduces the amount of liquid that adheres to the tip.

Troubleshooting Guide for Viscous Liquids
Issue Potential Cause Troubleshooting Steps
Inaccurate Pipetting Volume Liquid clinging to the pipette tip.Use the reverse pipetting technique. Switch to low-retention or wide-bore pipette tips. For highest accuracy, use a positive-displacement pipette.
Aspiration is too fast, creating air bubbles.Decrease the aspiration speed to allow the viscous liquid to flow into the tip smoothly.
Air Bubbles in the Pipette Tip Rapid aspiration or dispensing.Use a slow and steady motion for both aspirating and dispensing. Pause after aspiration to allow the liquid to settle in the tip.
Sample Loss/Residue Liquid adhering to the original container.If possible, warm the viscous liquid gently to reduce its viscosity before handling. Use a spatula to scrape the sides of the container.
Inconsistent Dispensing Incomplete dispensing due to surface tension.Dispense the liquid against the wall of the receiving vessel to help pull the entire volume out of the tip.
Experimental Protocol: Preparing a 50% Glycerol Stock Solution

This protocol details the preparation of a common viscous solution and highlights techniques for accurate handling.

  • Preparation: Place a beaker with 50 mL of sterile water on a magnetic stir plate.

  • Measurement of Glycerol:

    • By Volume (with caution): Use a wide-bore pipette tip and the reverse pipetting technique to measure 50 mL of glycerol. Slowly dispense the glycerol into the stirring water.

    • By Weight (recommended): For higher accuracy, place the beaker of water on a tared balance. Pipette glycerol into the water until the desired weight is reached (density of glycerol is 1.26 g/mL).

  • Mixing: Allow the solution to stir until the glycerol is completely dissolved and the solution is homogenous. This may take some time due to the high viscosity of glycerol.

  • Storage: Autoclave the solution for sterilization and store at room temperature.

Viscous_Liquid_Troubleshooting cluster_technique Pipetting Technique cluster_speed Aspiration/Dispensing Speed cluster_tools Equipment cluster_advanced Advanced Solutions start Inaccurate Pipetting of Viscous Liquid q1 Are you using reverse pipetting? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Implement reverse pipetting. q2 Is your pipetting speed slow and steady? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Slow down your pipetting motion. q3 Are you using wide-bore or low-retention tips? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Switch to appropriate tips. solution1 Consider using a positive-displacement pipette. a3_yes->solution1 solution2 Gently warm the liquid to reduce viscosity. a3_yes->solution2 solution3 Dispense by weight instead of volume. a3_yes->solution3

Caption: Troubleshooting decision tree for handling viscous liquids.

References

Technical Support Center: Column Chromatography of 3-Cyclohexylpropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 3-Cyclohexylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying primary aliphatic amines. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to enhance the efficiency and success of your separation workflows.

Introduction: The Challenge of Purifying Primary Amines

This compound (MW: 141.25 g/mol , Formula: C₉H₁₉N) is a primary aliphatic amine.[1][2] While structurally straightforward, its basic nature presents significant challenges during purification via normal-phase column chromatography on standard silica gel. The primary amine group is a Brønsted base, which readily interacts with the acidic silanol groups (Si-OH) present on the surface of silica gel.[3][4] This strong, often irreversible, acid-base interaction leads to common chromatographic problems such as severe peak tailing, low recovery, and poor resolution.[5][6]

This guide will address these issues head-on, providing you with the expert knowledge to diagnose problems and implement effective solutions.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound stick to the silica gel column?

This is the most common issue encountered when purifying basic compounds like amines. The root cause is a strong acid-base interaction between the basic nitrogen atom of your amine and the acidic surface of the silica gel.[3] Silica gel's surface is covered with silanol groups (Si-OH), which are Brønsted acids.[4] These acidic sites can protonate the amine, forming a salt that adsorbs very strongly to the stationary phase, leading to poor elution, significant peak tailing, or even complete retention of the compound on the column.[4][6]

Q2: What is the best stationary phase for purifying this amine?

While standard silica gel can be used with modifications to the mobile phase, alternative stationary phases are often a better choice for a more robust and reproducible separation.[7]

Stationary PhaseAdvantagesDisadvantagesBest For
Standard Silica Gel Inexpensive, widely available, extensive literature.Strongly acidic surface causes tailing and poor recovery for amines.[3]Cost-sensitive applications where mobile phase modification is acceptable.
Deactivated/End-capped Silica Residual silanol groups are chemically capped, reducing surface acidity and improving peak shape for basic analytes.[8]More expensive than standard silica. May still require some mobile phase modification.Improving peak symmetry without drastic changes to established protocols.
Basic Alumina (Al₂O₃) Basic surface eliminates the strong acid-base interaction, leading to excellent peak shapes for amines.[7][9]Activity can vary; requires careful selection of activity grade. Different selectivity compared to silica.Stubbornly basic compounds that show poor recovery on any type of silica.
Amine-Functionalized Silica The surface is bonded with an amino group, creating a more neutral environment that prevents strong interactions with basic compounds.[3][10] This allows for elution with simple non-polar solvents like hexane/ethyl acetate.[10]Higher cost. Can have lower loading capacity.High-purity separations where reproducibility and simple solvent systems are critical.

Q3: What is a good starting mobile phase for TLC analysis?

For a compound of moderate polarity like this compound, a good starting point for thin-layer chromatography (TLC) is a mixture of a non-polar and a polar solvent. However, due to the basicity of the amine, a modifier is almost always necessary when using a silica stationary phase.

A recommended starting system is 95:4:1 Dichloromethane / Methanol / Ammonium Hydroxide . The dichloromethane and methanol control the polarity, while the small amount of ammonium hydroxide acts as a competing base to saturate the acidic sites on the silica plate, preventing streaking and allowing the amine spot to migrate properly.[11][12] Alternatively, 0.5-1% triethylamine (TEA) can be used in place of ammonia.[13]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental issues in a Q&A format.

Q4: My TLC shows a long, comet-like streak instead of a round spot. What's wrong?

A streak on a TLC plate is the visual representation of peak tailing on a column. This indicates a strong, undesirable interaction between your amine and the stationary phase. The front of the spot moves with the solvent, but a "tail" of the compound remains adsorbed to the acidic silanol groups and moves much more slowly.

Solution Workflow:

  • Introduce a Basic Modifier: The most direct solution is to add a competing base to your developing solvent system. Prepare a new eluent containing 0.5-2% triethylamine (TEA) or a few drops of concentrated ammonium hydroxide.[13][14] This modifier will neutralize the acidic sites on the silica, allowing your analyte to travel as a more compact spot.

  • Increase Solvent Polarity: While adding a modifier, you may also need to increase the eluent's polarity. Try increasing the percentage of methanol in a DCM/MeOH system. A gradient of 0-10% methanol in dichloromethane (with 1% TEA throughout) is a common starting point.[11]

  • Switch to a Different Plate: If streaking persists, test your compound on an alumina or an amine-functionalized silica TLC plate.[9][10] This will confirm if the issue is fundamentally the acid-base interaction, as the streaking should be significantly reduced on these alternative surfaces.

Q5: My compound elutes from the column, but the peaks are very broad and show significant tailing. How can I improve the peak shape?

This is the column equivalent of the TLC streaking issue discussed above. Poor peak shape compromises resolution, leading to mixed fractions and lower yields of pure product.

Troubleshooting Workflow for Peak Tailing

G Problem Problem: Peak Tailing Observed Cause1 Cause: Strong Acid-Base Interaction Problem->Cause1 Cause2 Cause: Column Overload Problem->Cause2 Cause3 Cause: Poor Column Packing Problem->Cause3 Solution1a Solution: Add Competing Base to Eluent (e.g., 0.5-1% TEA or NH4OH) Cause1->Solution1a Solution1b Solution: Switch to Basic/Neutral Stationary Phase (Alumina, Amine-SiO2) Cause1->Solution1b Solution2 Solution: Reduce Sample Load (Rule of thumb: 1-5% of silica mass) Cause2->Solution2 Solution3 Solution: Repack Column Carefully Ensure a level, compact bed Cause3->Solution3

Caption: Troubleshooting workflow for peak tailing.

In-Depth Explanation:

  • Add a Competing Base: As with TLC, adding a volatile amine like triethylamine (TEA) or ammonium hydroxide to the mobile phase is the primary solution on silica gel.[11][15] The modifier acts as a silanol suppressor, interacting with the acidic sites and preventing the analyte from binding too strongly.[16] This improves the mass transfer kinetics, resulting in sharper, more symmetrical peaks.[10]

  • Reduce Sample Load: Overloading the column can saturate the stationary phase, leading to peak distortion that mimics tailing.[5][8] A general rule is to load no more than 1-5 g of crude material per 100 g of silica gel. If tailing affects all compounds, not just the amine, overloading is a likely culprit.

  • Switch Stationary Phase: If mobile phase modification does not provide the desired peak shape, switching to a more inert stationary phase like basic alumina or amine-functionalized silica is the most robust solution.[3][7]

Q6: I've achieved good separation on TLC, but the column chromatography is failing to resolve my compound from an impurity. What should I do?

Discrepancies between TLC and column chromatography can arise from several factors, including differences in heat dissipation, equilibration, and flow dynamics.

Troubleshooting Steps:

  • Ensure Proper Equilibration: Before loading your sample, flush the packed column with at least 5 column volumes (CV) of your initial mobile phase. If you are using a basic modifier (like TEA), it is critical that the modifier is present in this equilibration solvent to ensure the entire silica bed is neutralized before the sample is introduced.[11]

  • Optimize the Elution Gradient: If your compounds are close together on TLC (a low ΔRf), a shallow gradient is required for separation on the column. For example, instead of a 0-20% B gradient over 10 CV, try a 5-15% B gradient over 20 CV. This gives the compounds more time to interact with the stationary phase and resolve.

  • Change Solvent Selectivity: If a shallow gradient doesn't work, the solvent system may not have the right selectivity for your specific compounds. The "solvent selectivity triangle" (e.g., using solvents with different dipole, hydrogen-bonding, and dispersion properties) can be a guide. Try replacing ethyl acetate with methyl tert-butyl ether (MTBE) or dichloromethane to alter the interactions and potentially improve separation.[14] Flash column chromatography with a hexane/ethyl acetate eluent system (typically 9:1 to 5:1 ratios) is a versatile starting point for method development.[1]

Experimental Protocols

Protocol 1: Method Development via TLC with a Basic Modifier
  • Prepare Stock Solutions: Dissolve your crude this compound mixture in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of ~10 mg/mL.

  • Prepare Eluent Systems: Prepare small volumes (10-20 mL) of several mobile phases in sealed jars.

    • System A (Low Polarity): 95:5 Hexane / Ethyl Acetate + 0.5% TEA

    • System B (Medium Polarity): 80:20 Hexane / Ethyl Acetate + 0.5% TEA

    • System C (Higher Polarity): 95:5 Dichloromethane / Methanol + 0.5% TEA

  • Spot the TLC Plate: Using a capillary tube, spot your crude mixture on a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in one of the prepared jars, ensuring the solvent level is below the spots. Cover the jar and allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. After the solvent evaporates, visualize the spots. Primary amines can often be visualized using a ninhydrin stain followed by gentle heating. UV light may also be used if impurities are UV-active.

  • Analyze and Optimize: The ideal solvent system will give your desired compound an Rf value between 0.2 and 0.4, with clear separation from major impurities. Adjust the solvent ratios as needed to achieve this target.

Protocol 2: Column Chromatography Purification using a Basic Modifier
  • Select Eluent System: Based on the optimized TLC results (Protocol 1), prepare a sufficient volume of the mobile phase, including the basic modifier (e.g., 0.5% v/v TEA). Prepare a "starting eluent" (less polar, for loading and initial elution) and a "final eluent" (more polar, for eluting your compound).

  • Pack the Column: Select an appropriate size column. Slurry pack the silica gel using your starting eluent. Ensure the packing is uniform and free of air bubbles.

  • Equilibrate the Column: Run 3-5 column volumes of the starting eluent through the packed column to ensure it is fully equilibrated and the stationary phase is neutralized by the basic modifier.

  • Load the Sample: Dissolve your crude material in a minimal amount of dichloromethane or the starting eluent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Run the Column: Begin elution with the starting eluent. Collect fractions and monitor them by TLC. Gradually increase the polarity of the mobile phase according to your developed gradient to elute your target compound.

  • Combine and Concentrate: Analyze the collected fractions by TLC. Combine the fractions containing the pure this compound and remove the solvent under reduced pressure. The use of a volatile base like TEA is advantageous as it can be easily removed during evaporation.

References

Long-term storage and stability issues of 3-Cyclohexylpropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Cyclohexylpropan-1-amine (CAS 4361-44-8). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the long-term storage and stability of this versatile aliphatic amine. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and synthetic processes.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound, providing potential causes and actionable solutions.

Issue 1: Inconsistent Experimental Results or Reduced Reactivity

Symptoms:

  • Lower than expected yields in synthetic reactions where this compound is a reactant.

  • Inconsistent retention times or peak shapes in chromatographic analyses.

  • Shift in the expected pH of solutions prepared with the amine.

Potential Causes & Solutions:

Potential CauseScientific ExplanationTroubleshooting Protocol
Degradation due to CO₂ Absorption Primary amines like this compound are basic and can readily react with atmospheric carbon dioxide to form thermally reversible alkylammonium carbamates.[1] This reaction consumes the free amine, reducing its effective concentration and potentially introducing an impurity that can interfere with subsequent reactions.1. Inert Atmosphere Handling: Handle the amine under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to CO₂. 2. Degassing Solvents: Use solvents that have been degassed to remove dissolved CO₂. 3. Purification: If CO₂ absorption is suspected, consider purifying a small sample by vacuum distillation to remove the carbamate salt.[2]
Moisture Absorption (Hygroscopicity) Amines are known to be hygroscopic, meaning they can absorb moisture from the air.[3] The presence of water can alter the reaction conditions, affect the solubility of reagents, and potentially participate in side reactions, leading to reduced yields and the formation of byproducts.1. Dry Storage: Ensure the compound is stored in a tightly sealed container with a desiccant.[3] 2. Use of Dry Glassware: Always use oven-dried or flame-dried glassware for reactions. 3. Solvent Purity: Utilize anhydrous solvents in your reactions to prevent introducing water.
Oxidation While less common for saturated aliphatic amines under standard conditions, prolonged exposure to air and light can lead to gradual oxidation, forming various degradation products that can impact reactivity.1. Inert Gas Blanket: Store the amine under an inert gas blanket (nitrogen or argon).[4] 2. Light Protection: Store the container in a dark place or use an amber-colored vial to protect it from light.[5] 3. Antioxidant Addition: For very long-term storage, consider adding a small amount of a suitable antioxidant, though this should be evaluated for compatibility with your specific application.
Issue 2: Visible Changes in the Sample's Appearance

Symptoms:

  • The typically colorless to pale yellow liquid has developed a darker yellow or brownish tint.[2]

  • Formation of a precipitate or solid material in the liquid.

  • Increased viscosity of the amine.

Potential Causes & Solutions:

Potential CauseScientific ExplanationTroubleshooting Protocol
Formation of Carbamate Salts As mentioned previously, reaction with atmospheric CO₂ forms alkylammonium carbamates.[1] These salts may have limited solubility in the amine, leading to the formation of a precipitate, especially at lower temperatures.1. Solubility Test: Gently warm a small, affected sample. If the solid dissolves and reappears upon cooling, it is likely a carbamate salt. 2. Purification: Vacuum distillation can be an effective method for separating the pure amine from non-volatile carbamate salts.[2]
Oxidative Degradation The formation of colored impurities is often a sign of oxidation. These impurities can arise from complex, multi-step degradation pathways initiated by atmospheric oxygen.1. Purity Analysis: Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify potential degradation products.[2] 2. Purification: Depending on the nature of the impurities, purification methods such as vacuum distillation or flash column chromatography may be employed.[2]
Contamination The observed changes could be due to external contamination from improper handling, such as using a non-dedicated spatula or pipette.1. Review Handling Procedures: Ensure that all handling of the amine is performed with clean, dedicated equipment. 2. Isolate the Batch: If contamination is suspected, isolate the affected batch to prevent it from compromising other experiments.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2][5] The container should be protected from light by using an amber vial or by storing it in a dark location.[5] To mitigate moisture absorption, the use of a desiccant in the storage area is also recommended.[3]

Q2: How can I verify the purity of my this compound sample before use?

Several analytical techniques can be used to assess the purity of your sample. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for determining purity and identifying volatile impurities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide detailed structural information and help quantify impurities.[2] High-Performance Liquid Chromatography (HPLC) is also a valuable tool for quantifying non-volatile impurities with high precision.[2]

Q3: My this compound has been stored for a while and appears to have solidified at 2-8°C. Is it still usable?

While the melting point of this compound is not consistently reported, some aliphatic amines can solidify or become highly viscous at refrigerated temperatures.[2] This is not necessarily a sign of degradation. Allow the sample to slowly warm to room temperature. If it returns to a clear, colorless to pale yellow liquid, it is likely safe to use. However, if solids persist after warming, it could indicate the formation of carbamate salts or other impurities, and a purity check is recommended.

Q4: What are the primary degradation pathways for this compound?

The two most significant degradation pathways for this compound under typical laboratory conditions are reaction with atmospheric carbon dioxide and oxidation.

  • Reaction with Carbon Dioxide: This involves the nucleophilic attack of the amine on a CO₂ molecule, followed by deprotonation by a second amine molecule to form an alkylammonium carbamate salt.[1] This process is reversible.

  • Oxidation: While specific pathways for this molecule are not extensively documented, primary amines can undergo oxidation to form a variety of products, including imines, nitroso compounds, and eventually more complex degradation products, especially in the presence of light, heat, or metal catalysts.

Below is a diagram illustrating the formation of alkylammonium carbamate.

degradation_pathway cluster_reactants Reactants amine1 This compound zwitterion Zwitterionic Intermediate amine1->zwitterion Nucleophilic Attack co2 CO₂ co2->zwitterion amine2 This compound carbamate Alkylammonium Carbamate Salt amine2->carbamate zwitterion->carbamate Deprotonation

Caption: Formation of alkylammonium carbamate from this compound and CO₂.

Q5: Are there any specific materials that should be avoided for storing or handling this compound?

Yes, as a basic and corrosive compound, certain materials should be avoided. Do not store or handle this compound in containers made of or with components of copper, aluminum, zinc, or their alloys, as amines can react with these metals. It is also incompatible with strong oxidizing agents and acids.[6] For storage containers, high-density polyethylene (HDPE) or glass are suitable choices.[3]

Section 3: Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Scan from m/z 35 to 500.

  • Data Analysis: Integrate the peaks in the total ion chromatogram. The purity can be estimated by the area percentage of the main peak. The mass spectrum of the main peak should correspond to the molecular weight of this compound (141.25 g/mol ) and exhibit characteristic fragmentation patterns.[2]

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep Dilute Amine in Volatile Solvent inject Inject Sample prep->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect analyze Analyze Chromatogram and Mass Spectra detect->analyze purity Determine Purity and Identify Impurities analyze->purity

Caption: Workflow for GC-MS purity assessment of this compound.

References

Technical Support Center: Troubleshooting the Hofmann Elimination of 3-Cyclohexylpropan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Hofmann elimination of 3-cyclohexylpropan-1-amine and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this classic yet powerful reaction. Here, we delve into the nuances of this elimination, providing in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

The Hofmann elimination is a multi-step process that converts amines into alkenes.[1] It proceeds via exhaustive methylation of the amine to form a quaternary ammonium salt, followed by elimination with a base, typically after anion exchange to a hydroxide salt.[2][3] A key characteristic of this reaction is its regioselectivity, which typically yields the least substituted alkene, known as the "Hofmann product."[4][5] This is in contrast to the more common Zaitsev's rule, which predicts the formation of the most stable, more substituted alkene.[2] The steric bulk of the quaternary ammonium leaving group is a primary reason for this observed selectivity.[2]

This guide will address common challenges encountered when applying the Hofmann elimination to this compound derivatives, a substrate class with its own unique considerations due to the presence of the bulky cyclohexyl group.

I. Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired Alkene (Cyclohexylpropene)

Question: I am performing a Hofmann elimination on a this compound derivative, but I'm observing very low yields of the expected cyclohexylpropene product. What are the likely causes and how can I improve the yield?

Answer: Low or no yield in a Hofmann elimination can stem from several factors, primarily related to the three key stages of the reaction: exhaustive methylation, anion exchange, and the elimination step itself.

Potential Causes & Step-by-Step Solutions:

  • Incomplete Exhaustive Methylation: The primary amine must be fully converted to the quaternary ammonium salt for the elimination to proceed efficiently.[6]

    • Troubleshooting:

      • Use a sufficient excess of methyl iodide: A significant excess (at least 3-4 equivalents) of methyl iodide is often necessary to drive the reaction to completion.[6][7]

      • Reaction Monitoring: Track the progress of the methylation using techniques like ¹H NMR or TLC. The disappearance of the N-H protons and the appearance of the N-methyl signals in the NMR spectrum are indicative of successful methylation.

      • Include a mild base: The methylation process generates HI, which can protonate the starting amine, rendering it non-nucleophilic.[6] Including a mild, non-nucleophilic base like sodium bicarbonate can neutralize the acid as it forms, allowing the methylation to continue.[8]

  • Inefficient Anion Exchange: The iodide counter-ion of the quaternary ammonium salt is not basic enough to effect elimination. It must be exchanged for a stronger base, typically hydroxide.[3]

    • Troubleshooting:

      • Use fresh silver oxide (Ag₂O): Silver oxide can degrade over time. Ensure you are using a fresh, active batch.

      • Ensure thorough mixing: The reaction between the quaternary ammonium iodide and silver oxide is a heterogeneous mixture. Vigorous stirring is crucial to facilitate the complete precipitation of silver iodide (AgI) and formation of the hydroxide salt.[7]

      • Alternative Anion Exchange Resins: As an alternative to silver oxide, strong basic anion exchange resins can be used to perform the ion exchange.

  • Inadequate Heating During Elimination: The E2 elimination of the quaternary ammonium hydroxide requires thermal energy to overcome the activation barrier.[7]

    • Troubleshooting:

      • Optimize Reaction Temperature: The required temperature for elimination can vary depending on the specific substrate, but it typically ranges from 100-200°C.[7][9] If the yield is low, a gradual increase in temperature may be beneficial.

      • Monitor for Decomposition: Be aware that excessively high temperatures can lead to decomposition of the starting material or product.

Issue 2: Formation of Unexpected Side Products

Question: My reaction is producing a significant amount of a byproduct that I believe is an alcohol (3-cyclohexylpropan-1-ol). Why is this happening and how can I prevent it?

Answer: The formation of an alcohol byproduct is a classic example of a competing SN2 reaction. The hydroxide ion, which is intended to act as a base to abstract a β-hydrogen, can also act as a nucleophile and attack the α-carbon, leading to the displacement of the trimethylamine leaving group and formation of an alcohol.[7][10]

Minimizing SN2 Competition:

  • Steric Hindrance: Fortunately, the bulky trimethylammonium leaving group and the steric hindrance around the α-carbon in this compound derivatives generally disfavor the SN2 pathway. However, if the reaction conditions are not optimal, this side reaction can become more prominent.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature slightly may favor the elimination pathway over substitution, although this needs to be balanced with the need for sufficient heat for the elimination to occur.

    • Solvent: The choice of solvent can influence the nucleophilicity of the hydroxide ion. Protic solvents can solvate the hydroxide ion, potentially reducing its nucleophilicity.

Issue 3: Formation of the "Zaitsev" Product

Question: I am observing the formation of an isomeric alkene, which appears to be the more substituted "Zaitsev" product, instead of the expected "Hofmann" product. What could be causing this?

Answer: While the Hofmann elimination is known for producing the least substituted alkene, the formation of the Zaitsev product can occur under certain conditions.[7]

Factors Influencing Regioselectivity:

  • Substrate Structure: In some cases, electronic effects within the substrate can favor the formation of the more stable Zaitsev product. For instance, if there are β-hydrogens that are particularly acidic due to the presence of an electron-withdrawing group, abstraction of these protons may be favored.[7]

  • Reaction Conditions:

    • Base Strength and Steric Hindrance: While hydroxide is the standard base, its properties can be modulated by the solvent and counter-ion. The use of a very strong, non-bulky base might, in some instances, shift the selectivity.

    • Leaving Group: The large steric bulk of the trimethylammonium group is the primary driver for Hofmann selectivity.[2] Ensure that the exhaustive methylation has gone to completion to form this bulky leaving group.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the Hofmann elimination of this compound derivatives.

HofmannTroubleshooting Start Start: Low Alkene Yield CheckMethylation Incomplete Methylation? Start->CheckMethylation FixMethylation Increase MeI excess Add mild base Monitor by NMR/TLC CheckMethylation->FixMethylation Yes CheckAnionExchange Inefficient Anion Exchange? CheckMethylation->CheckAnionExchange No FixMethylation->CheckAnionExchange Re-evaluate FixAnionExchange Use fresh Ag2O Ensure vigorous stirring Consider ion exchange resin CheckAnionExchange->FixAnionExchange Yes CheckTemp Incorrect Temperature? CheckAnionExchange->CheckTemp No FixAnionExchange->CheckTemp Re-evaluate FixTemp Optimize heating (100-200°C) Avoid decomposition CheckTemp->FixTemp Yes SideProducts Side Products Observed? CheckTemp->SideProducts No FixTemp->SideProducts Re-evaluate Alcohol Alcohol Formation (SN2)? SideProducts->Alcohol Yes FixAlcohol Optimize temperature Consider solvent effects Alcohol->FixAlcohol Yes Zaitsev Zaitsev Product? Alcohol->Zaitsev No Success Successful Elimination FixAlcohol->Success FixZaitsev Confirm complete methylation Evaluate substrate electronics Zaitsev->FixZaitsev Yes Zaitsev->Success No FixZaitsev->Success

Caption: Troubleshooting workflow for Hofmann elimination.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of silver oxide in the Hofmann elimination?

A1: Silver oxide (Ag₂O) serves a crucial dual purpose. Firstly, it facilitates the precipitation of the iodide ion from the quaternary ammonium salt as insoluble silver iodide (AgI). Secondly, it generates hydroxide ions in the aqueous solution, which then act as the base in the subsequent E2 elimination step.[1][5]

Q2: Why is methyl iodide typically used for the exhaustive methylation?

A2: Methyl iodide is an excellent choice for several reasons. It is a highly reactive alkylating agent in SN2 reactions due to the low steric hindrance of the methyl group.[11] Furthermore, the resulting trimethylammonium group is a good leaving group. Importantly, the methyl groups themselves lack β-hydrogens and therefore cannot undergo the elimination reaction, simplifying the product mixture.[1][9]

Q3: Can other bases be used for the elimination step?

A3: While hydroxide generated from silver oxide is the classic and most common base, other strong bases can potentially be used. However, the choice of base can influence the outcome of the reaction, including the ratio of elimination to substitution products and the regioselectivity. For most standard applications, the silver oxide/water system is reliable.

Q4: How does the stereochemistry of the starting material affect the Hofmann elimination?

A4: The Hofmann elimination typically proceeds through an anti-periplanar transition state, meaning the abstracted β-hydrogen and the leaving group are oriented at a 180° dihedral angle.[12][13] This stereochemical requirement can be particularly important in cyclic or sterically constrained systems, where the accessibility of an anti-periplanar β-hydrogen will determine which product is formed. However, syn-elimination has also been observed in some cases.[14]

Q5: Are there alternative methods to the Hofmann elimination for converting amines to alkenes?

A5: Yes, the Cope elimination is a closely related reaction that also yields the Hofmann product.[15][16] The Cope elimination involves the oxidation of a tertiary amine to an amine oxide, followed by thermal elimination.[17] This reaction often proceeds under milder conditions than the Hofmann elimination.[15][17]

III. Experimental Protocol and Data

Exemplary Protocol: Hofmann Elimination of this compound

This protocol is a general guideline and may require optimization for specific derivatives.

Step 1: Exhaustive Methylation

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as methanol.

  • Add a mild base such as sodium bicarbonate (3.0 eq.).

  • Add an excess of methyl iodide (at least 3.0 eq.) to the solution. The reaction can be exothermic.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction's progress by TLC or ¹H NMR to confirm the complete formation of the quaternary ammonium iodide.

  • Remove the solvent and excess methyl iodide under reduced pressure to obtain the crude N,N,N-trimethyl-3-cyclohexylpropan-1-aminium iodide.

Step 2: Anion Exchange

  • Dissolve the crude quaternary ammonium iodide in a minimal amount of water.

  • Add a slurry of freshly prepared silver oxide (1.5 eq.) in water.

  • Stir the mixture vigorously at room temperature for several hours to ensure complete precipitation of silver iodide.

  • Filter the mixture to remove the silver iodide precipitate. The filtrate contains the quaternary ammonium hydroxide.

Step 3: Elimination

  • Carefully heat the aqueous solution of the quaternary ammonium hydroxide. The elimination typically occurs at temperatures between 100-200°C.

  • The volatile alkene product (cyclohexylpropene) can be distilled directly from the reaction mixture.

  • Alternatively, the reaction mixture can be cooled, and the product extracted with a low-boiling organic solvent like diethyl ether.

  • Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and carefully remove the solvent to yield the crude alkene.

  • Purify the product by distillation or column chromatography as needed.

Table of Key Reaction Parameters
ParameterRecommended ConditionRationale & Potential Impact
Methyl Iodide Stoichiometry ≥ 3 equivalentsEnsures complete conversion to the quaternary ammonium salt. Insufficient amounts will lead to incomplete reaction and low yield.[7]
Base for Methylation Mild base (e.g., NaHCO₃)Neutralizes the HI byproduct, preventing the protonation and deactivation of the starting amine.[6][8]
Anion Exchange Reagent Fresh Ag₂O or ion exchange resinCrucial for generating the hydroxide base necessary for elimination. Old or inactive Ag₂O will result in poor anion exchange.[7]
Elimination Temperature 100-200 °CProvides the activation energy for the E2 elimination. Temperature needs to be optimized for the specific substrate.[7][9]
Solvent Methanol (for methylation), Water (for elimination)Solvents are chosen to dissolve the reactants at each stage of the process.

IV. References

  • Hofmann and Cope Elimination - E2 Reaction Mechanism - Syn vs Anti Stereochemistry. (2016, December 29). YouTube. Retrieved from --INVALID-LINK--

  • Hofmann elimination. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--

  • The Hofmann Elimination Reaction. (n.d.). Yale University Department of Chemistry. Retrieved from --INVALID-LINK--

  • Hofmann Elimination Reaction | Definition, Mechanism & Applications. (n.d.). Allen Institute. Retrieved from --INVALID-LINK--

  • 22.4 Hofmann Elimination and Cope Elimination. (n.d.). Chad's Prep. Retrieved from --INVALID-LINK--

  • Hofmann Elimination. (n.d.). BYJU'S. Retrieved from --INVALID-LINK--

  • Factors influencing the rate of Hofmann elimination. (n.d.). BenchChem. Retrieved from --INVALID-LINK--

  • The Cope Elimination: Introduction, Examples and Mechanism. (2018, September 24). Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • How to differentiate between Hoffman's elimination reaction and Copes elimination reaction. (2021, January 10). Quora. Retrieved from --INVALID-LINK--

  • Explain Hofmann's exhaustive alkylation. (2021, November 19). Sarthaks eConnect. Retrieved from --INVALID-LINK--

  • Hofmann Elimination. (n.d.). Organic Chemistry Tutor. Retrieved from --INVALID-LINK--

  • The Hofmann Elimination. (n.d.). Chemistry Steps. Retrieved from --INVALID-LINK--

  • Hofmann Elimination Reaction-Mechanism, Example, Application, Practice Problems and FAQs. (n.d.). Aakash Institute. Retrieved from --INVALID-LINK--

  • Reactions of Amines. (2024, March 23). Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • The Hofmann Elimination: Anti-Zaitsev Behavior. (n.d.). Oregon State University. Retrieved from --INVALID-LINK--

  • Ch22: Hofmann elimination. (n.d.). University of Calgary. Retrieved from --INVALID-LINK--

  • Hofmann Elimination Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. Retrieved from --INVALID-LINK--

  • Olefins from Amines: The Hofmann Elimination Reaction and Amine Oxide Pyrolysis. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Hofmann Elimination. (2023, January 22). Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • Hofmann Elimination via Exhaustive Methylation of Amines. (2020, March 6). YouTube. Retrieved from --INVALID-LINK--

  • Hofmann Elimination with a Cyclic Amine. (2019, January 24). YouTube. Retrieved from --INVALID-LINK--

  • Hofmann Elimination. (2020, May 2). YouTube. Retrieved from --INVALID-LINK--

  • Hofmann Elimination. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • The Hofmann Elimination - Why Are "Less Substituted" Alkenes Favored? (2017, October 18). Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • Can anyone help with this synthesis with cyclohexane? (2017, April 21). Reddit. Retrieved from --INVALID-LINK--

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from --INVALID-LINK--

  • Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • Hofmann's Rule and Zaitsev's Rule. (2024, March 27). Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • Substitution and Elimination Reactions of Amines. (2023, January 22). Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • 2-Cyclohexyl-1-propene. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • Process for producing optically active 1-cyclohexyl-2-propyn-1-ol. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Cope Elimination. (n.d.). Kemnotesblog. Retrieved from --INVALID-LINK--

  • 1-Cyclohexyl-1-propyne. (n.d.). PubChem. Retrieved from --INVALID-LINK--

References

Methods for removing impurities from commercial 3-Cyclohexylpropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Cyclohexylpropan-1-amine (CAS 4361-44-8). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile amine in their work. The purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the safety and efficacy of final products.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. The information presented here is grounded in established chemical principles and practical laboratory experience.

Understanding the Analyte: this compound

This compound is a primary aliphatic amine with a molecular formula of C₉H₁₉N and a molecular weight of approximately 141.25 g/mol .[1] Its structure, featuring a cyclohexyl group and a propyl amine chain, gives it a unique combination of hydrophobic and basic characteristics. This compound is a liquid at room temperature and is soluble in many organic solvents but has limited solubility in water.[1][2]

Part 1: Frequently Asked Questions (FAQs) - Impurity Profiling & Initial Assessment

Q1: What are the common impurities in commercial this compound?

The impurity profile of commercial this compound is largely dependent on its synthetic route. Common synthesis methods include the reductive amination of cyclohexanepropanal, the reduction of cyclohexanepropionitrile, or the alkylation of ammonia with a cyclohexylpropyl halide.[1]

Potential impurities can be categorized as follows:

  • Starting Materials: Unreacted precursors such as 3-cyclohexylpropan-1-ol, 3-cyclohexylpropanal, or the corresponding nitrile.[3][4]

  • Byproducts of Synthesis:

    • Secondary and Tertiary Amines: Over-alkylation can lead to the formation of di-(3-cyclohexylpropyl)amine and tri-(3-cyclohexylpropyl)amine.

    • Imines: Incomplete reduction during reductive amination can leave residual imine intermediates.

    • Alcohols and Aldehydes: Incomplete conversion of starting materials.

  • Reagents and Catalysts: Residual catalysts (e.g., palladium, nickel) or reducing agents (e.g., borohydride salts).

  • Solvent Residues: Traces of solvents used during the synthesis and workup.

  • Degradation Products: Amines can be susceptible to oxidation over time, especially if not stored properly.[5]

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A multi-technique approach is essential for a comprehensive purity assessment.

Analytical TechniquePurposeTypical Detection Limits
Gas Chromatography-Mass Spectrometry (GC-MS) Provides both purity assessment and structural confirmation of volatile impurities.0.1-1.0%
High-Performance Liquid Chromatography (HPLC) Enables precise quantification of non-volatile impurities.0.05-0.5%
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Offers detailed structural information and can be used for quantitative analysis (qNMR).1-5% for routine analysis
Fourier-Transform Infrared Spectroscopy (FTIR) Used for functional group identification and as a fingerprinting technique for compound identity.N/A for quantification

Data sourced from Smolecule Technical Data Sheet[1]

Part 2: Troubleshooting Purification Methods

The choice of purification method depends on the nature of the impurities, the scale of the purification, and the desired final purity.

Method 1: Distillation

Distillation is a highly effective method for purifying this compound, particularly for removing non-volatile or high-boiling impurities.

FAQ: Distillation

Q3: When is distillation the preferred method for purification?

Distillation is ideal for large-scale purifications where the primary impurities have significantly different boiling points from the desired product. It is particularly effective at removing starting materials like 3-cyclohexylpropan-1-ol and catalyst residues.

Q4: What are the optimal conditions for vacuum distillation of this compound?

This compound typically distills at 140-160°C under reduced pressure.[1] Kugelrohr distillation can be performed at around 155°C under 3 mbar.[1] The exact conditions will depend on the efficiency of your vacuum system.

Troubleshooting Distillation
IssuePotential CauseRecommended Solution
Bumping or Unstable Boiling Uneven heating or lack of boiling chips/stirring.Use a magnetic stir bar or fresh boiling chips. Ensure the heating mantle provides uniform heat.
Product Darkens During Distillation Thermal decomposition or oxidation.Lower the distillation temperature by improving the vacuum. Consider adding an antioxidant, though this may introduce a new impurity.
Poor Separation of Impurities Insufficient theoretical plates in the distillation column. Boiling points of impurities are too close to the product.Use a fractionating column (e.g., Vigreux or packed column) to increase separation efficiency. If boiling points are very close, another purification method may be necessary.
Low Recovery Product loss due to hold-up in the apparatus. Inefficient condensation.Use a smaller distillation apparatus for small-scale purifications. Ensure the condenser has adequate cooling water flow.
Method 2: Column Chromatography

Flash column chromatography is a versatile technique for laboratory-scale purification, capable of achieving high purities (95-99%).[1]

FAQ: Column Chromatography

Q5: What are the challenges associated with purifying amines on silica gel?

The primary challenge is the interaction between the basic amine and the acidic silanol groups on the surface of the silica gel. This can lead to:

  • Peak Tailing: The product slowly elutes from the column, resulting in broad peaks and poor separation.

  • Irreversible Adsorption: The product can bind strongly to the silica, leading to low recovery.

Q6: How can I mitigate the issues of purifying amines on silica gel?

There are two main strategies:

  • Use a Basic Modifier in the Mobile Phase: Adding a small amount of a volatile amine, such as triethylamine (TEA) or ammonium hydroxide, to the eluent can neutralize the acidic sites on the silica gel.[6][7] A typical starting point is 0.1-1% of the total solvent volume.

  • Use an Alternative Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.[6]

    • Amine-functionalized silica: This stationary phase is specifically designed for the purification of amines and can provide excellent separation.[6]

Troubleshooting Column Chromatography
IssuePotential CauseRecommended Solution
Compound Stuck at the Origin The mobile phase is not polar enough. Strong interaction with the stationary phase.Gradually increase the polarity of the eluent. If using silica, add a basic modifier like triethylamine.
Poor Separation of Spots on TLC The solvent system is not providing adequate resolution.Screen a variety of solvent systems with different polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol).[1]
Streaking on the Column The sample was not loaded in a concentrated band. The column was not packed properly.Dissolve the sample in a minimal amount of solvent and load it onto the column. Ensure the column is packed uniformly without any cracks or channels.
Co-elution of Impurities The impurity has a similar polarity to the product.Optimize the solvent system for better separation. Consider using a different stationary phase.

Workflow for Chromatographic Purification

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Final Steps TLC 1. TLC Analysis to Determine Eluent Pack 2. Pack Column with Stationary Phase TLC->Pack Load 3. Load Crude Sample Pack->Load Elute 4. Elute with Chosen Solvent System Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC/GC-MS) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate

Caption: A typical workflow for flash column chromatography.

Method 3: Crystallization via Salt Formation

For amines that are difficult to crystallize as the free base, forming a salt can be an effective purification strategy.[8]

FAQ: Crystallization

Q7: Why is forming a salt beneficial for the purification of this compound?

Amine salts, such as the hydrochloride or tartrate, are often crystalline solids with well-defined melting points. The process of crystallization is highly selective and can effectively remove impurities that do not co-crystallize.

Q8: How do I choose an appropriate acid for salt formation?

Commonly used acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and tartaric acid. The choice of acid can influence the crystallinity and solubility of the resulting salt. It is often necessary to screen several acids to find the optimal one for your specific amine.

Experimental Protocol: Purification via Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Acidification: While stirring, slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise. The hydrochloride salt should precipitate.

  • Isolation of Crude Salt: Collect the precipitate by vacuum filtration and wash it with a small amount of cold solvent.[8]

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot, polar solvent (e.g., ethanol, methanol/ether). Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Isolation of Pure Salt: Collect the purified crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum.

  • (Optional) Conversion to Free Base: If the free amine is required, dissolve the purified salt in water and add a base (e.g., NaOH, NaHCO₃) to regenerate the free amine. Extract the free amine with an organic solvent.

Logical Relationship of Purification Choices

G Start Crude this compound Distillation Distillation Start->Distillation High-boiling or non-volatile impurities Chromatography Column Chromatography Start->Chromatography Structurally similar impurities Crystallization Crystallization (Salt Formation) Start->Crystallization Difficult to crystallize as free base Pure_Product Pure Product Distillation->Pure_Product Chromatography->Pure_Product Crystallization->Pure_Product

Caption: Decision tree for selecting a purification method.

Part 3: Storage and Handling

Q9: How should purified this compound be stored?

This compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and absorption of carbon dioxide. For long-term storage, refrigeration at 2-8°C is recommended.[1][2]

Q10: What are the primary safety concerns when handling this compound?

This compound is harmful if swallowed and causes serious eye irritation.[9][10] It is also flammable.[2] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][9]

References

Technical Support Center: Optimization of Solvent Systems for 3-Cyclohexylpropan-1-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 3-Cyclohexylpropan-1-amine (CAS 4361-44-8).[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent system optimization. As a versatile building block in organic and medicinal chemistry, the successful synthesis and subsequent reactions of this compound are critically dependent on the reaction environment.[4] This resource provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues and answer frequently asked questions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis or use of this compound, with a focus on how the solvent system is a key variable.

Q1: My reductive amination yield for this compound is consistently low. What are the likely solvent-related causes?

A1: Low yield in a reductive amination is a frequent issue often traced back to the solvent system. The solvent must effectively dissolve the reactants—the aldehyde/ketone precursor, the amine source (e.g., ammonia), and the reducing agent—while facilitating the two key steps: imine formation and reduction.

  • Causality 1: Poor Solubility of Reactants. If your starting materials or reducing agent are not fully dissolved, the reaction becomes heterogeneous and slow, leading to incomplete conversion. For instance, borohydride-based reagents have varying solubilities across different organic solvents.

  • Causality 2: Solvent-Induced Decomposition of Reagents. Some solvents can react with or degrade the reducing agent. For example, highly protic solvents like methanol can react too quickly with strong reducing agents, consuming them before they can reduce the imine intermediate.

  • Causality 3: Unfavorable Equilibrium for Imine Formation. The initial step is the condensation of the carbonyl compound and the amine to form an imine (or enamine), a reaction that releases water.[5] If the chosen solvent does not allow for the effective removal of this water (either by azeotropic distillation or a drying agent), the equilibrium may not favor imine formation, thus limiting the final product yield.

Troubleshooting Steps:

  • Re-evaluate Solvent Choice: For borane-based reductants like sodium triacetoxyborohydride (STAB), chlorinated solvents such as 1,2-dichloroethane (DCE) and dichloromethane (DCM) have been historically common but are now being replaced due to environmental concerns.[6][7] Ethyl acetate (EtOAc) has been identified as a broadly comparable and greener alternative for STAB-mediated reductive aminations.[6] Other viable options include 2-MeTHF and dimethyl carbonate.[6]

  • Ensure Anhydrous Conditions: Use a dry solvent and consider adding molecular sieves to sequester the water produced during imine formation, driving the equilibrium toward the product.

  • Check Reagent Solubility: Visually confirm that all reactants are dissolved at the reaction temperature before proceeding. If solubility is an issue, consider a co-solvent system, but be mindful of potential side reactions.

Q2: I am observing significant byproduct formation. How can the solvent choice mitigate this?

A2: Byproduct formation is often a direct consequence of the solvent's interaction with reactants or intermediates. The most common byproducts are over-alkylated amines (secondary or tertiary amines) and products from the solvent itself participating in the reaction.[7][8]

  • Over-Alkylation: The desired primary amine product can sometimes react with the starting aldehyde to form a secondary amine. This is less dependent on the solvent and more on stoichiometry and reaction time, but a solvent that promotes rapid and clean conversion can minimize the opportunity for this subsequent reaction.

  • Solvent Participation: This is a critical issue, particularly when using alcohol solvents with catalytic hydrogenation. Reactive alcohols can be oxidized by the metal catalyst to form aldehydes or ketones.[7] These newly formed carbonyls can then compete in the reductive amination, leading to undesired N-alkylated impurities and complicating product isolation.[7]

Mitigation Strategies:

  • Avoid Reactive Solvents: When using catalytic hydrogenation (e.g., H₂/Pd-C), avoid primary or secondary alcohols as solvents if possible. If an alcohol is necessary for solubility, use a more sterically hindered one like tert-butanol, which is less prone to oxidation.

  • Select Aprotic Solvents: Aprotic solvents like EtOAc, THF, 2-MeTHF, or even toluene are generally inert under reductive amination conditions and are therefore "safer" choices to prevent solvent-derived impurities.

  • Control Stoichiometry: Use a slight excess of the amine source to favor the formation of the primary amine and consume the aldehyde quickly.

Q3: My post-reaction workup is difficult, and purification by column chromatography is inefficient. Is my solvent to blame?

A3: Absolutely. The solvent system has a profound impact on the ease of workup and purification.

  • Difficult Workup: High-boiling point solvents (e.g., DMF, DMSO) are difficult to remove under reduced pressure and can complicate extraction procedures. Solvents that are miscible with water can also make aqueous extractions challenging.

  • Inefficient Purification: If the solvent or its impurities have a similar polarity to your product, co-elution during column chromatography can occur. This makes obtaining a pure product difficult.

Solutions:

  • Choose a Volatile, Immiscible Solvent: Whenever possible, select a solvent with a relatively low boiling point that is immiscible with water, such as Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). This simplifies both the extraction and the final concentration steps.[9]

  • Standard Purification Protocol: For this compound, flash column chromatography on silica gel is a standard and effective method.[4][9] A typical eluent system would be a gradient of ethyl acetate in hexanes.[4]

  • Consider a Reactive "Catch-and-Release" Purification: For amine products, solid-phase extraction (SPE) using a cartridge with a sulfonic acid resin (e.g., SCX) can be highly effective.[10] The basic amine product is retained on the column while neutral organic impurities are washed away. The pure amine is then eluted by washing the column with a solution of ammonia in methanol.[10]

Frequently Asked Questions (FAQs)

Q1: What are the best "green" solvent alternatives to chlorinated solvents for this compound synthesis?

A1: Moving away from chlorinated solvents like DCM and DCE is a key goal in green chemistry.[11] For reductive aminations, several greener solvents have proven effective.

SolventClassKey AdvantagesConsiderations
Ethyl Acetate (EtOAc) EsterExcellent performance with STAB, good volatility, immiscible with water.[6]Can be prone to hydrolysis under strongly acidic or basic conditions.
2-Methyltetrahydrofuran (2-MeTHF) EtherHigh-performing, derived from renewable resources, higher boiling point than THF.Can form peroxides upon storage; requires testing before use.
Cyclopentyl methyl ether (CPME) EtherHigh boiling point, low water miscibility, stable to acids/bases.Less volatile than other ethers, which can be a pro or con depending on the desired reaction temperature.
Dimethyl Carbonate (DMC) CarbonateLow toxicity, good performance, considered a green solvent.[6]Can act as a methylating agent under certain conditions.

Modern approaches also consider novel solvent systems like Deep Eutectic Solvents (DESs), which are biodegradable, non-toxic, and can offer excellent solvating properties for amine synthesis.[4]

Q2: How does my choice of reducing agent affect the optimal solvent system?

A2: The reducing agent and solvent are a coupled pair; one choice heavily influences the other.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is a mild and selective reagent that works exceptionally well in aprotic solvents like EtOAc, DCE, and THF.[7][9] It is less effective in protic solvents.

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is stable in protic solvents and often requires a slightly acidic medium (e.g., addition of acetic acid) to facilitate the reduction of the protonated imine.[5][9] Methanol or ethanol are common solvent choices.

  • Catalytic Hydrogenation (H₂ with Pd, Pt, or Ni catalyst): This method is very clean, producing only water as a byproduct. It is compatible with a wide range of solvents, but as noted in the troubleshooting section, reactive alcohols should be avoided to prevent side reactions.[7] Ethers (THF, Dioxane) and esters (EtOAc) are excellent choices.

Q3: Can I use a one-pot reaction strategy, and how does the solvent support this?

A3: Yes, reductive amination is ideally suited for a one-pot procedure where the aldehyde, amine, and reducing agent are combined.[10] The solvent is critical for success. It must be compatible with all three components and the conditions for both imine formation and reduction. Aprotic solvents like EtOAc or THF are often preferred for one-pot reactions using STAB because they are inert to the reagent and effectively dissolve the organic precursors.[9] The key is to ensure the solvent facilitates the first step (imine formation) without deactivating the reducing agent intended for the second step.

Visualized Workflows and Protocols

General Experimental Workflow for Reductive Amination

The following diagram outlines the typical laboratory workflow for the synthesis of this compound.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reduction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification A Dissolve Aldehyde Precursor (e.g., 3-Cyclohexylpropanal) in selected solvent (e.g., EtOAc) B Add Amine Source (e.g., Ammonia in solution) A->B C Stir to facilitate imine formation B->C D Add Reducing Agent (e.g., STAB) portion-wise to control exotherm C->D E Monitor reaction by TLC or LC-MS until completion D->E F Quench reaction (e.g., with aq. NaHCO3) E->F G Perform Liquid-Liquid Extraction F->G H Dry organic layer (e.g., Na2SO4) and concentrate in vacuo G->H I Purify crude product via Flash Column Chromatography H->I J Characterize pure This compound I->J

Caption: Standard workflow for synthesis of this compound.

Decision Tree for Solvent Selection

This diagram provides a logical pathway for choosing an appropriate solvent system based on key experimental variables.

G start Start: Select Solvent System reagent What is your reducing agent? start->reagent stab Use Aprotic Solvent: EtOAc, 2-MeTHF, THF, DCE reagent->stab STAB nabh3cn Use Protic Solvent: MeOH, EtOH (with catalytic acid) reagent->nabh3cn NaBH3CN h2 Use Inert Solvent: EtOAc, THF, Dioxane (AVOID reactive alcohols) reagent->h2 H2/Catalyst green Is 'Green Chemistry' a high priority? green_yes Prioritize: EtOAc, 2-MeTHF, CPME green->green_yes Yes green_no DCE or THF are also effective green->green_no No green2 Is 'Green Chemistry' a high priority? stab->green

Caption: Decision-making guide for optimal solvent selection.

Optimized Experimental Protocol

The following is a representative, gram-scale protocol for the synthesis of this compound using a preferred green solvent system.

Objective: To synthesize this compound from 3-cyclohexylpropanal and ammonia via reductive amination.

Materials:

  • 3-Cyclohexylpropanal (1 equiv.)

  • Ammonia (7 N solution in Methanol, 1.5 equiv.)

  • Sodium Triacetoxyborohydride (STAB) (1.2 equiv.)

  • Ethyl Acetate (EtOAc), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for flash chromatography

  • Eluent: Hexanes/Ethyl Acetate/Triethylamine (Et₃N) mixture

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-cyclohexylpropanal (1 equiv.).

  • Dissolve the aldehyde in anhydrous Ethyl Acetate (to a concentration of approx. 0.5 M).

  • Add the ammonia solution (1.5 equiv.) to the flask and stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Carefully add Sodium Triacetoxyborohydride (1.2 equiv.) to the stirring solution in portions over 15-20 minutes. Note: The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 6-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the starting aldehyde is consumed, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and add more water to dissolve the salts. Separate the organic layer.

  • Extract the aqueous layer two more times with Ethyl Acetate.[9]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[9]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel. A common eluent system is a gradient of 0-10% Ethyl Acetate in Hexanes, with 1% Triethylamine added to the mobile phase to prevent the amine product from streaking on the acidic silica.

  • Combine the pure fractions and remove the solvent in vacuo to afford this compound as a colorless to pale yellow liquid.[4] Confirm identity and purity using ¹H NMR, ¹³C NMR, and MS analysis.

References

Technical Support Center: 3-Cyclohexylpropan-1-amine Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Cyclohexylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation pathways. Here, we address common experimental challenges and provide in-depth, scientifically grounded solutions in a direct question-and-answer format. Our goal is to empower you with the expertise to anticipate, identify, and troubleshoot stability issues in your research.

Section 1: Understanding the Core Instability of this compound

Primary aliphatic amines like this compound are susceptible to several modes of degradation, primarily driven by their nucleophilic nitrogen atom. The lone pair of electrons on the nitrogen makes it a target for oxidative attack, while the overall molecule can be sensitive to thermal and photolytic stress. Understanding these inherent liabilities is the first step in designing robust experiments and stable formulations.

Frequently Asked Questions: General Stability

Question 1: What are the primary degradation pathways I should be concerned about for this compound?

As a primary aliphatic amine, this compound is most susceptible to oxidative degradation . Other significant pathways to consider include thermal degradation and, to a lesser extent, photodegradation . The specific pathway that predominates will depend on the experimental conditions, such as the presence of oxygen, temperature, light exposure, and the presence of catalysts like metal ions.

Question 2: My solution of this compound is turning a pale yellow over time, even when stored in the dark. What could be the cause?

A color change to yellow is often indicative of oxidation . The primary amine functionality is susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by the presence of trace metal ions or dissolved oxygen in your solvent. It is crucial to use high-purity solvents and consider de-gassing them before use. For long-term storage, blanketing the container with an inert gas like nitrogen or argon is a recommended practice.

Section 2: Troubleshooting Oxidative Degradation

Oxidative degradation is one of the most common pathways for molecules with electron-rich groups like primary amines.[1] It can be initiated by atmospheric oxygen, peroxides, or metal ions.

Frequently Asked Questions: Oxidative Stress

Question 3: I suspect my sample of this compound has undergone oxidative degradation. What are the likely degradation products?

Based on the degradation pathways of similar aliphatic and cycloaliphatic amines, the primary oxidative degradation is likely to occur at the amine group. A plausible pathway involves the oxidation of the primary amine to a hydroxylamine, which can be further oxidized to a nitrosoalkane and then a nitroalkane.[2] Another possibility, drawing from the biodegradation of cyclohexylamine, is the oxidative deamination to form cyclohexylpropanal, which would then be rapidly oxidized to cyclohexylpropanoic acid.[3][4]

Below is a proposed oxidative degradation pathway for this compound.

Oxidative Degradation of this compound parent This compound hydroxylamine N-(3-cyclohexylpropyl)hydroxylamine parent->hydroxylamine Oxidation nitroso 1-Cyclohexyl-3-nitrosopropane hydroxylamine->nitroso Oxidation nitro 1-Cyclohexyl-3-nitropropane nitroso->nitro Oxidation

Caption: Proposed primary oxidative degradation pathway.

Question 4: How can I design an experiment to confirm oxidative degradation and identify the products?

A forced degradation study is the standard approach to investigate degradation pathways.[1][5] To specifically probe for oxidative degradation, you can expose a solution of this compound to an oxidizing agent. A common choice is hydrogen peroxide (H₂O₂).

Here is a workflow for a typical forced degradation study under oxidative stress:

Forced Oxidative Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis cluster_id Identification prep Prepare a solution of This compound in a suitable solvent (e.g., Methanol/Water) stress Add H₂O₂ (e.g., 3% v/v) Incubate at a controlled temperature (e.g., 40°C) for a defined period prep->stress analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating method (e.g., LC-MS) stress->analysis id Characterize degradation products using MS/MS and compare with predicted pathways analysis->id

Caption: Workflow for a forced oxidative degradation study.

Section 3: Investigating Thermal and Photolytic Degradation

While oxidation is often the primary concern, thermal and photolytic stress can also lead to the degradation of this compound, especially under harsh processing or storage conditions.

Frequently Asked Questions: Thermal and Photolytic Stress

Question 5: I need to heat my reaction mixture containing this compound. At what temperature does it start to degrade?

The thermal stability of primary amines can vary. While some data suggests this compound is relatively stable with storage recommended at 2-8°C, elevated temperatures will accelerate degradation.[6] Thermal degradation of primary amines can proceed through various mechanisms, including C-N bond cleavage.[7] It is advisable to conduct a preliminary thermal stress study by heating the compound at progressively higher temperatures (e.g., 40°C, 60°C, 80°C) and monitoring its purity over time using a suitable analytical method like HPLC or GC.

Question 6: Is this compound sensitive to light?

While there is no specific data on the photostability of this compound, aliphatic amines are generally less prone to photodegradation than aromatic amines. However, it is good laboratory practice to protect all research compounds from prolonged exposure to light, especially UV light. A photostability study, as mandated by ICH guidelines for pharmaceutical substances, would involve exposing the compound to a controlled light source and analyzing for degradation.[8] If you observe degradation, using amber vials or storing samples in the dark is a simple and effective solution.

Section 4: Analytical Methodologies for Stability Assessment

A robust analytical method is the cornerstone of any degradation study. It must be "stability-indicating," meaning it can separate the parent compound from all its potential degradation products.

Frequently Asked Questions: Analytical Methods

Question 7: What is the best analytical technique to monitor the stability of this compound?

For a non-volatile compound like this compound, High-Performance Liquid Chromatography (HPLC) , particularly with a mass spectrometric detector (LC-MS), is the method of choice. LC-MS not only allows for the quantification of the parent compound but also aids in the identification of unknown degradation products by providing mass-to-charge ratio information. Gas Chromatography (GC) can also be used, but may require derivatization of the amine to improve its volatility and chromatographic behavior.

Question 8: I am developing an HPLC method for this compound and see poor peak shape (tailing). How can I improve this?

Poor peak shape for amines in reversed-phase HPLC is a common issue caused by the interaction of the basic amine group with acidic silanol groups on the silica-based column packing. To mitigate this, you can:

  • Use a base-deactivated column: Many modern columns are specifically designed to minimize these secondary interactions.

  • Work at a higher pH: Using a mobile phase with a pH of 8 or higher will deprotonate the silanol groups, reducing their interaction with the protonated amine. Ensure your column is stable at high pH.

  • Add a competing base to the mobile phase: A small amount of a competing amine, like triethylamine (TEA), can be added to the mobile phase to saturate the active sites on the stationary phase.

Protocol: General Forced Degradation Study

This protocol outlines a comprehensive forced degradation study to assess the stability of this compound under various stress conditions.

Objective: To identify the potential degradation pathways and develop a stability-indicating analytical method for this compound.

Materials:

  • This compound

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV and/or MS detector

  • pH meter

  • Calibrated oven and photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a 50:50 mixture of methanol and water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Store at room temperature in the dark.

    • Thermal Degradation: Transfer 1 mL of stock solution to a vial and heat in an oven at 80°C.

    • Photodegradation: Expose 1 mL of stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot from each stress condition. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a developed and validated stability-indicating LC-MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control sample. Calculate the percentage degradation of this compound. Identify and characterize any significant degradation products using their mass spectral data.

Stress ConditionReagent/ConditionTemperatureDurationExpected Outcome
Acid Hydrolysis 0.1 M HCl60°C24 hoursGenerally stable, as aliphatic amines are protonated and less reactive.
Base Hydrolysis 0.1 M NaOH60°C24 hoursExpected to be stable.
Oxidation 3% H₂O₂Room Temperature24 hoursSignificant degradation expected, formation of N-oxides, nitroalkanes, or deamination products.[1][2]
Thermal Dry Heat80°C48 hoursPotential for degradation through C-N bond cleavage.[7]
Photolysis ICH Q1B light sourceRoom TemperatureAs per guidelinesMinor degradation may be possible.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Cyclohexylpropan-1-amine and Other Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry and drug development, primary amines are foundational building blocks. Their utility is intrinsically linked to the nucleophilic character of the nitrogen lone pair, which dictates their reactivity in a vast array of chemical transformations. This guide provides an in-depth comparison of the reactivity of 3-Cyclohexylpropan-1-amine with other structurally distinct primary amines: n-butylamine, cyclohexylamine, and benzylamine. We will dissect the interplay of electronic and steric effects on their basicity and nucleophilicity, and project their relative performance in key synthetic reactions, supported by established chemical principles and detailed experimental workflows.

Understanding Primary Amine Reactivity: Basicity vs. Nucleophilicity

The reactivity of a primary amine is primarily governed by two related, yet distinct, properties: basicity and nucleophilicity.

  • Basicity , a thermodynamic concept, is the measure of an amine's ability to accept a proton. It is quantified by the pKa of its conjugate acid (R-NH3+). A higher pKa value indicates a stronger base.

  • Nucleophilicity , a kinetic concept, describes the rate at which an amine attacks an electrophilic center. While stronger bases are often stronger nucleophiles, this correlation is not always linear and can be significantly influenced by steric factors.

The subtle interplay of these properties determines the suitability of a particular amine for a specific synthetic application.

Structural Comparison and Basicity

The reactivity of a primary amine is profoundly influenced by the nature of the substituent attached to the amino group. Let's examine the structures of the four amines under consideration:

AmineStructure
This compoundC₆H₁₁CH₂CH₂CH₂NH₂
n-ButylamineCH₃CH₂CH₂CH₂NH₂
CyclohexylamineC₆H₁₁NH₂
BenzylamineC₆H₅CH₂NH₂

The basicity of these amines can be compared by examining the pKa values of their respective conjugate acids.

AminepKa of Conjugate Acid
This compound ~10.7 (Estimated)
n-Butylamine10.78[1], 10.59[2][3][4]
Cyclohexylamine10.6[5], 10.66[6][7], 10.64[8]
Benzylamine9.33[9][10], 9.34[11]

The pKa of this compound is estimated to be around 10.7. This estimation is based on the understanding that the cyclohexyl group, being an alkyl group, is electron-donating through an inductive effect, which increases the electron density on the nitrogen atom. The propyl chain effectively insulates the amino group from the bulk of the cyclohexyl ring, minimizing steric hindrance around the nitrogen. Therefore, its basicity is expected to be very similar to that of n-butylamine.

  • n-Butylamine and Cyclohexylamine: Both are aliphatic amines with electron-donating alkyl groups, leading to high basicity.

  • Benzylamine: The phenyl group is electron-withdrawing, which delocalizes the nitrogen's lone pair of electrons into the benzene ring, thereby reducing its availability for protonation and lowering the basicity.[12][13]

The following diagram illustrates the key structural factors influencing the basicity and nucleophilicity of these amines.

Caption: Factors influencing the reactivity of the compared primary amines.

Comparative Reactivity in Key Synthetic Reactions

The differences in basicity and steric hindrance translate to varying reactivity in common synthetic transformations.

Acylation

Acylation of primary amines with acyl chlorides or anhydrides is a fundamental reaction for the formation of amides.[14] The reaction proceeds via a nucleophilic addition-elimination mechanism.[15][16]

Predicted Order of Reactivity: this compound ≈ n-Butylamine > Cyclohexylamine > Benzylamine

  • This compound and n-Butylamine: Both are expected to be highly reactive due to their high nucleophilicity and minimal steric hindrance around the nitrogen atom. The lone pair is readily available to attack the electrophilic carbonyl carbon.

  • Cyclohexylamine: While it has high basicity, the cyclohexyl group directly attached to the nitrogen presents more steric bulk compared to a linear alkyl chain, which may slightly hinder the approach of the acylating agent.[1]

  • Benzylamine: Its lower nucleophilicity due to the electron-withdrawing nature of the phenyl group will result in a slower reaction rate.

Alkylation

The reaction of primary amines with alkyl halides is a classic S_N_2 reaction to form secondary amines.[17][18] This reaction is highly sensitive to both the nucleophilicity of the amine and steric hindrance at both the amine and the alkyl halide.

Predicted Order of Reactivity: this compound > n-Butylamine > Cyclohexylamine > Benzylamine

  • This compound: The combination of high nucleophilicity and the propyl spacer distancing the bulky cyclohexyl group should make it an excellent nucleophile for S_N_2 reactions.

  • n-Butylamine: Also a strong nucleophile with low steric hindrance.

  • Cyclohexylamine: The steric bulk of the cyclohexyl ring will likely slow down the rate of this S_N_2 reaction compared to the less hindered aliphatic amines.

  • Benzylamine: Its reduced nucleophilicity will lead to the slowest reaction rate among the four.

Schiff Base Formation

Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases, through a nucleophilic addition followed by dehydration.[19] The initial nucleophilic attack is often the rate-determining step.

Predicted Order of Reactivity: this compound ≈ n-Butylamine > Cyclohexylamine > Benzylamine

  • This compound and n-Butylamine: Their high nucleophilicity will facilitate a rapid initial attack on the carbonyl carbon.

  • Cyclohexylamine: The steric hindrance of the cyclohexyl group might slightly impede the initial nucleophilic attack.

  • Benzylamine: The lower nucleophilicity of benzylamine will result in a slower rate of imine formation.

Experimental Protocols for Reactivity Comparison

To empirically validate the predicted reactivity, the following experimental protocols can be employed.

Protocol 1: Competitive Acylation

This experiment is designed to directly compare the relative nucleophilicity of the amines towards a common electrophile.

Objective: To determine the relative reactivity of this compound, n-butylamine, cyclohexylamine, and benzylamine in an acylation reaction.

Materials:

  • A mixture of the four primary amines (equimolar amounts)

  • Acetyl chloride (limiting reagent)

  • Dichloromethane (anhydrous)

  • Triethylamine (as a base to neutralize HCl)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a stock solution containing equimolar concentrations (e.g., 0.1 M) of this compound, n-butylamine, cyclohexylamine, and benzylamine in anhydrous dichloromethane.

  • In a separate flask, prepare a solution of acetyl chloride (e.g., 0.05 M) in anhydrous dichloromethane.

  • Cool the amine mixture to 0 °C in an ice bath.

  • Slowly add the acetyl chloride solution to the stirred amine mixture.

  • Allow the reaction to proceed for a set amount of time (e.g., 30 minutes).

  • Quench the reaction by adding a dilute aqueous solution of sodium bicarbonate.

  • Extract the organic layer, dry it over anhydrous sodium sulfate, and analyze the product mixture by GC-MS.

  • Quantify the relative amounts of the four corresponding acetamide products. The product distribution will reflect the relative rates of acylation.

The following diagram outlines the workflow for this competitive acylation experiment.

G A Prepare equimolar mixture of the four amines in CH2Cl2 B Cool amine mixture to 0°C A->B C Slowly add acetyl chloride (limiting reagent) B->C D React for 30 minutes C->D E Quench with NaHCO3 (aq) D->E F Extract with CH2Cl2 E->F G Dry over Na2SO4 F->G H Analyze by GC-MS G->H I Quantify product distribution to determine relative reactivity H->I

Caption: Experimental workflow for the competitive acylation of primary amines.

Protocol 2: Rate of Schiff Base Formation by UV-Vis Spectroscopy

This experiment monitors the formation of the imine product over time.

Objective: To compare the rates of Schiff base formation for each amine with a model aldehyde.

Materials:

  • Each of the four primary amines

  • Benzaldehyde

  • Ethanol (UV-grade)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare stock solutions of each amine (e.g., 0.1 M) and benzaldehyde (e.g., 0.01 M) in ethanol.

  • In a quartz cuvette, mix the benzaldehyde solution with one of the amine solutions.

  • Immediately place the cuvette in the UV-Vis spectrophotometer and monitor the increase in absorbance at the λ_max of the resulting imine product over time.

  • Repeat the experiment for each of the four amines under identical conditions.

  • The initial rate of the reaction can be determined from the slope of the absorbance vs. time plot.

Conclusion

Based on a thorough analysis of electronic and steric effects, this compound is predicted to be a highly reactive primary amine, comparable in reactivity to simple linear alkyl amines like n-butylamine. Its high basicity, stemming from the electron-donating nature of the alkyl substituent, and the minimal steric hindrance around the amino group due to the propyl spacer, make it an excellent nucleophile in a variety of important organic transformations. It is expected to outperform cyclohexylamine in reactions where steric hindrance is a significant factor and to be significantly more reactive than benzylamine in all cases due to its higher nucleophilicity. The experimental protocols outlined provide a clear path for the empirical validation of these well-grounded predictions.

References

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 3-Cyclohexylpropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock of reliable research. For a compound like 3-Cyclohexylpropan-1-amine (C₉H₁₉N, Molar Mass: 141.25 g/mol ), which features a primary amine and a cycloaliphatic ring, a multi-faceted analytical approach is not just recommended—it is essential.[1][2] This guide provides an in-depth comparison of the core spectroscopic techniques used to verify its structure, moving beyond a simple checklist of methods to explain the causality behind the analytical choices.

The power of modern analytical chemistry lies not in a single technique, but in the synergy between them. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for structural confirmation. Each method offers a unique piece of the puzzle, and together, they leave little room for ambiguity.

The Analytical Workflow: A Synergistic Approach

A logical workflow ensures that data from each technique builds upon the last, leading to a confident structural assignment. The process begins with determining the molecular mass, proceeds to identify functional groups, and culminates in mapping the precise atomic connectivity.

G cluster_0 Step 1: Mass & Formula cluster_1 Step 2: Functional Groups cluster_2 Step 3: Connectivity Map cluster_3 Step 4: Final Confirmation MS Mass Spectrometry (MS) IR Infrared (IR) Spectroscopy MS->IR Confirms MW & N presence H_NMR ¹H NMR IR->H_NMR Confirms -NH₂ group C_NMR ¹³C NMR H_NMR->C_NMR Maps H framework Confirmation Confirmed Structure: This compound C_NMR->Confirmation Maps C skeleton

Caption: Logical workflow for spectroscopic structure confirmation.

Mass Spectrometry (MS): The First Step

Mass spectrometry provides the most direct route to determining a molecule's molecular weight and elemental formula. For this compound, this is the first and most crucial validation point.

Why We Use It: MS determines the mass-to-charge ratio (m/z) of the ionized molecule, providing the molecular weight. Electron Ionization (EI) is a common and effective method for this type of compound.[3][4] It is a "hard" ionization technique, meaning it imparts significant energy to the molecule, causing predictable fragmentation that offers valuable structural clues.[3][5][6]

Predicted Data & Interpretation:

  • Molecular Ion (M⁺): The molecular formula C₉H₁₉N dictates an odd molecular weight of 141.25 g/mol .[1][2] According to the Nitrogen Rule , a compound with an odd number of nitrogen atoms will have an odd-numbered molecular ion peak.[7][8] Therefore, we expect a prominent peak at m/z = 141 . The presence of this peak confirms the molecular weight.

  • Key Fragmentation: Aliphatic amines are known for characteristic cleavage at the carbon-carbon bond alpha to the nitrogen atom (α-cleavage).[9][10] This process results in a resonance-stabilized cation. For this compound, the primary fragmentation would be the loss of the cyclohexylpropyl radical, leading to a base peak. However, a more prominent fragmentation for primary amines with an unbranched α-carbon is cleavage of the β-bond, which results in a characteristic peak at m/z = 30 , corresponding to the [CH₂NH₂]⁺ fragment.[9][11]

FeaturePredicted m/zInterpretation
Molecular Ion (M⁺)141Confirms molecular weight and odd number of nitrogens (Nitrogen Rule).[7][8]
Base Peak30Result of β-cleavage, characteristic of a primary n-propylamine chain ([CH₂NH₂]⁺).[9][11]

Infrared (IR) Spectroscopy: Identifying the Functional Group

While MS points to the presence of nitrogen, IR spectroscopy unequivocally confirms the presence of the primary amine functional group (-NH₂).

Why We Use It: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies.[12] For a primary amine, the N-H bond vibrations are highly diagnostic.

Predicted Data & Interpretation:

The key is to look for the characteristic stretches and bends associated with the -NH₂ group.

  • N-H Stretch: Primary amines exhibit two distinct bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching modes.[7][8] These bands are typically sharper and less intense than the broad O-H stretch of an alcohol.[7][8]

  • N-H Bend (Scissoring): A moderate to strong absorption appears in the 1580-1650 cm⁻¹ region.[13]

  • C-N Stretch: An absorption in the 1020-1250 cm⁻¹ range indicates the C-N single bond of an aliphatic amine.[13][14]

  • C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (typically ~2850-2960 cm⁻¹) confirm the presence of the aliphatic C-H bonds in the propyl chain and cyclohexyl ring.

Vibrational ModePredicted Wavenumber (cm⁻¹)Interpretation
N-H Asymmetric & Symmetric Stretch3300 - 3500 (two bands)Unambiguously identifies a primary amine (-NH₂).[7][8][15]
N-H Bend (Scissoring)1580 - 1650Confirms the presence of the -NH₂ group.[13]
Aliphatic C-H Stretch2850 - 2960Confirms the saturated hydrocarbon structure (propyl and cyclohexyl).
Aliphatic C-N Stretch1020 - 1250Supports the presence of an aliphatic amine.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are required for a complete picture.

¹H NMR Spectroscopy

Why We Use It: ¹H NMR provides detailed information about the chemical environment, number, and connectivity of hydrogen atoms in the molecule.

Predicted Data & Interpretation:

The structure of this compound suggests several distinct proton environments. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom, which deshields adjacent protons, causing them to appear further downfield.

Caption: Labeled protons for ¹H NMR prediction.

LabelApprox. Shift (δ, ppm)IntegrationMultiplicityRationale
(a)~2.72HTriplet (t)Adjacent to the electronegative NH₂ group, deshielded. Coupled to (b).
(b)~1.52HMultiplet (m)Aliphatic chain, coupled to both (a) and (c).
(c)~1.22HMultiplet (m)Aliphatic chain, coupled to (b) and the cyclohexyl ring.
(d,e,f)0.8 - 1.811HComplex MultipletsOverlapping signals from the 11 protons on the cyclohexyl ring.[1]
Amine1.0 - 2.52HBroad SingletN-H protons often appear as a broad signal and can exchange with D₂O.[7][8]

A key validation step is to add a drop of D₂O to the NMR tube and re-acquire the spectrum. The broad singlet from the amine protons will disappear due to H-D exchange, confirming its identity.[7][8]

¹³C NMR Spectroscopy

Why We Use It: ¹³C NMR maps the carbon skeleton of the molecule, showing a distinct peak for each unique carbon environment.

Predicted Data & Interpretation:

The molecule has 7 unique carbon environments (some cyclohexyl carbons are equivalent due to symmetry).

Carbon PositionApprox. Shift (δ, ppm)Rationale
C adjacent to NH₂40 - 45Deshielded by the attached nitrogen atom.
Propyl Chain CH₂30 - 35Standard aliphatic carbons.
Propyl Chain CH₂35 - 40Attached to the cyclohexyl ring.
Cyclohexyl CH35 - 40The carbon atom of the ring attached to the propyl chain.
Cyclohexyl CH₂25 - 35The remaining carbons of the cyclohexyl ring.

Comparison of Techniques for Structure Confirmation

TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
Mass Spec (EI) Molecular Weight, Fragmentation PatternConfirms molecular formula (C₉H₁₉N) via the Nitrogen Rule.[7][8] Provides a characteristic fragment at m/z 30.[11]Molecular ion may be weak or absent in some cases. Does not distinguish between isomers.
IR Spectroscopy Functional GroupsUnambiguously identifies the primary amine (-NH₂) group via dual N-H stretches.[7][8] Confirms aliphatic C-H bonds.Provides no information on the connectivity of the carbon skeleton.
¹H NMR Proton environment, count, and connectivityProvides a complete map of the proton framework. Distinguishes between propyl chain and cyclohexyl protons. Confirms the -CH₂-CH₂-CH₂-NH₂ linkage through splitting patterns.Cyclohexyl region can be complex and overlapping.[1] N-H proton signal can be broad and difficult to interpret without D₂O exchange.[7][8]
¹³C NMR Unique carbon environmentsConfirms the number of unique carbons in the molecule. Shows the deshielding effect of the nitrogen on the adjacent carbon.Provides no information on connectivity without more advanced 2D NMR techniques (e.g., HSQC, HMBC).

Standard Operating Protocols

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible data.

Protocol 1: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[16][17]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[17] Ensure the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid transferring any solid particulates.

  • Height Check: Ensure the sample height in the tube is a minimum of 4 cm (~0.55 mL) to allow for proper instrument shimming.[16]

  • Capping: Cap the NMR tube securely to prevent solvent evaporation.

  • D₂O Exchange (Optional): After an initial ¹H NMR spectrum is acquired, remove the tube, add one drop of D₂O, shake gently, and re-acquire the spectrum to identify the N-H protons.

Protocol 2: FTIR Sample Preparation (ATR Method)

Attenuated Total Reflectance (ATR) is a modern, rapid method suitable for liquid samples.[18]

  • Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty crystal. This removes interference from the instrument and atmosphere.[19]

  • Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal surface.

  • Acquisition: Acquire the sample spectrum. The instrument will pass an infrared beam through the crystal, which interacts with the sample at the surface.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe after analysis.

Protocol 3: Mass Spectrometry (Direct Infusion EI)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Instrument Setup: The instrument is operated in Electron Ionization (EI) mode. The electron energy is typically set to 70 eV to generate reproducible fragmentation patterns.[3][6]

  • Introduction: Introduce the sample into the ion source. For a liquid, this can be done via a direct insertion probe or by injection into a heated inlet if coupled with a Gas Chromatograph (GC).

  • Data Acquisition: The instrument scans a range of m/z values (e.g., 15 to 200 amu) to detect the molecular ion and all relevant fragment ions.

Conclusion

The structural confirmation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. Mass spectrometry confirms the molecular formula. Infrared spectroscopy provides definitive proof of the primary amine functional group. Finally, ¹H and ¹³C NMR spectroscopy work in concert to deliver an unambiguous blueprint of the molecule's atomic connectivity. By comparing the predicted data presented in this guide with experimentally acquired spectra, a researcher can confidently verify the identity and purity of their compound, ensuring the integrity of subsequent research and development efforts.

References

Comparative analysis of different synthesis routes for 3-Cyclohexylpropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Synthesis Routes for 3-Cyclohexylpropan-1-amine

Introduction

This compound, a primary amine with the molecular formula C₉H₁₉N, is a valuable building block in modern organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a flexible propyl chain linking a lipophilic cyclohexyl group to a reactive primary amine, makes it an attractive scaffold for developing novel therapeutics, agrochemicals, and materials.[1] In the pharmaceutical realm, derivatives have been explored as potential selective serotonin reuptake inhibitors (SSRIs) and anticancer agents.[1] Given its utility, the efficient and scalable synthesis of this compound is of significant interest to researchers in both academic and industrial settings.

This guide provides a comparative analysis of the most prevalent and effective synthesis routes for this compound. We will delve into the mechanistic underpinnings of each pathway, evaluate their respective advantages and limitations, and provide detailed experimental protocols to enable researchers to select and implement the optimal strategy for their specific objectives.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several distinct starting materials, each route offering a unique balance of efficiency, cost, safety, and scalability. The primary strategies discussed herein are:

  • Reductive Amination of 3-Cyclohexylpropanal: A direct and often high-yielding approach that constructs the C-N bond in a single pot.

  • Reduction of 3-Cyclohexylpropionitrile: An efficient two-step route from the corresponding carboxylic acid or alkyl halide, relying on the robust reduction of a nitrile intermediate.

  • Amide Reduction from 3-Cyclohexylpropanoic Acid: A classic and reliable method involving the conversion of a carboxylic acid to an amide, followed by reduction.

  • Catalytic Hydrogenation of 3-Phenylpropan-1-amine: An industrially relevant method that leverages the hydrogenation of an aromatic precursor.

Below, we explore the technical details and practical considerations of each of these routes.

Route 1: Reductive Amination of 3-Cyclohexylpropanal

Reductive amination is one of the most versatile and widely employed methods for amine synthesis.[1][3] This strategy involves the reaction of an aldehyde or ketone with an amine source (in this case, ammonia) to form an intermediate imine, which is then reduced in situ to the target amine.[4][5] The "one-pot" nature of this reaction makes it highly efficient and attractive for rapid synthesis.[3]

Mechanistic Rationale

The key to a successful one-pot reductive amination is the choice of a reducing agent that is selective for the iminium ion over the starting aldehyde. Potent hydrides like lithium aluminum hydride (LiAlH₄) would indiscriminately reduce the aldehyde, precluding the reaction. Milder, more selective reagents are required. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose.[5] Their reduced reactivity allows the initial equilibrium between the aldehyde and ammonia to favor the formation of the imine, which is then rapidly and irreversibly reduced. The reaction is typically performed under mildly acidic conditions, which are necessary to catalyze imine formation.[4]

Start 3-Cyclohexylpropanal + NH₃ Imine_Formation Imine Formation (Mild Acid Catalyst) Start->Imine_Formation Imine Intermediate Imine Imine_Formation->Imine Reduction Reduction (e.g., NaBH₃CN) Imine->Reduction Product This compound Reduction->Product Start 3-Cyclohexylpropionitrile LiAlH4 LiAlH₄ (THF, Reflux) Start->LiAlH4 Route 2A BH3THF BH₃·THF (THF, Reflux) Start->BH3THF Route 2B H2_Cat Catalytic Hydrogenation (H₂, Raney Ni) Start->H2_Cat Route 2C Product This compound LiAlH4->Product BH3THF->Product H2_Cat->Product Start 3-Cyclohexylpropanoic Acid Activation Activation (e.g., SOCl₂) Start->Activation Amide_Formation Amidation (+ NH₃) Activation->Amide_Formation Amide 3-Cyclohexylpropanamide Amide_Formation->Amide Reduction Reduction (e.g., LiAlH₄) Amide->Reduction Product This compound Reduction->Product

References

A Comparative Guide to the Synthetic Utility of 3-Cyclohexylpropan-1-amine and 1-Cyclohexylpropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug development, the selection of appropriate building blocks is paramount to the successful construction of target molecules. Primary amines, in particular, serve as versatile intermediates and key components of a vast array of functional molecules. Within the class of cycloalkylamines, the constitutional isomers 3-cyclohexylpropan-1-amine and 1-cyclohexylpropan-1-amine present distinct steric and electronic profiles that significantly influence their reactivity and suitability for various synthetic transformations. This guide provides an in-depth comparison of these two amines, supported by experimental insights, to aid researchers in making informed decisions for their synthetic endeavors.

Structural and Physicochemical Properties: A Tale of Two Isomers

The fundamental difference between this compound and 1-cyclohexylpropan-1-amine lies in the position of the primary amine group relative to the bulky cyclohexyl ring. In this compound, the amine functionality is located at the terminus of a flexible propyl chain, rendering it sterically unencumbered. Conversely, in 1-cyclohexylpropan-1-amine, the amine group is directly attached to a carbon atom alpha to the cyclohexyl ring, resulting in significant steric hindrance around the nitrogen atom. This structural variance is the primary determinant of their differential reactivity.

PropertyThis compound1-Cyclohexylpropan-1-amine
IUPAC Name This compound[1]1-cyclohexylpropan-1-amine[2]
CAS Number 4361-44-8[1]854750-32-6[2]
Molecular Formula C₉H₁₉N[1]C₉H₁₉N[2]
Molecular Weight 141.25 g/mol [1]141.25 g/mol [2]
Boiling Point 191.8±8.0 °C at 760 mmHgNot available
Density 0.9±0.1 g/cm³Not available
Flash Point 64.7±13.3 °CCombustible liquid[2]
pKa (predicted) ~10.6 (typical for primary alkylamines)[3]Slightly lower than 3-isomer due to steric hindrance affecting solvation of the conjugate acid

Synthesis of the Isomers: Convergent and Divergent Pathways

Both amines can be synthesized through several common methodologies, with reductive amination being a particularly versatile and widely employed route.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reduction of 3-cyclohexylpropanenitrile. This can be achieved using various reducing agents, including lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Another prevalent method is the reductive amination of 3-cyclohexylpropanal. This one-pot reaction involves the condensation of the aldehyde with ammonia to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Experimental Protocol: Reductive Amination for this compound

  • Reaction Setup: In a round-bottom flask, dissolve 3-cyclohexylpropanal (1.0 eq) in an appropriate solvent such as methanol or dichloromethane.

  • Amine Source: Add a solution of ammonia in methanol (excess, e.g., 7N solution, 5-10 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then dried, concentrated, and the crude product is purified by distillation or column chromatography to yield this compound.

Synthesis of 1-Cyclohexylpropan-1-amine

The most direct route to 1-cyclohexylpropan-1-amine is the reductive amination of 1-cyclohexylpropan-1-one. Similar to its isomer, this reaction involves the formation of an imine with ammonia, followed by in situ reduction.

Synthesis_of_1-Cyclohexylpropan-1-amine ketone 1-Cyclohexylpropan-1-one imine Imine Intermediate ketone->imine + NH₃ - H₂O amine_source Ammonia (NH₃) product 1-Cyclohexylpropan-1-amine imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst)

Caption: Reductive amination of 1-cyclohexylpropan-1-one.

Experimental Protocol: Reductive Amination for 1-Cyclohexylpropan-1-amine

  • Reaction Setup: To a solution of 1-cyclohexylpropan-1-one (1.0 eq) in a suitable solvent (e.g., methanol), add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess).

  • Imine Formation and Reduction: Add a reducing agent selective for the imine, such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq). The use of NaBH₃CN is advantageous as it is less reactive towards the ketone starting material.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

  • Work-up and Purification: After completion, carefully acidify the reaction mixture with HCl to quench the excess reducing agent. Then, make the solution basic with NaOH and extract the product with an organic solvent. The combined organic layers are dried and concentrated. The final product can be purified by distillation under reduced pressure.

Comparative Reactivity in Synthetic Reactions

The steric environment of the amine nitrogen dictates the reactivity of these two isomers. This compound, with its exposed primary amine, behaves as a typical unhindered primary amine, readily participating in a wide range of nucleophilic reactions. In contrast, 1-cyclohexylpropan-1-amine exhibits significantly reduced reactivity in many cases due to the steric bulk of the adjacent cyclohexyl group.

Nucleophilicity and Basicity
  • Basicity: Both amines are basic due to the lone pair of electrons on the nitrogen atom. The pKa of the conjugate acid of typical primary alkylamines is around 10.6.[3] The basicity of 1-cyclohexylpropan-1-amine might be slightly lower than its 3-isomer. This is because the steric hindrance around the nitrogen in the 1-isomer can impede the solvation and stabilization of the corresponding ammonium cation, which is formed upon protonation.

  • Nucleophilicity: Nucleophilicity is highly sensitive to steric hindrance.[4] Consequently, This compound is a significantly better nucleophile than 1-cyclohexylpropan-1-amine . This difference is most pronounced in reactions with sterically demanding electrophiles and in Sₙ2 reactions where the transition state is crowded.

Acylation Reactions

Acylation of amines to form amides is a fundamental transformation. While both isomers undergo this reaction, the reaction conditions and rates can differ substantially.

  • This compound: Readily reacts with acylating agents such as acid chlorides and anhydrides, often at room temperature and without the need for a catalyst.

  • 1-Cyclohexylpropan-1-amine: Acylation of this sterically hindered amine is slower and may require more forcing conditions, such as elevated temperatures or the use of a catalyst like 4-dimethylaminopyridine (DMAP). The bulky cyclohexyl group impedes the approach of the acylating agent to the nitrogen atom.

ReactionAmineConditionsYieldObservations
Acylation This compoundAcyl chloride, Et₃N, DCM, 0 °C to rtHighRapid reaction
1-Cyclohexylpropan-1-amineAcyl chloride, Et₃N, DMAP, DCM, refluxModerate to HighSlower reaction, requires catalyst and heat
Alkylation Reactions (Sₙ2)

The difference in nucleophilicity is starkly illustrated in Sₙ2 alkylation reactions.

  • This compound: As a good nucleophile, it readily undergoes alkylation with primary and some secondary alkyl halides to form secondary and tertiary amines. However, overalkylation can be a competing side reaction.

  • 1-Cyclohexylpropan-1-amine: Due to its steric hindrance, it is a poor nucleophile for Sₙ2 reactions.[5] Reactions with alkyl halides are sluggish and often lead to low yields of the desired alkylated product. Elimination reactions (E2) may become a significant competing pathway, especially with secondary and tertiary alkyl halides.

SN2_Comparison cluster_0 This compound (Unhindered) cluster_1 1-Cyclohexylpropan-1-amine (Hindered) amine1 This compound product1 N-Alkyl Product amine1->product1 Sₙ2 (Favored) alkyl_halide R-X amine2 1-Cyclohexylpropan-1-amine product2 N-Alkyl Product (Low Yield) amine2->product2 Sₙ2 (Disfavored) elim_product Elimination Product amine2->elim_product E2 (Competing) alkyl_halide2 R-X

References

A Comparative Guide to the Biological Activity of 3-Cyclohexylpropan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the 3-cyclohexylpropan-1-amine scaffold presents a compelling starting point for the development of novel therapeutics. Its inherent structural features—a flexible propyl-amine chain coupled with a lipophilic cyclohexyl group—offer a versatile template for modification, enabling the exploration of a wide range of biological targets. This guide provides a comparative analysis of the biological activities of various derivatives of this compound, delving into their potential applications in oncology, infectious diseases, and neurology. We will examine the synthesis of these derivatives, detail the experimental protocols for their biological evaluation, and elucidate the structure-activity relationships (SAR) that govern their efficacy.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent antibacterial and antifungal properties. Derivatives of this compound have emerged as a promising class of compounds in this arena.

Comparative Analysis of Antimicrobial Derivatives

A study exploring amide derivatives of a structurally related cyclopropane carboxamide scaffold provides valuable insights into the potential of acylating the amine group of this compound to generate antimicrobial agents.[1][2] By drawing parallels, we can hypothesize a similar SAR for N-acylated this compound derivatives.

Compound IDR Group (Hypothetical N-acyl substitution)Target OrganismMIC (µg/mL)
Hypothetical-1 2-BromophenylStaphylococcus aureus>128
Hypothetical-2 4-ChlorophenylStaphylococcus aureus64
Hypothetical-3 2,4-DichlorophenylStaphylococcus aureus32
Hypothetical-4 4-NitrophenylCandida albicans16
Hypothetical-5 2-NaphthylCandida albicans32

This table is a hypothetical representation based on SAR from related cyclopropane carboxamides and is intended for illustrative purposes.[1][2]

Structure-Activity Relationship (SAR) Insights

Based on studies of related amide derivatives, the following SAR can be inferred for N-acylated this compound derivatives:

  • Aromatic Substitution: The nature and position of substituents on an aromatic acyl group significantly influence antimicrobial activity. Electron-withdrawing groups, such as halogens and nitro groups, tend to enhance potency.[1][2]

  • Steric Factors: The size and shape of the acyl group can impact binding to the molecular target.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by both the cyclohexyl ring and the acyl group, plays a crucial role in membrane permeability and target engagement.

Experimental Protocol: Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the synthesized derivatives can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the suspension is adjusted to a concentration of 10^5 CFU/mL in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Potential: Targeting Cell Proliferation

The cytotoxic effects of cyclohexyl-containing compounds have been explored in various cancer cell lines, suggesting that the this compound scaffold could be a valuable starting point for the design of novel anticancer agents.

Case Study: Spiro-oxindole Derivatives

While not direct derivatives of this compound, the synthesis and evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones, which incorporate a cyclopropyl group (a smaller cycloalkane), provide a strong rationale for exploring the anticancer potential of related structures. A study on these compounds revealed significant activity against several human cancer cell lines.[3]

Compound IDR1R2Cell LineIC50 (µM)
6b H5-ClDU-145 (Prostate)<20
6u CH3HDU-145 (Prostate)<20

Data extracted from a study on spiro[cyclopropane-1,3'-indolin]-2'-ones to illustrate potential anticancer activity of related scaffolds.[3]

Proposed Mechanism of Action & SAR

For the active spiro-oxindole compounds, flow cytometric analysis indicated cell cycle arrest in the G0/G1 phase, leading to apoptosis.[3] This suggests that derivatives of this compound could be designed to target cell cycle regulation or induce apoptosis in cancer cells.

A hypothetical SAR for anticancer derivatives of this compound could involve:

  • N-Substitution: Introduction of bulky aromatic or heterocyclic moieties on the amine nitrogen could enhance interactions with biological targets.

  • Cyclohexyl Ring Modification: Substitution on the cyclohexyl ring could modulate lipophilicity and binding affinity.

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the compounds can be assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Central Nervous System Activity: Modulating Neurotransmitter Reuptake

The structural similarity of this compound to known psychoactive compounds suggests its derivatives could modulate the activity of neurotransmitter transporters.

Conceptual Framework: Analogs as Selective Serotonin Reuptake Inhibitors (SSRIs)

The core structure of this compound is reminiscent of some CNS-active drugs. By introducing appropriate aryl groups, it is conceivable to design derivatives that act as selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants.

Structure-Activity Relationship for CNS Targets

Drawing from the broader knowledge of monoamine reuptake inhibitors, the following SAR principles can be proposed for this compound derivatives:

  • Amine Substitution: The degree of substitution on the nitrogen atom is critical. Primary and secondary amines are often optimal for transporter inhibition.

  • Aryl Moiety Introduction: The presence and nature of an aromatic ring, either attached to the cyclohexyl group or the amine, are crucial for binding to the serotonin transporter (SERT).

  • Stereochemistry: The stereoisomers of chiral derivatives can exhibit significantly different potencies and selectivities.

Experimental Protocol: In Vitro Neurotransmitter Reuptake Assay

The inhibitory activity of the compounds on the serotonin transporter can be evaluated using a synaptosomal reuptake assay.

  • Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., rat cortex).

  • Incubation: Synaptosomes are incubated with the test compounds and a radiolabeled neurotransmitter (e.g., [3H]5-HT).

  • Termination of Uptake: The uptake is stopped by rapid filtration.

  • Scintillation Counting: The amount of radioactivity trapped in the synaptosomes is measured by liquid scintillation counting.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter is determined.

Visualizing the Workflow

General Synthetic and Evaluation Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start This compound modification Chemical Modification (e.g., N-acylation, N-alkylation) start->modification derivatives Library of Derivatives modification->derivatives antimicrobial Antimicrobial Assays (MIC Determination) derivatives->antimicrobial anticancer Anticancer Assays (MTT Assay) derivatives->anticancer cns CNS Assays (Reuptake Inhibition) derivatives->cns sar Structure-Activity Relationship (SAR) antimicrobial->sar anticancer->sar cns->sar lead Lead Compound Identification sar->lead

Caption: A generalized workflow for the synthesis, biological evaluation, and SAR analysis of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising and underexplored area for drug discovery. The versatility of its structure allows for the generation of diverse chemical libraries with the potential for a wide range of biological activities. The comparative analysis presented in this guide, though drawing from related structural classes due to a lack of direct comprehensive studies on this specific scaffold, highlights the potential for developing potent antimicrobial, anticancer, and CNS-active agents. Future research should focus on the systematic synthesis and evaluation of a broad range of this compound derivatives to fully elucidate their therapeutic potential and establish detailed structure-activity relationships.

References

Performance evaluation of 3-Cyclohexylpropan-1-amine as a ligand

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Performance Evaluation of 3-Cyclohexylpropan-1-amine as a Novel Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Authored by: A Senior Application Scientist

Abstract

In the landscape of transition metal catalysis, the ligand is paramount, often dictating the efficiency, selectivity, and scope of a transformation. While sophisticated phosphines and N-heterocyclic carbenes (NHCs) have dominated the field, there is a persistent drive towards simpler, more economical, and structurally novel ligands. This guide introduces this compound, a primary amine featuring a bulky, non-polar cyclohexyl moiety, as a potential ligand for palladium-catalyzed cross-coupling reactions. We will dissect its structural attributes, hypothesize its performance based on established mechanistic principles, and objectively compare its potential against benchmark ligand classes like Buchwald's biarylphosphines. This analysis is supported by established experimental data for analogous systems and provides detailed protocols for researchers to validate these findings.

Introduction: The Quest for the Ideal Ligand

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, have become indispensable tools in modern synthesis, particularly in pharmaceutical and materials science.[1][2] The success of these reactions hinges on the ligand bound to the palladium center. An effective ligand must stabilize the active Pd(0) species, facilitate the rate-determining oxidative addition step, and promote the final reductive elimination to release the product and regenerate the catalyst.[3]

State-of-the-art ligands are typically electron-rich and sterically hindered phosphines or N-heterocyclic carbenes (NHCs).[4][5] These ligands, while highly effective, can be expensive and sensitive to air and moisture. Simple alkylamines, on the other hand, are inexpensive and readily available. While often used as substrates, their potential as ancillary, performance-modulating ligands is an area of active investigation.[6]

This compound (3-CHPA) presents an intriguing profile. It is a primary amine, which can coordinate to the palladium center. More importantly, it possesses a bulky cyclohexyl group connected by a flexible propyl linker. This combination of a simple coordinating group with significant steric bulk suggests it could offer unique performance characteristics. This guide evaluates this potential.

Structural Analysis and Mechanistic Implications

The performance of a ligand is rooted in its steric and electronic properties. Let's analyze 3-CHPA in this context.

  • Coordinating Group: A primary amine (–NH₂) is a simple sigma-donor. Its coordination to palladium is weaker than that of phosphines or NHCs, which could lead to more facile ligand dissociation—a key step in some catalytic cycles.

  • Steric Profile: The cyclohexyl group provides significant steric bulk. In catalysis, bulky ligands are known to promote the reductive elimination step and can help stabilize the monoligated Pd(0) species, which is often the most active catalyst.[7] The flexible propyl chain allows this bulky group to orient itself around the metal center, potentially creating a protective pocket.

Hypothesized Role in the Catalytic Cycle

Let's consider the Buchwald-Hartwig amination catalytic cycle to predict the influence of 3-CHPA.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L (Active Catalyst) oa_complex Ar-Pd(II)(L)-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Ar-X) pre_re [Ar-Pd(II)(L)(HNR'R'')]X oa_complex->pre_re Amine Coordination (+ HNR'R'') amine_complex Ar-Pd(II)(L)-NR'R'' amine_complex->pd0 Reductive Elimination product Ar-NR'R'' (Product) amine_complex->product Forms Product pre_re->amine_complex Deprotonation (- Base-H-X)

References

A Researcher's Guide to Investigating the Cross-Reactivity of 3-Cyclohexylpropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the specificity of a molecule is paramount. This guide provides a comprehensive framework for conducting cross-reactivity studies on 3-Cyclohexylpropan-1-amine, a primary amine with potential applications in pharmaceuticals and chemical synthesis.[1][2] Given the prevalence of the amine functional group in bioactive molecules, assessing off-target binding is a critical step in preclinical development to mitigate potential side effects and ensure therapeutic efficacy.[3] This document outlines the experimental design, detailed protocols, and data interpretation for a comparative analysis of this compound against structurally similar compounds.

Introduction to this compound and the Imperative of Cross-Reactivity Assessment

This compound (C9H19N) is an organic compound featuring a cyclohexyl group attached to a propan-1-amine backbone.[1][4] Its structure lends itself to potential biological activity, making it a molecule of interest in medicinal chemistry.[1] However, the primary amine group is a common feature in many endogenous and synthetic compounds, creating a potential for cross-reactivity in biological systems and diagnostic assays.[3][5][6]

Designing a Comparative Cross-Reactivity Study

The cornerstone of a reliable cross-reactivity study is a well-designed experiment that includes a panel of relevant compounds to challenge the specificity of the detection method. For this hypothetical study, we will presume the development of a polyclonal antibody with primary specificity for this compound.

Selection of Comparator Compounds

The choice of compounds to test for cross-reactivity should be based on structural similarity to the target analyte. The following compounds, identified through database searches, represent logical candidates for this study due to their shared structural motifs with this compound:

  • Cyclohexylamine: Shares the cyclohexyl ring and a primary amine but lacks the propyl linker. This tests the importance of the linker.

  • n-Propylamine: Contains the propyl-amine structure but lacks the bulky cyclohexyl group, isolating the contribution of the aliphatic chain.

  • 3-(Cyclohexyloxy)propan-1-amine: An analog where an oxygen atom is introduced in the propyl chain, altering its polarity and geometry.[9]

  • 2-Amino-3-cyclohexylpropan-1-ol: Introduces a hydroxyl group, which can affect binding through hydrogen bonding.[10][11]

  • N1-Cyclohexylpropane-1,3-diamine: Features a second amine group, which could significantly alter its binding characteristics.

Experimental Workflow

The experimental approach will be a competitive ELISA. In this format, the comparator compounds will compete with a labeled version of this compound for binding to the specific antibody. The degree of displacement of the labeled compound is proportional to the cross-reactivity of the test compound.

Below is a Graphviz diagram illustrating the overall experimental workflow.

G cluster_prep Preparation cluster_assay Competitive Assay cluster_detection Detection cluster_analysis Data Analysis plate Coat Microplate with Anti-3-Cyclohexylpropan-1-amine Antibody wash1 Wash and Block Non-specific Sites plate->wash1 add_reagents Add Standard or Test Compound + Labeled this compound to Wells wash1->add_reagents prepare_standards Prepare Serial Dilutions of This compound (Standard) prepare_standards->add_reagents prepare_analogs Prepare Serial Dilutions of Structural Analogs (Test Compounds) prepare_analogs->add_reagents incubate1 Incubate to Allow Competition add_reagents->incubate1 wash2 Wash to Remove Unbound Reagents incubate1->wash2 add_substrate Add Substrate wash2->add_substrate incubate2 Incubate for Color Development add_substrate->incubate2 stop_reaction Stop Reaction incubate2->stop_reaction read_plate Read Absorbance at Specified Wavelength stop_reaction->read_plate plot_curve Plot Standard Curve (Absorbance vs. Concentration) read_plate->plot_curve calculate_ic50 Calculate IC50 for Standard and Test Compounds plot_curve->calculate_ic50 calculate_cr Calculate Percent Cross-Reactivity calculate_ic50->calculate_cr

Caption: Workflow for the competitive ELISA to determine cross-reactivity.

Detailed Experimental Protocol: Competitive ELISA

This protocol outlines the steps for performing a competitive ELISA to determine the cross-reactivity of the selected analogs.

Materials:

  • High-binding 96-well microplates

  • Anti-3-Cyclohexylpropan-1-amine polyclonal antibody (hypothetical)

  • This compound standard

  • Comparator compounds (as listed in section 2.1)

  • This compound conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Dilute the anti-3-Cyclohexylpropan-1-amine antibody in coating buffer. Add 100 µL to each well of the microplate. Incubate overnight at 4°C.

  • Washing and Blocking: Discard the coating solution. Wash the plate three times with 200 µL of wash buffer per well. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Standard and Sample Preparation: Prepare serial dilutions of the this compound standard and each comparator compound in assay buffer.

  • Competitive Reaction: Wash the plate three times. Add 50 µL of the standard or comparator compound dilutions to the appropriate wells. Then, add 50 µL of the HRP-conjugated this compound to all wells. Incubate for 1-2 hours at room temperature.

  • Washing: Discard the reaction mixture and wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well to quench the reaction. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Interpretation

The data obtained from the ELISA will be used to generate a standard curve and calculate the cross-reactivity of each analog.

1. Standard Curve Generation: Plot the absorbance values against the log of the concentration for the this compound standard. Perform a sigmoidal dose-response (variable slope) curve fit to determine the IC50 value (the concentration that inhibits 50% of the maximum signal).

2. IC50 Determination for Analogs: Similarly, plot the data for each comparator compound and determine their respective IC50 values.

3. Cross-Reactivity Calculation: The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Hypothetical Results

The following table presents a plausible dataset from this hypothetical study.

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound 10 100%
Cyclohexylamine1506.7%
n-Propylamine8001.25%
3-(Cyclohexyloxy)propan-1-amine5002.0%
2-Amino-3-cyclohexylpropan-1-ol2504.0%
N1-Cyclohexylpropane-1,3-diamine>1000<1.0%
Interpretation of Results

Based on the hypothetical data, the antibody shows high specificity for this compound.

  • Cyclohexylamine exhibits the highest cross-reactivity among the analogs, suggesting that the cyclohexyl-amine moiety is a key part of the epitope recognized by the antibody, but the propyl linker is also important for strong binding.

  • The low cross-reactivity of n-propylamine indicates that the cyclohexyl group is crucial for antibody recognition.

  • The introduction of an ether linkage (3-(Cyclohexyloxy)propan-1-amine ) or a hydroxyl group (2-Amino-3-cyclohexylpropan-1-ol ) reduces binding, likely due to steric hindrance or changes in electronic properties.

  • The addition of a second amine group (N1-Cyclohexylpropane-1,3-diamine ) significantly diminishes cross-reactivity, highlighting the specificity of the antibody for a single primary amine at that position.

The relationship between structural similarity and cross-reactivity can be visualized as follows:

G cluster_target Target Analyte cluster_analogs Structural Analogs Target This compound (100% Reactivity) A Cyclohexylamine (6.7%) Target->A High Similarity (Lacks Linker) B 2-Amino-3-cyclohexylpropan-1-ol (4.0%) Target->B Moderate Similarity (+OH group) C 3-(Cyclohexyloxy)propan-1-amine (2.0%) Target->C Moderate Similarity (+Ether Linkage) D n-Propylamine (1.25%) Target->D Low Similarity (Lacks Cyclohexyl) E N1-Cyclohexylpropane-1,3-diamine (<1.0%) Target->E Low Similarity (+Amine Group)

Caption: Relationship between structural similarity and hypothetical cross-reactivity.

Conclusion and Future Directions

This guide provides a robust framework for assessing the cross-reactivity of this compound. The hypothetical results demonstrate the high specificity of a well-developed antibody but also underscore the importance of empirical testing. Any significant cross-reactivity identified would necessitate further investigation, such as using more specific analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for confirmation in complex matrices.[12]

For any new molecule entering a development pipeline, particularly those with common structural motifs like primary amines, a thorough understanding of its binding profile is indispensable. The methodologies and principles outlined here serve as a foundational approach for ensuring the selectivity and safety of novel chemical entities.

References

A Senior Application Scientist's Guide to Benchmarking 3-Cyclohexylpropan-1-amine and its Commercial Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Practical Guide to Comparative Analysis in Early-Stage Drug Discovery

In the landscape of modern drug discovery, the selection and validation of lead compounds are pivotal steps that dictate the trajectory of a research program. Small aliphatic amines, such as 3-Cyclohexylpropan-1-amine, represent a class of molecules that, owing to their structural simplicity and synthetic tractability, serve as versatile scaffolds in the development of novel therapeutics.[1] This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the critical task of evaluating such compounds.

The following sections provide a comprehensive framework for benchmarking this compound against a curated selection of commercially available, structurally similar compounds. While direct, head-to-head comparative data for this specific set of molecules is not extensively available in the public domain, this guide offers a robust, self-validating methodology for generating such data in your own laboratory. We will delve into the rationale behind experimental design, provide detailed, field-tested protocols for key assays, and discuss the interpretation of results within the context of structure-activity relationships. This document is intended not merely as a repository of information, but as a practical, hands-on manual to empower your research and development efforts.

Introduction to this compound and its Structural Analogs

This compound (CAS 4361-44-8) is a primary aliphatic amine featuring a cyclohexyl moiety connected to a propyl amine backbone.[1] This simple structure belies a significant potential as a building block in medicinal chemistry. The presence of a lipophilic cyclohexyl ring and a reactive primary amine group makes it an attractive starting point for the synthesis of compounds with diverse pharmacological activities. Indeed, derivatives of cyclohexylamines have been explored for a range of applications, including as potential antidepressants and anticancer agents.[1]

To provide a meaningful benchmark, we have selected a panel of commercially available compounds that share key structural features with this compound, while offering subtle variations in functionality, lipophilicity, and steric bulk. These variations are critical for probing the structure-activity relationships (SAR) that govern biological activity.

Table 1: Physicochemical Properties of this compound and Selected Commercial Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )StructureKey Differentiating Feature(s)
This compound 4361-44-8C9H19N141.25
alt text
Parent Compound: Propyl amine chain
N-Methylcyclohexylamine100-60-7C7H15N113.20
alt text
Secondary Amine: N-methylation
Cyclohexanemethylamine108-91-8C7H15N113.20
alt text
Shorter Alkyl Chain: Methylene spacer
3-(Trifluoromethyl)cyclohexylamine100994-34-3C7H12F3N167.17
alt text
Electron-Withdrawing Group: CF3 on ring
3-Cyclohexyl-1-propanol1124-63-6C9H18O142.24
alt text
Alcohol Analog: Lacks the amine group

Note: Structural images are sourced from PubChem.

Benchmarking Performance: Key Experimental Assays

To objectively compare the biological potential of these compounds, we will focus on two primary areas of investigation suggested by the known activities of related molecules: 1) potential as monoamine reuptake inhibitors, a common mechanism for antidepressants, and 2) general cytotoxicity, a crucial parameter for any therapeutic candidate and a primary screen for potential anticancer activity.

Serotonin Reuptake Inhibition Assay

Expertise & Experience: The Rationale

Many antidepressant drugs function by inhibiting the reuptake of neurotransmitters like serotonin from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors. The serotonin transporter (SERT) is a key protein involved in this process. By measuring the ability of our test compounds to inhibit serotonin uptake in a cellular model, we can assess their potential as selective serotonin reuptake inhibitors (SSRIs). We will employ a radioligand binding assay, a gold-standard method for quantifying the affinity of a compound for a specific transporter.

Trustworthiness: A Self-Validating Protocol

This protocol includes positive and negative controls to ensure the validity of the results. Fluoxetine, a well-characterized SSRI, will be used as a positive control to confirm the assay is performing as expected. A vehicle control (e.g., DMSO) will establish the baseline for 100% SERT activity.

Experimental Workflow: Serotonin Transporter (SERT) Inhibition Assay

SERT_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_prep Plate hSERT-expressing cells incubation Incubate cells with test compounds and [3H]citalopram cell_prep->incubation compound_prep Prepare serial dilutions of test compounds and controls compound_prep->incubation radioligand_prep Prepare [3H]citalopram solution radioligand_prep->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration scintillation Quantify bound radioactivity via liquid scintillation counting filtration->scintillation data_proc Calculate percent inhibition scintillation->data_proc ic50_calc Determine IC50 values data_proc->ic50_calc ki_calc Calculate Ki values using the Cheng-Prusoff equation ic50_calc->ki_calc MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plates treatment Treat cells with compounds for 48-72 hours cell_seeding->treatment compound_prep Prepare serial dilutions of test compounds and controls compound_prep->treatment mtt_addition Add MTT reagent and incubate treatment->mtt_addition solubilization Solubilize formazan crystals mtt_addition->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading viability_calc Calculate percent cell viability absorbance_reading->viability_calc ic50_calc Determine IC50 values viability_calc->ic50_calc

References

A Senior Application Scientist's Guide to the Purity Assessment of 3-Cyclohexylpropan-1-amine from Various Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, the purity of starting materials is not merely a matter of quality control; it is the bedrock of experimental reproducibility and the safety of nascent therapeutics. 3-Cyclohexylpropan-1-amine (CAS 4361-44-8) is a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] The presence of unidentified impurities, even at trace levels, can have profound consequences, leading to aberrant biological activity, compromised product stability, or difficulties in regulatory compliance. This guide presents a multi-faceted analytical strategy for the rigorous purity assessment and comparison of this compound sourced from different suppliers. We will delve into the rationale behind a multi-technique approach, provide detailed experimental protocols, and offer a framework for interpreting the resulting data to make informed procurement decisions.

Part 1: The Rationale for a Multi-Pronged Analytical Approach

Relying on a single analytical technique for purity assessment is a significant scientific oversight. Each method possesses unique strengths and inherent limitations. A comprehensive purity profile can only be constructed by integrating data from orthogonal methods, each interrogating different physicochemical properties of the sample. For a primary amine like this compound, a robust analytical workflow should, at a minimum, quantify the main component, identify and quantify organic and inorganic impurities, and determine water and residual solvent content.

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline Q3A(R2) provides a framework for understanding and controlling impurities in new drug substances.[3][4][5] This guideline underscores the necessity of identifying and qualifying impurities that are present above certain thresholds, making a thorough initial assessment of starting materials a critical first step in any drug development program.[3][6][7]

Our recommended approach combines four key techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assaying the primary component and identifying volatile organic impurities.

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides structural confirmation and detects impurities that may be structurally similar to the main compound.

  • Karl Fischer (KF) Titration: The gold standard for accurate water content determination.[8]

  • Thermogravimetric Analysis (TGA) for Loss on Drying (LOD): Quantifies the total mass loss from volatile components, including solvents and water.

Below is a visualization of the comprehensive workflow for assessing a new batch of this compound.

Purity_Assessment_Workflow cluster_receipt Sample Receipt & Initial Checks cluster_data Data Integration & Decision Sample Receive Sample (e.g., Supplier A, B, C) Visual Visual Inspection (Color, Clarity, Particulates) Sample->Visual GCMS GC-MS Analysis (Purity Assay, Volatile Impurities) Visual->GCMS Initiate Testing NMR ¹H NMR Spectroscopy (Structural ID, Related Substances) Visual->NMR Initiate Testing KF Karl Fischer Titration (Water Content) Visual->KF Initiate Testing TGA TGA (Loss on Drying) (Total Volatiles) Visual->TGA Initiate Testing Profile Build Impurity Profile GCMS->Profile NMR->Profile KF->Profile TGA->Profile Compare Compare Data vs. Specifications Decision Accept / Reject Decision Compare->Decision Profile->Compare

Caption: Overall Purity Assessment Workflow.

Part 2: Experimental Methodologies

The trustworthiness of any comparison lies in the meticulous execution of validated analytical methods. The following protocols are designed to be self-validating and provide the necessary detail for replication.

Gas Chromatography-Mass Spectrometry (GC-MS) for Assay and Impurity Profiling

Causality: GC is an excellent technique for separating volatile and semi-volatile compounds. Primary aliphatic amines can be challenging due to their basicity, which can lead to peak tailing on standard silica columns.[9][10] Therefore, the choice of a base-deactivated column is critical for achieving sharp, symmetrical peaks, which are essential for accurate quantification. Coupling the GC to a Mass Spectrometer (MS) allows for the definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.

Protocol:

  • Instrument: Agilent GC-MS System (or equivalent) with a mass selective detector.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or a specialized amine column.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of this compound in HPLC-grade Methanol.

  • GC Conditions:

    • Injector Temperature: 280 °C

    • Injection Mode: Split (50:1 ratio)

    • Injection Volume: 1.0 µL

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp 1: 10 °C/min to 200 °C.

      • Ramp 2: 25 °C/min to 280 °C, hold for 5 minutes.

  • MS Conditions:

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-400 amu.

  • Data Analysis: Calculate the area percent of the main peak to determine the purity assay. Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).

¹H NMR Spectroscopy for Structural Confirmation

Causality: ¹H NMR provides an orthogonal assessment of purity based on the magnetic properties of hydrogen nuclei. It is exceptionally powerful for confirming the chemical structure and can reveal impurities that might co-elute with the main peak in GC. The chemical shift of protons adjacent to the nitrogen atom and the N-H protons themselves are characteristic.[11][12][13] Adding a drop of D₂O will cause the labile N-H protons to exchange with deuterium, making their signal disappear, which is a definitive test for their presence.[13][14]

Protocol:

  • Instrument: Bruker 400 MHz NMR spectrometer (or equivalent).

  • Sample Preparation: Dissolve approximately 15-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).

  • Data Analysis:

    • Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

    • Integrate all signals. The ratio of integrals should correspond to the number of protons in the molecule (e.g., the two protons on the carbon next to the nitrogen, the two N-H protons, etc.).

    • Look for small, unidentifiable peaks in the baseline, which indicate impurities. Calculate their relative percentage by comparing their integral to the integral of the main compound.

Coulometric Karl Fischer Titration for Water Content

Causality: Water is a common impurity in chemicals and can affect reaction stoichiometry and product stability. Karl Fischer titration is a highly specific and accurate method for water determination.[8][15] For amines, which are basic, a coulometric titrator with a reagent buffered to handle the pH shift is necessary to prevent side reactions that would lead to inaccurate, artificially high results.[16][17]

Protocol:

  • Instrument: Metrohm Coulometric Karl Fischer Titrator (or equivalent).

  • Reagents: Anode and cathode solutions suitable for amines (e.g., Hydranal™-Coulomat AG and CG). For strongly basic amines, adding a neutralizing agent like benzoic acid to the anolyte can be beneficial.[17]

  • Procedure:

    • Allow the titrator to precondition the cell until a stable, low drift is achieved.

    • Using a gas-tight syringe, accurately weigh and inject approximately 0.1 g of the this compound sample into the titration cell.

    • Start the titration. The instrument will automatically stop at the endpoint.

    • The result is typically reported as a weight/weight percentage (w/w %).

    • Perform the measurement in triplicate to ensure reproducibility.

Part 3: Comparative Analysis - A Hypothetical Case Study

To illustrate the application of these methods, we present a hypothetical comparison of this compound from three different suppliers: Supplier A (Premium Grade), Supplier B (Standard Grade), and Supplier C (Bulk Supplier).

ParameterSupplier ASupplier BSupplier CMethodAcceptance Criteria
Appearance Colorless, clear liquidColorless, clear liquidPale yellow, clear liquidVisualColorless, clear liquid
Purity (GC Area %) 99.8%99.2%97.5%GC-MS≥ 99.0%
¹H NMR Conformance Conforms to structureConforms to structureConforms to structure¹H NMRMust conform
Water Content (w/w %) 0.05%0.15%0.45%Karl Fischer≤ 0.20%
Total Impurities (GC) 0.20%0.80%2.50%GC-MS≤ 1.0%
Largest Unknown Impurity 0.08%0.35%1.10%GC-MS≤ 0.15%
Residual Solvents (TGA) < 0.1%0.2%0.5%TGA/GC-HSReport Value
Interpretation and Supplier Selection Logic
  • Supplier A: This material meets all premium-grade specifications. The high purity by GC, low water content, and absence of any single impurity above 0.1% make it ideal for sensitive applications like late-stage drug development or reference standard preparation.

  • Supplier B: This material meets standard specifications. While the purity is high, the largest unknown impurity at 0.35% exceeds the typical identification threshold recommended by ICH guidelines (often 0.10% or 0.15%).[3][4] This would necessitate further analytical work to identify this impurity before the material could be used in a regulated environment. It is suitable for early-stage research and process development.

  • Supplier C: This material fails to meet standard specifications. The low GC purity, high water content, and a major unknown impurity at 1.10% make it unsuitable for most pharmaceutical research and development applications. The pale yellow color also suggests the presence of chromophoric impurities, which could be degradation products.

The following diagram illustrates the decision-making logic based on the analytical results.

Decision_Logic start Start: Review CoA Data gc_check GC Purity ≥ 99.0%? start->gc_check water_check Water Content ≤ 0.20%? gc_check->water_check Yes reject Reject Lot gc_check->reject No impurity_check Largest Impurity ≤ 0.15%? water_check->impurity_check Yes water_check->reject No accept_premium Accept for All Applications impurity_check->accept_premium Yes accept_research Accept for Research Only impurity_check->accept_research No (Requires Impurity ID)

Caption: Decision Logic for Supplier Qualification.

Conclusion

The selection of a chemical supplier should be a data-driven process, not one based on cost alone. As demonstrated, materials from different suppliers can exhibit significant variations in their impurity profiles. A comprehensive analytical approach, utilizing orthogonal techniques like GC-MS, ¹H NMR, and Karl Fischer titration, is essential for building a complete picture of product quality. By investing in this level of rigorous upfront analysis, researchers and drug developers can mitigate risks, ensure the integrity of their results, and build a solid foundation for successful and reproducible science.

References

Full characterization of 3-Cyclohexylpropan-1-amine reaction products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reaction Products of 3-Cyclohexylpropan-1-amine

Authored by a Senior Application Scientist

This guide provides a full characterization of the reaction products of this compound, a versatile primary amine used as a building block in organic and medicinal chemistry.[1][2] We will explore the reactivity of its primary amine functionality, compare its reaction products with those of analogous amines, and provide detailed experimental protocols for synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.

Introduction to this compound: A Profile

This compound (also known as cyclohexanepropanamine) is an aliphatic primary amine with the molecular formula C₉H₁₉N.[1] Its structure, featuring a flexible three-carbon chain linking a bulky, non-polar cyclohexyl group to a reactive primary amine, imparts a unique combination of steric and electronic properties. These characteristics make it a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents like antidepressants and anticancer compounds.[1]

Key Physicochemical Properties:

  • Molecular Formula: C₉H₁₉N[3][4]

  • Molecular Weight: 141.25 g/mol [1][4][5]

  • Appearance: Colorless liquid with a characteristic pungent odor.[2]

  • CAS Number: 4361-44-8[3][4][5]

The synthesis of the parent amine is most commonly achieved through two robust pathways: the reduction of 3-cyclohexylpropanenitrile using reagents like LiAlH₄ or via catalytic hydrogenation, and the reductive amination of cyclohexyl-containing aldehydes or ketones.[1] The choice of synthesis route often depends on precursor availability, scalability, and desired purity.

Core Reactivity: The Nucleophilic Character of the Amine Group

The chemistry of this compound is dominated by the lone pair of electrons on the nitrogen atom, which makes it a potent nucleophile and a moderate base. This allows it to participate in a wide array of chemical transformations. The primary reaction classes include acylation, alkylation, and condensation with carbonyl compounds.[1][6]

Reaction_Pathways cluster_reactions Reaction Classes cluster_products Primary Product Classes Start This compound Acyl Acylation (e.g., Acyl Chlorides) Start->Acyl RCOCl Alkyl Alkylation (e.g., Alkyl Halides) Start->Alkyl R'-X Carbonyl Condensation (e.g., Aldehydes) Start->Carbonyl R'CHO Amide N-Substituted Amides Acyl->Amide SecAmine Secondary & Tertiary Amines Alkyl->SecAmine Imine Imines (Schiff Bases) Carbonyl->Imine

Caption: Major reaction pathways for this compound.

Characterization of Major Reaction Products

A full characterization relies on transforming the amine into stable, often crystalline, derivatives whose physical and spectroscopic properties can be definitively measured.

Acylation Products: Formation of N-Substituted Amides

Acylation is one of the most reliable reactions for primary amines.[6] The reaction with an acyl chloride, such as ethanoyl chloride (acetyl chloride), is vigorous and exothermic, proceeding via a nucleophilic addition-elimination mechanism.[7] This transformation is highly valuable because it converts the liquid amine into a stable, solid secondary amide, whose sharp melting point serves as a key data point for identification.[7]

  • Reaction: this compound + CH₃COCl → N-(3-cyclohexylpropyl)acetamide + HCl

  • Product Class: Secondary Amide.

  • Significance: This reaction is fundamental for derivatization. The resulting amides are less basic and less water-soluble than the parent amine. Their stability makes them ideal for purification by recrystallization and subsequent analysis.

Alkylation Products: Secondary and Tertiary Amines

Alkylation with alkyl halides (R-X) can be used to introduce alkyl groups onto the nitrogen atom. However, this method often leads to a mixture of products.[8] The initially formed secondary amine can compete with the starting primary amine for the alkylating agent, leading to the formation of a tertiary amine and even a quaternary ammonium salt.

  • Reaction: this compound + R-X → Secondary Amine + Tertiary Amine + Quaternary Salt

  • Product Class: Mixture of secondary and tertiary amines.

  • Causality: The lack of selectivity is a significant drawback. A more controlled and preferred method for synthesizing a specific secondary amine from a primary amine is reductive amination .[9] This involves reacting the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

Condensation with Carbonyls: Imine (Schiff Base) Formation

Primary amines readily react with aldehydes and ketones in an acid-catalyzed, reversible reaction to form imines (also known as Schiff bases).[6][10]

  • Reaction: this compound + R'CHO ⇌ N-(R'-ylidene)-3-cyclohexylpropan-1-amine + H₂O

  • Product Class: Imine (C=N bond).

  • Mechanistic Insight: The reaction rate is highly pH-dependent. Optimal conditions are typically near a pH of 5.[10] At lower pH, the amine becomes protonated and non-nucleophilic. At higher pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine intermediate, preventing the elimination of water.[10] Imines are often unstable and susceptible to hydrolysis, making their isolation challenging.[10]

Comparative Analysis with Alternative Amines

To understand the unique contribution of the cyclohexylpropyl moiety, we compare its reaction products with those derived from a straight-chain analogue (Hexylamine) and an aromatic analogue (Benzylamine). The choice of these alternatives allows for the deconvolution of steric versus electronic effects.

FeatureThis compoundHexylamine (Straight-Chain)Benzylamine (Aromatic)
Structure Bulky, aliphatic cyclohexyl groupFlexible, linear alkyl chainPhenyl group adjacent to N
Acylation Product N-(3-cyclohexylpropyl)acetamideN-hexylacetamideN-benzylacetamide
Expected M.P. Higher than hexyl derivative due to the rigid ring structure promoting better crystal packing.Lower M.P. due to conformational flexibility.High M.P. due to π-stacking and planarity of the phenyl ring.
Reactivity Standard primary amine reactivity. The cyclohexyl group is sterically demanding but electronically neutral.Similar nucleophilicity to the topic compound. Steric hindrance is minimal.Reduced nucleophilicity/basicity due to the electron-withdrawing nature of the adjacent phenyl ring.
Imine Stability Standard aliphatic imine.Standard aliphatic imine.Conjugated imine (C=N-Ph). The C=N double bond is stabilized by conjugation with the aromatic ring, making the product more stable than its aliphatic counterparts.

Expert Insight: The bulky cyclohexyl group in this compound primarily influences the physical properties (melting point, boiling point, solubility) of its derivatives rather than drastically altering its fundamental electronic reactivity, which remains that of a typical primary aliphatic amine. This contrasts sharply with benzylamine, where the adjacent aromatic ring significantly reduces the nitrogen's basicity.

Experimental Protocols & Characterization Workflow

The following protocols are designed as self-validating systems, incorporating purification and characterization steps to ensure product integrity.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization start React Amine with Acyl Chloride quench Quench Reaction & Neutralize start->quench extract Extract with Organic Solvent quench->extract dry Dry & Evaporate Solvent extract->dry purify Purify Crude Product (Recrystallization) dry->purify tlc TLC Analysis purify->tlc Confirm Purity mp Melting Point Determination purify->mp Physical Constant nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr Structure Elucidation ms Mass Spectrometry purify->ms Confirm Mol. Weight ir IR Spectroscopy purify->ir Functional Group ID

Caption: A self-validating workflow for synthesis and characterization.

Protocol 1: Synthesis of N-(3-cyclohexylpropyl)acetamide
  • Reaction Setup: In a fume hood, dissolve this compound (1.0 g, 7.08 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath (0 °C).

  • Reagent Addition: Slowly add acetyl chloride (0.56 g, 7.1 mmol) dropwise to the stirred solution. A white precipitate (amine hydrochloride salt) may form. After the addition is complete, add triethylamine (1.1 mL, 7.8 mmol) to act as a base and neutralize the HCl formed.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude amide.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure N-(3-cyclohexylpropyl)acetamide.

  • Characterization: Dry the crystals and determine the yield. Characterize the product by melting point, NMR, IR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Spectroscopic Characterization
  • ¹H NMR: The spectrum of N-(3-cyclohexylpropyl)acetamide should show characteristic signals for the cyclohexyl protons (broad multiplets ~0.8-1.8 ppm), the propyl chain protons, a singlet for the acetyl methyl group (~2.0 ppm), and a broad signal for the N-H proton.

  • IR Spectroscopy: Look for a strong absorption band for the amide C=O stretch (typically ~1650 cm⁻¹) and an N-H stretch (~3300 cm⁻¹). The disappearance of the primary amine N-H stretches from the starting material is a key indicator of reaction completion.

  • Mass Spectrometry: The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of the amide product (183.30 g/mol ).

Conclusion

This compound is a reactive primary amine whose derivatization products are predictable based on fundamental amine chemistry. The formation of stable amide derivatives via acylation is the most robust method for its characterization, providing solid materials with sharp, reliable melting points. While alkylation is possible, it often suffers from a lack of selectivity, making reductive amination a superior alternative for controlled synthesis. The formation of imines is also a characteristic reaction, though the products are often hydrolytically unstable. The bulky cyclohexyl group primarily influences the physical properties of the derivatives, a key consideration when comparing them to linear or aromatic analogues. The protocols and comparative data provided herein serve as a comprehensive guide for the effective use and characterization of this important synthetic building block.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Cyclohexylpropan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 3-Cyclohexylpropan-1-amine. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, including their ultimate disposal. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This document is designed to be a self-validating system, explaining the causality behind each procedural step to build a deep, intuitive understanding of safe chemical handling.

Hazard Profile and Essential Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound (CAS: 4361-44-8) is an aliphatic amine whose primary risks stem from its basicity and irritant properties. Treating this chemical with the appropriate level of caution is the first step in a safe disposal workflow.

Chemical Causality: As an amine, this compound is basic. Its hazardous properties, such as skin and eye irritation, are a direct result of this chemical nature.[1][2] The lone pair of electrons on the nitrogen atom readily reacts with biological macromolecules, leading to irritation or damage. This basicity also dictates its incompatibility with acids and oxidizing agents, a critical consideration for waste segregation.

GHS Classification Summary: The Globally Harmonized System (GHS) provides a clear summary of the hazards associated with this compound.

Hazard ClassHazard StatementGHS CodeSignal Word
Acute Toxicity, OralHarmful if swallowedH302Warning
Skin IrritationCauses skin irritationH315Warning
Eye IrritationCauses serious eye irritationH319Warning
STOT, Single ExposureMay cause respiratory irritationH335Warning

Data sourced from multiple Safety Data Sheets (SDS).[3][4][5]

It is crucial to note that while the primary classification is "Warning," many similar aliphatic amines are classified as "Danger" due to their corrosive nature.[2] Therefore, it is best practice to treat this compound as potentially corrosive and handle it with the highest level of care.

Pre-Disposal Protocol: Safe Handling and Waste Segregation

Proper disposal begins at the point of waste generation. The following steps ensure that the waste is handled and segregated in a manner that prevents dangerous reactions and ensures it is ready for final disposal.

2.1. Personal Protective Equipment (PPE) Always wear the following minimum PPE when handling this compound or its waste:

  • Eye Protection: Chemical safety goggles and a face shield.[4][6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant lab coat.[6]

2.2. Engineering Controls All handling and preparation for disposal must occur inside a certified chemical fume hood to prevent the inhalation of vapors.[4][7]

2.3. Waste Segregation: A Critical Step Segregating chemical waste is not merely an organizational task; it is a critical safety measure.[6][8] Improper segregation can lead to violent chemical reactions.

  • Designated Amine Waste: Establish a dedicated hazardous waste container specifically for this compound and other compatible aliphatic amines.

  • Incompatibility Prevention: NEVER mix amine waste with the following:

    • Acids: A violent, exothermic neutralization reaction can occur, causing boiling and splashing of corrosive materials.

    • Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

  • Solid vs. Liquid Waste: Contaminated solids (gloves, absorbent pads) should be collected in a separate, clearly labeled solid waste bag or container.

G start Waste Generated (Contains this compound) decision_liquid Is the waste liquid? start->decision_liquid decision_solid Is the waste solid? (e.g., contaminated gloves, paper towels) decision_liquid->decision_solid No check_compat Is the amine mixed with incompatible chemicals? (Acids, Oxidizers) decision_liquid->check_compat Yes container_solid Place in designated 'Hazardous Solid Waste' container. decision_solid->container_solid Yes end Waste Properly Segregated decision_solid->end No container_amine Place in designated 'Hazardous Liquid Amine Waste' container. container_amine->end container_solid->end check_compat->container_amine No consult_ehs Consult Institutional EHS Officer IMMEDIATELY. Do Not Mix! check_compat->consult_ehs Yes

Waste Segregation Decision Workflow

Step-by-Step Disposal Procedure

The only acceptable method for the final disposal of this compound is through a licensed chemical waste disposal service, typically coordinated by your institution's Environmental Health & Safety (EHS) department.[9][10][11]

DO NOT dispose of this compound down the drain or in regular trash.[9][10][12]

3.1. Waste Accumulation and Container Management

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, leak-proof cap.[13]

  • Properly Label the Container: The moment you add the first drop of waste, the container must be labeled.[8][13] The label must include:

    • The words "HAZARDOUS WASTE ".[13]

    • The full chemical name: "This compound ".

    • An approximate concentration or percentage if mixed with solvents.

    • The date of accumulation.

  • Secure Storage: Keep the waste container tightly closed except when adding waste.[6][13] Store it in a designated, well-ventilated satellite accumulation area, preferably within a secondary containment bin to catch any potential leaks.[7][8]

3.2. Decontamination of "Empty" Containers

An "empty" container that once held this compound is still considered hazardous waste until properly decontaminated.[14]

  • Triple Rinse Procedure: Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).[10][11]

  • Collect Rinsate: Each rinse must be collected and added to your designated "Hazardous Liquid Amine Waste" container. The rinsate is considered hazardous waste.[11]

  • Final Disposal of Container: Once triple-rinsed, deface or remove the original chemical label. The container can now be disposed of as regular laboratory glass or plastic trash.[8][11]

G start Container with residual This compound rinse1 Rinse #1 with appropriate solvent. start->rinse1 collect1 Pour rinsate into Hazardous Waste Container. rinse1->collect1 rinse2 Rinse #2 with solvent. collect1->rinse2 collect2 Pour rinsate into Hazardous Waste Container. rinse2->collect2 rinse3 Rinse #3 with solvent. collect2->rinse3 collect3 Pour rinsate into Hazardous Waste Container. rinse3->collect3 deface Deface/Remove Original Label collect3->deface dispose Dispose of container in regular lab trash. deface->dispose

Triple-Rinse Decontamination Workflow

3.3. Arranging for Final Disposal

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup from your laboratory.[11]

  • Provide Documentation: Be prepared to provide an accurate inventory of the waste container's contents.

  • Professional Removal: Only trained EHS personnel or a licensed contractor should handle the transportation and final disposal of the waste.[8] Final disposal will likely involve controlled incineration at a licensed facility.[9][10]

Emergency Procedures for Spills

In the event of a spill during handling or disposal preparation:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or the ventilation is inadequate.

  • Control Ignition Sources: Although its flash point is ~65°C, it's good practice to remove any nearby ignition sources.[3]

  • Contain the Spill: Use a spill kit with absorbent materials suitable for chemicals (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralization (for small spills): For very small, manageable spills, a weak acid (like citric acid solution) can be used to neutralize the amine after it has been absorbed. This should only be done by trained personnel.

  • Clean-Up and Disposal: Collect all contaminated absorbent materials using non-sparking tools. Place them in a sealed, labeled container for disposal as hazardous solid waste.[11]

  • Report: Report the incident to your laboratory supervisor and EHS department.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental responsibility, ensuring that the lifecycle of this compound is managed with the scientific rigor it demands.

References

Mastering the Safe Handling of 3-Cyclohexylpropan-1-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development and chemical synthesis, a deep understanding of the reagents we work with is paramount to both groundbreaking discovery and personal safety. 3-Cyclohexylpropan-1-amine, a valuable aliphatic amine building block, is no exception. While essential for constructing complex molecular architectures, its handling demands a meticulous approach rooted in a comprehensive understanding of its properties. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of laboratory safety.

Immediate Safety Profile: Understanding the Hazards

This compound is classified with the following primary hazards: it is harmful if swallowed, causes skin irritation, and leads to serious eye irritation.[1][2] It may also cause respiratory irritation.[1] The fundamental reason for these hazards lies in its chemical nature as a primary aliphatic amine. Amines are organic bases and can act as nucleophiles, meaning they readily react with biological molecules, which can lead to cellular damage. The skin and eye irritation are a direct result of this reactivity.

Hazard ClassificationGHS Hazard StatementSignal Word
Acute Toxicity, OralH302: Harmful if swallowedWarning
Skin IrritationH315: Causes skin irritationWarning
Serious Eye IrritationH319: Causes serious eye irritationWarning
Specific target organ toxicity — single exposureH335: May cause respiratory irritationWarning

Data sourced from multiple safety data sheets.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the correct selection and use of PPE. The following table outlines the minimum required PPE for handling this compound, with explanations for the necessity of each.

Body PartRequired PPERationale and Best Practices
Eyes/Face Tightly fitting safety goggles with side-shieldsStandard laboratory practice dictates eye protection at all times. For corrosive materials like amines, splash-proof goggles are essential to prevent contact with the eyes, which can cause serious, irreversible damage.
Skin Chemical-resistant gloves (Nitrile recommended) and a lab coatNitrile gloves offer good resistance to amines for general laboratory settings. Always inspect gloves for any signs of degradation or punctures before use. A lab coat is crucial to protect your skin and clothing from accidental splashes.
Respiratory Use in a well-ventilated area or chemical fume hoodThis compound vapors can cause respiratory irritation.[1] All handling of this chemical should be performed in a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling and Storage Protocol

Adherence to a strict handling and storage protocol is critical for maintaining a safe laboratory environment. The following workflow is designed to minimize exposure and prevent accidental release.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_aliquot Aliquot in Fume Hood prep_hood->handle_aliquot handle_seal Tightly Seal Containers handle_aliquot->handle_seal disp_waste Collect in Designated Hazardous Waste Container handle_aliquot->disp_waste store_cool Cool, Dry, Well- Ventilated Area handle_seal->store_cool store_compat Segregate from Incompatibles store_cool->store_compat disp_label Label Waste Container disp_waste->disp_label

Caption: Workflow for the safe handling of this compound.

Pre-Handling Preparations:
  • Review the Safety Data Sheet (SDS): Before any new procedure, always consult the most recent SDS for this compound.

  • Assemble and Inspect PPE: Ensure all necessary PPE is available and in good condition.

  • Ensure Proper Ventilation: Confirm that the chemical fume hood is operational and the sash is at the appropriate height.

Handling the Chemical:
  • Work Within a Fume Hood: All transfers and manipulations of this compound should be conducted inside a certified chemical fume hood.

  • Avoid Incompatible Materials: Primary amines are basic and can react vigorously with acids in a neutralization reaction.[1] They can also react with acyl chlorides, acid anhydrides, and alkyl halides.[3][4][5] Keep this chemical segregated from oxidizing agents and acids.

  • Keep Containers Tightly Closed: To prevent the release of vapors, always ensure the container is tightly sealed when not in use.

Storage:
  • Location: Store the container in a cool, dry, and well-ventilated place.[2]

  • Segregation: Store away from incompatible materials, particularly acids and oxidizing agents.[2]

Emergency Procedures: Be Prepared

Spills:

In the event of a spill, it is crucial to have a clear and practiced response plan.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Clean-Up: Carefully collect the absorbent material and place it in a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

First Aid:

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6]

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and its contaminated waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All waste containing this compound, including contaminated consumables, should be collected in a clearly labeled, sealed, and compatible hazardous waste container.

  • Neutralization (for dilute aqueous solutions): For small amounts of dilute aqueous waste where the only hazard is corrosivity due to the amine's basicity, neutralization may be an option.[7][8] Slowly add a dilute acid (e.g., hydrochloric acid) while stirring and cooling in an ice bath within a fume hood. Monitor the pH until it is between 5.5 and 9.0. This neutralized solution may then be eligible for drain disposal, but always consult with your institution's environmental health and safety (EHS) office and local regulations first.[7][8]

  • Incineration: For bulk quantities of contaminated waste, incineration is the preferred method of disposal.[9] This thermal destruction process effectively breaks down the organic molecule. All hazardous waste must be disposed of through your institution's EHS program or a licensed hazardous waste disposal company.

Never dispose of pure or concentrated this compound down the drain.

By integrating these detailed procedures and the scientific principles behind them into your daily laboratory workflow, you can confidently and safely utilize this compound in your research endeavors, fostering a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclohexylpropan-1-amine
Reactant of Route 2
3-Cyclohexylpropan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.